molecular formula C11H16ClNO B1339152 1-((4-Chlorophenethyl)amino)propan-2-ol CAS No. 847063-13-2

1-((4-Chlorophenethyl)amino)propan-2-ol

Katalognummer: B1339152
CAS-Nummer: 847063-13-2
Molekulargewicht: 213.7 g/mol
InChI-Schlüssel: URWKQIHYBHDHPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-Chlorophenethyl)amino)propan-2-ol, with the CAS Number 847063-13-2, is a chemical compound of interest in pharmaceutical research and development. It is characterized by the molecular formula C11H16ClNO and has a molecular weight of 213.7 g/mol . This compound serves as a significant synthetic intermediate. Its structural features are associated with the development of active pharmaceutical ingredients (APIs), and it has been identified as a related compound in the context of Lorcaserin, a medication used for weight management . Researchers value this compound for its potential in exploring new therapeutic pathways and in the synthesis of more complex molecules during drug discovery campaigns. As a supplier, we provide this chemical for research purposes only. It is supplied with comprehensive characterization data, which typically includes 1 H-NMR, Mass Spectrometry, and HPLC analysis, along with a Certificate of Analysis to guarantee its purity and identity . This product is strictly designated for laboratory research use and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[2-(4-chlorophenyl)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-9(14)8-13-7-6-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWKQIHYBHDHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468670
Record name 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847063-13-2
Record name 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((4-chlorophenethyl)amino)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-((4-Chlorophenethyl)amino)propan-2-ol (CAS Number: 847063-13-2)

Author: BenchChem Technical Support Team. Date: January 2026

A critical intermediate and monitored impurity in the synthesis of Lorcaserin, this guide provides a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

1-((4-Chlorophenethyl)amino)propan-2-ol is a secondary amine and a propanolamine derivative. Its primary significance in the pharmaceutical landscape is as a key intermediate and a monitored process impurity in the synthesis of Lorcaserin[1][2][3]. Lorcaserin, a selective serotonin 5-HT2C receptor agonist, was developed for chronic weight management[4][5][6]. As with any pharmaceutical manufacturing process, the control of impurities is a critical aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of the properties, synthesis, and analytical control of this compound is essential for professionals involved in the development and manufacturing of Lorcaserin or related compounds. This technical guide provides a consolidated resource on the known properties and analytical methodologies for this important chemical entity.

Physicochemical Properties

A comprehensive profile of the physicochemical properties of this compound is crucial for its handling, analysis, and the development of synthetic and purification processes. While experimentally determined data is limited in publicly available literature, predicted values from reliable computational models provide valuable insights.

PropertyValueSource
CAS Number 847063-13-2[7][8][9]
Molecular Formula C11H16ClNO[7][8]
Molecular Weight 213.7 g/mol [7][8]
IUPAC Name This compound
Synonyms 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-propanol[9]
Predicted XlogP 2.1[7]
Predicted Hydrogen Bond Donor Count 2
Predicted Hydrogen Bond Acceptor Count 2
Predicted Rotatable Bond Count 5
Predicted Monoisotopic Mass 213.09204 Da[7]

Synthesis and Role in Lorcaserin Production

This compound is a direct precursor in one of the synthetic routes to Lorcaserin. The synthesis of this intermediate is a critical step that influences the purity and yield of the final API.

Synthetic Pathway Overview

The synthesis of this compound typically involves the reaction of p-chlorophenethylamine with propylene oxide. This reaction opens the epoxide ring to form the desired propanolamine structure. The resulting intermediate is then subjected to further reactions, such as chlorination and cyclization, to form the core benzazepine structure of Lorcaserin[7].

Synthesis_Pathway p_chlorophenethylamine p-Chlorophenethylamine intermediate This compound (CAS: 847063-13-2) p_chlorophenethylamine->intermediate Ring Opening propylene_oxide Propylene Oxide propylene_oxide->intermediate lorcaserin Lorcaserin intermediate->lorcaserin Further Synthesis Steps (e.g., Chlorination, Cyclization)

Caption: Synthetic pathway for Lorcaserin involving this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is based on a method described in patent literature and is provided for informational purposes. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • p-Chlorophenethylamine

  • Propylene oxide

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a suitable reaction vessel, add water.

  • With stirring, add propylene oxide to the water at room temperature.

  • Slowly add p-chlorophenethylamine to the mixture.

  • Gradually heat the reaction mixture to 90 ± 5 °C and maintain this temperature for approximately 5 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate to dryness to obtain the crude product as a light yellow solid[7].

Pharmacological Profile: An Uncharacterized Intermediate

As of the latest available information, there is no specific pharmacological data for this compound in the public domain. Its role is primarily understood as a synthetic precursor to Lorcaserin.

Contextual Pharmacology of Lorcaserin:

To provide context for its downstream product, Lorcaserin is a selective agonist of the serotonin 5-HT2C receptor[4][5][6]. The activation of these receptors in the hypothalamus is believed to regulate appetite and promote satiety, leading to reduced food intake and subsequent weight loss[4][6].

Impurities and Safety:

In the context of drug development, impurities are often evaluated for their potential pharmacological and toxicological effects. Regulatory bodies like the FDA and EMA require rigorous impurity profiling to ensure that their levels are controlled within safe limits. While specific studies on the bioactivity of this compound are not publicly available, its structural similarity to other pharmacologically active phenethylamines suggests that its potential for biological activity cannot be entirely dismissed without testing.

Analytical Methodologies for Quality Control

The accurate and precise quantification of this compound is crucial for monitoring the progress of the Lorcaserin synthesis and for ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A validated, stability-indicating HPLC method is essential for separating and quantifying Lorcaserin and its related impurities, including this compound.

Illustrative HPLC Method Parameters (for Lorcaserin and related impurities):

The following parameters are illustrative and may require optimization for the specific analysis of this compound as a reference standard or in a reaction mixture.

  • Column: A C18 or Phenyl-Hexyl column is often suitable for the separation of aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A standard flow rate of 1.0 mL/min is common.

  • Detection: UV detection at a wavelength where both Lorcaserin and the impurity exhibit significant absorbance (e.g., around 220-230 nm).

  • Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) ensures reproducible retention times.

HPLC_Workflow sample Sample Preparation (Dissolution in a suitable solvent) hplc HPLC System sample->hplc column Analytical Column (e.g., C18) hplc->column detector UV Detector column->detector data Data Acquisition and Analysis (Chromatogram) detector->data

Caption: A generalized workflow for the HPLC analysis of pharmaceutical compounds.

Experimental Protocol: HPLC Analysis

The following is a general protocol for the HPLC analysis of pharmaceutical impurities and should be adapted and validated for the specific analysis of this compound.

Materials:

  • This compound reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade buffers and additives (e.g., ammonium formate, formic acid)

  • Volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases according to the optimized method. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of mobile phase A and B) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent to a known concentration.

  • HPLC System Setup: Equilibrate the HPLC system with the initial mobile phase composition.

  • Injection: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Integrate the peak corresponding to this compound and quantify its concentration by comparing its peak area to the calibration curve generated from the standard solutions.

Conclusion

This compound is a compound of significant interest to pharmaceutical scientists and professionals involved in the synthesis and quality control of Lorcaserin. While its own pharmacological properties are not well-documented, its role as a key synthetic intermediate necessitates a thorough understanding of its chemical characteristics, synthesis, and analytical determination. The information provided in this technical guide serves as a valuable resource for researchers and developers working with this compound, emphasizing the importance of impurity profiling and control in the production of safe and effective pharmaceuticals. Further research into the potential biological activity of this and other drug intermediates could provide valuable insights into structure-activity relationships and potential off-target effects.

References

  • CN104119236A - Synthesis of Lorcaserin and preparation method of intermediate of Lorcaserin - Google P
  • Pharmaffiliates. 847063-13-2 | Product Name : this compound. (URL: [Link])

  • Sharma, S., Aware, K. S., Hatware, K., & Patil, K. (2020). Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update. Mini reviews in medicinal chemistry, 20(9), 768–778. (URL: [Link])

  • PubChem. This compound. (URL: [Link])

  • CN103755635A - Synthesis methods of lorcaserin derivative and salt thereof - Google P
  • US9714225B2 - Processes for the preparation of lorcaserin - Google P
  • CN112358406A - Preparation method of lorcaserin intermedi
  • Wikipedia. Lorcaserin. (URL: [Link])

  • Higgins, G. A., & Fletcher, P. J. (2019). Lorcaserin: a review of its preclinical and clinical pharmacology and therapeutic potential. Pharmacology & therapeutics, 203, 107417. (URL: [Link])

  • Veeprho. Lorcaserin Impurities and Related Compound. (URL: [Link])

  • LookChem. Cas 616202-92-7, LORCASERIN. (URL: [Link])

  • PubChemLite. This compound. (URL: [Link])

  • Pharmaffiliates. Lorcaserin Hydrochloride Hemihydrate-impurities. (URL: [Link])

  • ResearchGate. A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Lorcaserin and Related Impurities in DRUG Substance Supported by Quality by Design. (URL: [Link])

  • Patel, M. J., Patel, P. R., & Patel, N. M. (2018). Development and Validation of a HPLC-based Bioanalytical Method for Lorcaserin using Solid Phase Extraction and Application to a. Indian Journal of Pharmaceutical Sciences, 80(2), 235-242. (URL: [Link])

  • Pharmaffiliates. lorcaserin hydrochloride - Nitrosamine Standards. (URL: [Link])

  • CN106631823A - Preparation method of lorcaserin intermediate - Google P
  • ChemBK. 2-Amino-1-(4-chlorophenyl)propan-1-ol. (URL: [Link])

  • PubChem. 1-(4-Chlorophenoxy)propan-2-ol. (URL: [Link])

  • PubChem. (S)-1-chloro-3-((4-chlorobenzylidene)amino)propan-2-ol. (URL: [Link])

  • PubMed. Synthesis of enantiopure antiobesity drug lorcaserin. (URL: [Link])

  • ResearchGate. Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. (URL: [Link])

  • PubMed. Lorcaserin: drug profile and illustrative model of the regulatory challenges of weight-loss drug development. (URL: [Link])

  • PubChem. 1-[(Propan-2-yl)amino]propan-2-ol. (URL: [Link])

  • PubMed. Lorcaserin: A novel antiobesity drug. (URL: [Link])

  • PubChem. 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride. (URL: [Link])

Sources

A Comprehensive Technical Guide to the Physicochemical Characteristics of 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the core physicochemical characteristics of 1-((4-Chlorophenethyl)amino)propan-2-ol, a substituted amino alcohol of interest in pharmaceutical research and development. As an analog or intermediate, understanding its fundamental properties is paramount for predicting its behavior, ensuring purity, and developing stable formulations. This document moves beyond a simple data sheet, offering a Senior Application Scientist's perspective on the causality behind analytical method selection and the interpretation of results. We will explore the compound's molecular identity, predicted physicochemical properties, and the detailed experimental protocols required for its comprehensive characterization using modern analytical techniques, including spectroscopy, chromatography, and thermal analysis.

Molecular Identity and Structural Framework

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis. This compound is a secondary amine and a secondary alcohol, featuring a chlorophenethyl group attached to an aminopropanol backbone. This structure confers a combination of lipophilic (chlorophenyl ring) and hydrophilic (hydroxyl and amino groups) characteristics, which dictates its behavior in various systems.

1.1. Core Identification Parameters The fundamental identifiers for this compound are summarized below.

ParameterValueSource
CAS Number 847063-13-2[1]
Molecular Formula C₁₁H₁₆ClNO[1][2]
Molecular Weight 213.7 g/mol [1]
IUPAC Name This compound[2]
Common Synonym 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-hydroxypropane[1]
Monoisotopic Mass 213.09204 Da[2]

1.2. Chemical Structure The molecular structure consists of a propan-2-ol core, where the amino group at position 1 is substituted with a 4-chlorophenethyl moiety.

Caption: 2D representation of this compound.

Predicted Physicochemical Properties and Their Implications

While experimental data for this specific molecule is not extensively published, we can leverage computational models and structural analysis to predict key properties that guide experimental design.

2.1. Summary of Physicochemical Data

PropertyPredicted/Known ValueImplication in Drug Development
XlogP3 2.1Indicates moderate lipophilicity; likely to have reasonable membrane permeability but may require formulation strategies to enhance aqueous solubility.[2]
Topological Polar Surface Area (TPSA) 32.26 ŲSuggests good potential for oral bioavailability based on Veber's rules (<140 Ų).
pKa (basic) ~9-10 (Predicted)The secondary amine will be protonated at physiological pH, impacting solubility, receptor binding, and potential for salt formation.
pKa (acidic) ~14-15 (Predicted)The secondary alcohol is a very weak acid and is not physiologically relevant for ionization.
Melting Point (°C) Not availableCritical for determining physical state, stability, and polymorphism. Must be determined experimentally via DSC.
Boiling Point (°C) Not availableRelevant for purification (distillation) and assessing volatility.
Aqueous Solubility Not availableMust be determined experimentally. Expected to be pH-dependent due to the basic amine.

2.2. Lipophilicity and Solubility The predicted partition coefficient (XlogP) of 2.1 suggests a balanced character.[2] The molecule is sufficiently lipophilic to likely cross biological membranes, a key attribute for bioavailability. However, its aqueous solubility, while aided by the polar hydroxyl and amino groups, will be limited by the nonpolar chlorophenyl ring. Solubility is expected to be significantly higher in acidic aqueous solutions where the secondary amine is protonated, forming a more soluble ammonium salt.

Analytical Characterization Methodologies

A multi-technique approach is required for unambiguous structural confirmation and purity assessment. The following sections detail the rationale and protocols for the primary analytical methods.

Workflow for Structural Elucidation and Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive analysis of a new batch or synthesis of the title compound.

G Analytical Workflow for Compound Characterization cluster_0 Primary Identification cluster_1 Quantitative & Purity Analysis cluster_2 Physical Property Determination MS Mass Spectrometry (MS) Confirm Molecular Weight NMR NMR (¹H, ¹³C) Confirm Structural Skeleton MS->NMR Confirms Mass IR IR Spectroscopy Confirm Functional Groups NMR->IR Confirms Connectivity HPLC HPLC-UV Determine Purity & Quantify IR->HPLC Confirms Identity TGA Thermogravimetric Analysis (TGA) Assess Solvents/Hydrates HPLC->TGA Purity Known DSC Differential Scanning Calorimetry (DSC) Determine Melting Point & Polymorphism TGA->DSC Anhydrous State Confirmed Sol Solubility Assay Determine Aqueous & Solvent Solubility DSC->Sol Solid Form Characterized

Caption: Logical workflow for the comprehensive physicochemical characterization.

3.1. Mass Spectrometry (MS) MS is the first-line technique to confirm the molecular weight and elemental composition.

  • Expertise & Causality: Electrospray Ionization (ESI) in positive mode is the preferred method due to the presence of a basic nitrogen atom, which is readily protonated to form [M+H]⁺ ions. High-resolution MS (HRMS), such as on a TOF or Orbitrap instrument, is crucial to confirm the elemental formula by comparing the measured accurate mass to the theoretical mass.

  • Predicted Fragmentation: The molecule is expected to fragment via characteristic pathways, including:

    • Loss of water (-18 Da) from the propanol moiety.

    • Cleavage of the C-C bond between the ethyl chain and the phenyl ring, yielding a tropylium-like ion.

    • Cleavage of the C-N bond (alpha-cleavage).

  • Predicted Adducts: Based on computational data, the following adducts are expected in an ESI-MS analysis[2]:

    • [M+H]⁺: m/z 214.09932

    • [M+Na]⁺: m/z 236.08126

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.[3]

  • ¹H NMR (Proton NMR):

    • Aromatic Region (~7.0-7.3 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring.

    • Methine Proton (-CH-OH, ~3.8-4.1 ppm): A multiplet, coupled to the adjacent methyl and methylene protons.[4]

    • Aliphatic Protons (~2.5-3.0 ppm): A series of multiplets corresponding to the four protons of the ethyl chain and the two protons of the -CH₂-N group.

    • Methyl Protons (-CH₃, ~1.1-1.3 ppm): A doublet, coupled to the methine proton.[5]

    • Labile Protons (-OH, -NH): Broad singlets, variable chemical shift. Their identity can be confirmed by a D₂O exchange experiment, where these peaks disappear.[5]

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons (~128-140 ppm): Four signals expected for the substituted phenyl ring.

    • Hydroxyl-bearing Carbon (-CH-OH, ~65-70 ppm): Signal significantly downfield due to the electronegative oxygen.

    • Aliphatic Carbons (~20-60 ppm): Signals corresponding to the ethyl chain, the methylene adjacent to the nitrogen, and the methyl group.

3.3. Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups.[6]

  • Expected Absorption Bands:

    • O-H Stretch (Alcohol): Broad peak around 3300-3400 cm⁻¹.

    • N-H Stretch (Secondary Amine): Moderate peak around 3300-3350 cm⁻¹.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks around 1600 and 1475 cm⁻¹.

    • C-O Stretch (Secondary Alcohol): Strong peak around 1100 cm⁻¹.

    • C-Cl Stretch: Peak in the fingerprint region, typically 700-800 cm⁻¹.

Thermal and Chromatographic Analysis

Beyond structural identity, assessing the thermal stability and purity of a compound is critical for its application in research and drug development.

4.1. Thermal Analysis: DSC and TGA Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of a pharmaceutical compound.[7][8]

  • Expertise & Causality:

    • TGA is performed first to identify the presence of residual solvents or water. A significant mass loss before the onset of decomposition indicates the presence of volatiles, which would interfere with the interpretation of the DSC thermogram.[8][9]

    • DSC is then used on a confirmed anhydrous/ansolvous sample to determine the melting point (as the peak onset of the endotherm) and enthalpy of fusion. It can also reveal polymorphism, glass transitions (for amorphous content), and decomposition (broad, often exothermic events).[7][10]

Experimental Protocol: Determination of Thermal Properties by DSC/TGA
  • TGA Analysis:

    • Tare a platinum or alumina TGA pan.

    • Place 5-10 mg of the sample into the pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

    • Record the mass loss as a function of temperature. Analyze for stepwise losses corresponding to solvent evaporation and the onset of thermal decomposition.

  • DSC Analysis:

    • Tare a non-hermetic aluminum DSC pan.

    • Place 2-5 mg of the sample (confirmed to be free of volatiles by TGA) into the pan and crimp the lid.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at 25 °C.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well beyond the expected melt (e.g., 250 °C) under a nitrogen atmosphere.

    • Record the heat flow. The sharp endotherm corresponds to the melting event.

4.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC) HPLC with UV detection is the gold standard for determining the purity of small organic molecules.

  • Expertise & Causality:

    • Column Choice: A reversed-phase C18 column is the logical starting point due to the compound's moderate lipophilicity.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate at a slightly acidic pH to ensure the amine is protonated and well-behaved) and an organic solvent (acetonitrile or methanol) is used.

    • Detection: The chlorophenyl group is a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is ideal to assess peak purity and select the optimal wavelength (likely ~220 nm).

    • Gradient Elution: A gradient method (increasing the organic solvent percentage over time) is recommended to ensure that any potential impurities, which may have very different polarities, are eluted from the column and detected.

Experimental Protocol: HPLC Method for Purity Determination
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound and dissolve in 10 mL of 50:50 Mobile Phase A:B to create a 1 mg/mL stock solution.

    • Dilute further to ~0.1 mg/mL for injection.

  • Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
  • Analysis:

    • Inject 10 µL of the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Conclusion

The comprehensive physicochemical characterization of this compound requires a systematic and multi-faceted analytical approach. While publicly available experimental data is sparse, its structure allows for reliable prediction of its key properties and the rational design of robust analytical methods. Through the integrated use of mass spectrometry, NMR, and IR spectroscopy, its chemical identity can be unequivocally confirmed. Furthermore, the application of thermal analysis and gradient HPLC provides critical data on its solid-state behavior and purity. The methodologies and insights presented in this guide serve as a blueprint for researchers, enabling the confident and accurate characterization of this compound for its intended application in scientific discovery and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SynThink Research Chemicals. This compound. [Link]

  • PubChem. 1-(4-Chlorophenoxy)propan-2-ol. National Center for Biotechnology Information. [Link]

  • ChemBK. 2-Amino-1-(4-chlorophenyl)propan-1-ol. [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

  • Chemistry LibreTexts. 2.8: Thermal Analysis. [Link]

  • PubChem. 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. [Link]

  • Ami Instruments. Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. [Link]

  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

  • Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)
  • ResearchGate. ¹H NMR spectra in the chemical shift region associated with propan-2-ol... [Link]

  • Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum... [Link]

  • OSHA. 1-Amino-2-propanol Method number: PV2122. [Link]

  • PubChem. 1-Amino-2-propanol. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Guide to the Structural Elucidation and Confirmation of 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous structural elucidation and confirmation of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This technical guide provides an in-depth, methodology-driven approach to the structural characterization of 1-((4-Chlorophenethyl)amino)propan-2-ol, a representative small molecule. Moving beyond a simple recitation of techniques, this document delves into the causal logic behind the analytical strategy, integrating a suite of modern spectroscopic and chromatographic methods. We will explore the synergistic application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section presents not only the protocol but also the scientific rationale, empowering researchers to not just follow steps, but to make informed analytical decisions. This guide is grounded in authoritative principles, aligning with International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2][3][4]

Introduction: The Imperative for Unambiguous Characterization

This compound (Molecular Formula: C₁₁H₁₆ClNO, Molecular Weight: 213.7 g/mol ) is a secondary amine containing a substituted aromatic ring and a chiral center.[5] Its structural complexity, while moderate, presents a classic analytical challenge requiring a multi-faceted approach for confirmation. In the pharmaceutical industry, the precise identification of a molecule is not merely an academic exercise; it is a critical regulatory requirement for API characterization, impurity profiling, and stability testing.[6][7][8][9] Regulatory bodies such as the FDA and EMA, guided by ICH principles, mandate rigorous proof of structure to ensure that the correct molecule is being synthesized and that any related substances are identified and controlled.[9][10]

This guide presents a logical workflow for achieving unequivocal structural confirmation, emphasizing the orthogonality and complementary nature of the selected analytical techniques.[11]

The Integrated Analytical Workflow

The confirmation of a chemical structure is not a linear process but an integrated puzzle. Each piece of data from different analytical techniques must converge to support a single, unambiguous structure. The workflow described herein is designed to be a self-validating system, where the results of one experiment inform and are confirmed by the next.

Analytical_Workflow cluster_0 Phase 1: Purity & Core Data cluster_1 Phase 2: Structural Framework cluster_2 Phase 3: Functional Group Verification cluster_3 Phase 4: Final Confirmation Purity Purity Assessment (HPLC-UV) MS Molecular Mass Confirmation (LC-MS) Purity->MS Provides pure sample for mass analysis NMR_1H Proton NMR (¹H) MS->NMR_1H Confirms mass of sample for NMR Confirmation Structural Confirmation MS->Confirmation NMR_13C Carbon NMR (¹³C) NMR_1H->NMR_13C Guides carbon environment analysis NMR_1H->Confirmation NMR_2D 2D NMR (COSY, HSQC) (If Required) NMR_13C->NMR_2D Resolves ambiguities FTIR FTIR Spectroscopy NMR_13C->FTIR Framework established NMR_13C->Confirmation NMR_2D->FTIR Framework established FTIR->Confirmation

Caption: Integrated workflow for structural elucidation.

Chromatographic Purity: The Foundation of Analysis

Expertise & Causality: Before any structural analysis can be trusted, the purity of the sample must be established. A heterogeneous sample will produce convoluted spectroscopic data, making interpretation impossible. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for this purpose due to its high resolving power and sensitivity.[7][11] The choice of a C18 reversed-phase column is logical for a molecule of this polarity, and a gradient elution ensures that potential impurities with different polarities are effectively separated.

Experimental Protocol: HPLC-UV Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve ~1 mg of this compound in 1 mL of 50:50 acetonitrile:water (diluent) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD), monitoring at 220 nm and 254 nm.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Data Analysis: Integrate the peak area of all detected peaks. Calculate the area percent of the main peak to determine purity. The method should be validated for specificity, linearity, and precision according to ICH guidelines.[1][10]

ParameterSpecificationPurpose
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte.
Gradient 10% B to 90% B over 15 minEnsures separation of non-polar and polar impurities.
Detection λ 220 nm, 254 nm220 nm for general detection, 254 nm for aromatic chromophore.
Purity Acceptance ≥ 98.0%Standard threshold for analytical reference material.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: Mass spectrometry provides the single most crucial piece of initial structural information: the molecular weight.[6] Electrospray Ionization (ESI) in positive mode is selected as it is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation, preserving the molecular integrity. High-Resolution Mass Spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is paramount. It provides a highly accurate mass measurement, which allows for the determination of the elemental formula, a powerful tool for confirming the proposed structure and differentiating it from potential isomers.[6][11]

Protocol: High-Resolution LC-MS
  • Instrumentation: Couple the validated HPLC method directly to an HRMS instrument (e.g., Agilent 6545 Q-TOF or Thermo Scientific Q Exactive).

  • Ionization Source: ESI, Positive Mode.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Acquire both full scan data (for the accurate mass of the parent ion) and tandem MS (MS/MS) data by fragmenting the primary ion (m/z ~214.1) to elicit structural information.

  • Analysis:

    • Extract the exact mass of the [M+H]⁺ ion.

    • Use the instrument's software to generate a molecular formula based on the accurate mass and isotopic pattern (presence of ³⁷Cl).

    • Analyze the fragmentation pattern from the MS/MS spectrum to corroborate specific structural motifs.

Data Interpretation: Predicted Mass and Fragmentation

The molecular formula C₁₁H₁₆ClNO predicts a monoisotopic mass of 213.09204 Da.[12] The protonated molecule [M+H]⁺ should therefore be observed at m/z 214.09932 . The presence of a single chlorine atom will be confirmed by the characteristic A+2 isotopic peak ([M+2+H]⁺) at m/z ~216.1, with an intensity approximately one-third that of the monoisotopic peak.

Tandem MS provides a structural fingerprint. Key fragmentations are predicted based on the stability of the resulting ions.

MS_Fragmentation Parent [M+H]⁺ m/z 214.1 Frag1 Iminium Ion m/z 168.1 Parent->Frag1 Loss of C₃H₇O• Frag2 Chlorotropylium Ion m/z 125.0 Parent->Frag2 Benzylic Cleavage + Rearrangement Frag3 Iminium Ion m/z 88.1 Parent->Frag3 Loss of C₈H₈Cl• Frag4 [M+H-H₂O]⁺ m/z 196.1 Parent->Frag4 Loss of H₂O

Caption: Predicted MS/MS fragmentation pathway.

m/z (Predicted)Proposed Fragment IonStructural Origin
214.0993[C₁₁H₁₇ClNO]⁺Protonated Molecular Ion [M+H]⁺
196.0887[C₁₁H₁₅ClN]⁺Loss of water from the propanol moiety.
168.0836[C₉H₁₁ClN]⁺Cleavage β to the hydroxyl group.
125.0152[C₇H₆Cl]⁺Chlorotropylium ion via benzylic cleavage.
88.0757[C₄H₁₀NO]⁺Cleavage of the phenethyl C-C bond adjacent to the nitrogen.

Nuclear Magnetic Resonance (NMR): Mapping the Skeleton

Expertise & Causality: While MS defines the boundaries, NMR spectroscopy illuminates the internal structure. It is the most powerful technique for unambiguous structure determination in solution.[6][9] ¹H NMR identifies the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number of unique carbon environments.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent is critical; CDCl₃ is often a good starting point for non-polar to moderately polar compounds.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment, typically proton-decoupled.

    • (Optional but Recommended): 2D NMR experiments like COSY (Correlated Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to map protons directly to their attached carbons.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[13]

Data Interpretation: Predicted Chemical Shifts and Couplings

The predicted NMR data provides a template against which the experimental spectrum can be compared.

Table: Predicted ¹H NMR Data

Protons Assignment Predicted δ (ppm) Multiplicity Integration Key Couplings
H-2', H-6' Aromatic ~7.25 Doublet (d) 2H J ≈ 8.5 Hz to H-3', H-5'
H-3', H-5' Aromatic ~7.15 Doublet (d) 2H J ≈ 8.5 Hz to H-2', H-6'
H-2 -CH(OH)- ~3.9 - 4.1 Multiplet (m) 1H Coupled to H-1 and H-3
H-α, H-β -CH₂CH₂- ~2.8 - 3.0 Multiplets (m) 4H Complex coupling
H-1 -NCH₂- ~2.6 - 2.8 Multiplet (m) 2H Coupled to H-2
H-3 -CH₃ ~1.1 - 1.2 Doublet (d) 3H J ≈ 6.2 Hz to H-2

| -NH, -OH | Amine, Alcohol | Variable | Broad Singlet (br s) | 2H | May exchange with D₂O |

Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted δ (ppm)
C-4' Aromatic C-Cl ~132
C-1' Aromatic C-ipso ~139
C-2', C-3', C-5', C-6' Aromatic C-H ~129 - 131
C-2 -CH(OH)- ~68
C-1 -NCH₂- (propanol side) ~58
C-β -NCH₂- (ethyl side) ~50
C-α -CH₂- (aromatic side) ~36

| C-3 | -CH₃ | ~22 |

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FTIR spectroscopy provides rapid and definitive confirmation of the presence of key functional groups.[9] While NMR and MS can infer these groups, FTIR directly observes their vibrational frequencies. For this molecule, the key signatures will be the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and vibrations associated with the substituted aromatic ring.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Any modern FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.

  • Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Table: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
~3350 (broad) O-H Stretch Secondary Alcohol
~3320 (medium) N-H Stretch Secondary Amine
3050 - 3020 C-H Stretch Aromatic
2960 - 2850 C-H Stretch Aliphatic
~1490 C=C Stretch Aromatic Ring
~1100 C-O Stretch Secondary Alcohol

| ~810 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is definitively achieved not by a single technique, but by the congruent and mutually reinforcing data from an orthogonal set of analytical methods.

  • HPLC establishes the sample's purity, ensuring the integrity of subsequent analyses.

  • HRMS confirms the elemental formula (C₁₁H₁₆ClNO) via accurate mass and isotopic pattern, while MS/MS provides fragmentation data consistent with the proposed structure.

  • NMR Spectroscopy provides the unequivocal map of the proton and carbon framework, confirming the 4-chlorophenethyl and propan-2-ol moieties and their linkage through the secondary amine.

  • FTIR Spectroscopy offers rapid, direct evidence for the presence of the critical alcohol and amine functional groups.

When the data from each of these experiments aligns with the predicted values and with each other, the structure can be considered unambiguously confirmed with a high degree of scientific certainty, meeting the rigorous standards required in the pharmaceutical industry.[3][8]

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research, 12(4). Available at: [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Hansen, S. H., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 3-17. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Agilent Technologies. Available at: [Link]

  • Chanda, A., et al. (2015). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. Indo American Journal of Pharmaceutical Research, 5(7), 2845-2856. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for relevant chemical synthesis. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

Sources

The Strategic Intermediate: A Technical Guide to the Role of 1-((4-Chlorophenethyl)amino)propan-2-ol in Lorcaserin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of efficient and scalable synthetic routes is a cornerstone of modern pharmaceutical chemistry. Lorcaserin, a selective serotonin 5-HT2C receptor agonist previously utilized for weight management, presents a fascinating case study in multi-step synthesis.[1][2] While several synthetic pathways to Lorcaserin have been described, a particularly notable strategy involves the use of a key intermediate: 1-((4-Chlorophenethyl)amino)propan-2-ol.[3] This technical guide provides an in-depth analysis of the pivotal role of this compound, detailing its synthesis and subsequent transformation into the core benzazepine structure of Lorcaserin. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical logic and experimental considerations inherent in this synthetic approach.

The Strategic Importance of this compound

The molecular architecture of Lorcaserin, chemically known as (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, necessitates a synthetic strategy that can efficiently construct its seven-membered heterocyclic ring.[1] The use of this compound as a precursor is strategically advantageous as it incorporates the essential carbon and nitrogen framework of the final molecule in a linear, acyclic form. This intermediate effectively sets the stage for the critical intramolecular cyclization step that forms the benzazepine ring.

The synthesis of this key intermediate can be achieved through the reaction of p-chlorophenylethylamine with propylene oxide.[3] This nucleophilic ring-opening of the epoxide by the amine is a well-established and efficient method for constructing β-amino alcohols.

Visualizing the Precursor Synthesis

G p_chlorophenylethylamine p-Chlorophenylethylamine intermediate This compound p_chlorophenylethylamine->intermediate Nucleophilic Ring-Opening propylene_oxide Propylene Oxide propylene_oxide->intermediate

Caption: Synthesis of the key intermediate.

Transformation of the Intermediate: The Path to Lorcaserin

Once this compound is synthesized, it undergoes a two-step transformation to yield the racemic Lorcaserin core: chlorination followed by intramolecular Friedel-Crafts alkylation.

Step 1: Chlorination of the Hydroxyl Group

The hydroxyl group of the propan-2-ol moiety is not a suitable leaving group for the subsequent cyclization reaction. Therefore, it must be converted into a more reactive species. This is typically achieved through chlorination, for instance, by using thionyl chloride (SOCl₂).[3] This reaction converts the alcohol into a secondary chloride, 1-((4-chlorophenethyl)amino)-2-chloropropane, which is primed for the intramolecular cyclization.

Experimental Protocol: Chlorination of this compound [3]

  • To a solution of this compound (1 equivalent) in a suitable solvent such as toluene, add dimethylformamide (catalytic amount).

  • Slowly add thionyl chloride (approximately 3 equivalents) to the mixture at a controlled temperature, for example, below 10°C using an ice-water bath.

  • After the addition is complete, the reaction mixture is gradually warmed to a higher temperature (e.g., 65°C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled, and the product, 1-((4-chlorophenethyl)amino)-2-chloropropane hydrochloride, is isolated by filtration and washed with a non-polar solvent like toluene.

Step 2: Intramolecular Friedel-Crafts Alkylation (Cyclization)

With the leaving group in place, the crucial ring-closing step can proceed. This is an intramolecular Friedel-Crafts alkylation reaction.[4][5] A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is employed to facilitate the formation of a carbocation intermediate, which is then attacked by the electron-rich benzene ring to form the seven-membered benzazepine ring of Lorcaserin.[5][6]

Experimental Protocol: Cyclization to Racemic Lorcaserin [3]

  • In a reaction vessel, suspend 1-((4-chlorophenethyl)amino)-2-chloropropane hydrochloride (1 equivalent) and aluminum chloride (approximately 1.3 equivalents) in a high-boiling point solvent like 1,2-dichlorobenzene.

  • Heat the mixture to a high temperature (e.g., 130°C) and maintain it for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding an acidic aqueous solution (e.g., 1N HCl).

  • Extract the aqueous layer with an organic solvent such as methyl tertiary butyl ether to remove non-basic impurities.

  • The aqueous layer, containing the hydrochloride salt of racemic Lorcaserin, can then be basified and extracted to yield the free base, or further processed for purification and chiral resolution.

Visualizing the Transformation

G cluster_0 Chlorination cluster_1 Intramolecular Friedel-Crafts Alkylation intermediate This compound chloro_intermediate 1-((4-Chlorophenethyl)amino)-2-chloropropane intermediate->chloro_intermediate SOCl₂ racemic_lorcaserin Racemic Lorcaserin chloro_intermediate->racemic_lorcaserin AlCl₃

Caption: Key transformation steps to Lorcaserin.

Stereochemistry and Final Product

It is crucial to note that the synthesis described above yields racemic Lorcaserin. The desired therapeutic agent is the (R)-enantiomer.[1] Therefore, a subsequent chiral resolution step is necessary to separate the (R)- and (S)-enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid, followed by fractional crystallization.[4]

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical YieldPurity
Intermediate Synthesis p-Chlorophenylethylamine, Propylene Oxide-This compound~91%[3]>98%
Chlorination This compoundThionyl Chloride, DMF1-((4-Chlorophenethyl)amino)-2-chloropropane HClHigh-
Cyclization 1-((4-Chlorophenethyl)amino)-2-chloropropane HClAluminum ChlorideRacemic Lorcaserin--
Overall (6-step process) Various-Lorcaserin HCl23.1%[4]99.9% (>99.8% ee)[4]

Note: Yields and purity can vary based on specific reaction conditions and purification methods.

Conclusion

This compound serves as a highly effective and strategic intermediate in the synthesis of Lorcaserin. Its structure contains the necessary backbone that, through a well-defined sequence of chlorination and intramolecular Friedel-Crafts alkylation, efficiently leads to the formation of the core benzazepine ring system. This synthetic route, while requiring a final chiral resolution step, represents a robust and scalable approach for the production of Lorcaserin. Understanding the role of this key intermediate and the underlying chemical principles of its transformation is essential for chemists and researchers involved in the synthesis of complex pharmaceutical agents.

References

  • A novel synthesis of antiobesity drug lorcaserin hydrochloride. (URL: [Link])

  • Synthesis of enantiopure antiobesity drug lorcaserin. (URL: [Link])

  • A new enantioselective synthesis of antiobesity drug lorcaserin. (URL: [Link])

  • Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update. (URL: [Link])

  • Synthesis of enantiopure antiobesity drug lorcaserin. (URL: [Link])

  • CN104119236A - Synthesis of Lorcaserin and preparation method of intermedi
  • Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. (URL: [Link])

Sources

An In-depth Technical Guide to 1-((4-Chlorophenethyl)amino)propan-2-ol: Synonyms, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-((4-Chlorophenethyl)amino)propan-2-ol has emerged as a molecule of significant interest within the pharmaceutical landscape, primarily owing to its crucial role as a key intermediate in the synthesis of Lorcaserin, a selective serotonin 5-HT2C receptor agonist previously utilized for weight management.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, synthesis methodologies, and the analytical techniques pivotal for its characterization and quality control. By offering a detailed exploration of its scientific underpinnings, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively work with and understand this important synthetic precursor.

Chemical Identity and Nomenclature

A clear and unambiguous understanding of a compound's identity is paramount in scientific research and development. This compound is known by several synonyms and systematic names, reflecting different nomenclature systems. Establishing a clear correspondence between these names is crucial to avoid ambiguity when consulting scientific literature and chemical databases.

Identifier Type Identifier
IUPAC Name This compound
Synonym 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-propanol[1]
CAS Number 847063-13-2[1]
Molecular Formula C₁₁H₁₆ClNO[3]
Molecular Weight 213.7 g/mol [3]
InChI InChI=1S/C11H16ClNO/c1-9(14)8-13-7-6-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3[4]
SMILES CC(O)CNCCc1ccc(Cl)cc1[4]

Synthesis and Purification

The primary synthetic route to this compound involves the nucleophilic ring-opening of propylene oxide by 4-chlorophenethylamine. This reaction is a classical example of an amine addition to an epoxide, a versatile and widely used transformation in organic synthesis.

Synthetic Pathway

The synthesis can be conceptually broken down into the following key transformation:

Synthesis_Pathway Reactant1 4-Chlorophenethylamine Product This compound Reactant1->Product + Reactant2 Propylene Oxide Reactant2->Product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. It is crucial to perform this synthesis in a well-ventilated fume hood and with appropriate personal protective equipment.

Materials:

  • 4-Chlorophenethylamine

  • Propylene oxide

  • Methanol (or another suitable solvent)

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenethylamine in a suitable solvent such as methanol.

  • Addition of Propylene Oxide: To the stirred solution, add propylene oxide dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting materials.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then taken up in a mixture of water and an organic solvent immiscible with water, such as dichloromethane.

  • Extraction and Drying: The aqueous and organic layers are separated using a separatory funnel. The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purification: After filtering off the drying agent, the solvent is removed from the filtrate by rotary evaporation to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Commercial suppliers of this compound typically provide a Certificate of Analysis (CoA) that includes data from several of the techniques described below.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is generally suitable for the analysis of this compound.

Illustrative HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 220 nm
Injection Volume 10 µL

This method allows for the separation of the target compound from starting materials and potential by-products, enabling accurate purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic (C₆H₄)7.20 - 7.30m4H-
-CH(OH)-3.80 - 3.90m1H-
-CH₂-N-2.70 - 2.90m4H-
-CH₂-Ar2.60 - 2.70t2H~7.5
-NH-(variable)br s1H-
-CH₃1.10 - 1.20d3H~6.0
-OH(variable)br s1H-

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-Cl)~138
Aromatic C (quaternary)~132
Aromatic CH~130
Aromatic CH~128
-CH(OH)-~68
-CH₂-N-~58
-CH₂-N-~50
-CH₂-Ar~35
-CH₃~22
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 214.0993.[4] The fragmentation pattern in mass spectrometry is influenced by the molecular structure. For this compound, fragmentation is likely to occur at the C-C bond adjacent to the nitrogen (alpha-cleavage) and the C-C bond adjacent to the oxygen of the alcohol.

MS_Fragmentation cluster_main Proposed Fragmentation Pathways M [C11H16ClNO]+• F1 Loss of CH3• M->F1 F2 Loss of C3H7O• M->F2 F3 Loss of C8H8Cl• M->F3

Caption: Potential mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-Cl bonds.

Expected IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Appearance
O-H (alcohol)3200-3600Broad
N-H (secondary amine)3300-3500Medium
C-H (aromatic)3000-3100Medium
C-H (aliphatic)2850-2960Strong
C=C (aromatic)1450-1600Medium
C-O (alcohol)1000-1260Strong
C-Cl (aryl chloride)1000-1100Medium

Applications in Research and Drug Development

The primary and most well-documented application of this compound is its role as a direct precursor in the synthesis of Lorcaserin.[1][2] The development of efficient and scalable synthetic routes to this intermediate is therefore of significant interest to pharmaceutical manufacturers.

Beyond its use in the synthesis of Lorcaserin, this compound and its structural analogs may be of interest to researchers in medicinal chemistry for the following reasons:

  • Scaffold for Library Synthesis: The amino alcohol moiety provides a versatile scaffold for the synthesis of compound libraries for screening against various biological targets.

  • Structure-Activity Relationship (SAR) Studies: Modifications to the chlorophenethyl or the propanolamine portion of the molecule can be systematically made to explore the structure-activity relationships of new chemical entities.

  • Potential Biological Activity: While the primary focus has been on its role as an intermediate, structurally similar amino alcohols have been investigated for their own biological activities, including potential antibacterial properties.[5][6]

Conclusion

This compound is a key synthetic intermediate with a well-defined role in the pharmaceutical industry. A thorough understanding of its nomenclature, synthesis, and analytical characterization is fundamental for any scientist or researcher working with this compound. The methodologies and data presented in this guide provide a solid foundation for its effective use in research and development, ensuring both the quality of the material and the integrity of the subsequent scientific investigations.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2017). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2020). Mass spectrometry A-level Fragmentation of organic molecules. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

  • PubMed. (2017). Identification of 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol, a Novel Antibacterial Compound Active against Persisters of Pseudomonas aeruginosa. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Alichem. (n.d.). This compound, 97% Purity, C11H16ClNO, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenoxy)propan-2-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). US3673264A - Method of preparing optically active propylene chlorohydrins and propylene oxides.
  • NIST. (n.d.). 2-Propanol, 1-amino-. Retrieved from [Link]

  • University of Lethbridge. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis. Retrieved from [Link]

  • IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • OSHA. (n.d.). 1-Amino-2-propanol Method number. Retrieved from [Link]

  • NIST. (n.d.). Propanol, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN110981738A - Synthesis method of 2-aminopropanol.
  • Google Patents. (n.d.). CN113045484A - Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol.
  • Google Patents. (n.d.). CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.

Sources

A Comprehensive Technical Guide to the Preliminary Stability Assessment of 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary stability assessment of the drug candidate 1-((4-Chlorophenethyl)amino)propan-2-ol. As an essential component of early-stage drug development, a thorough understanding of a molecule's intrinsic stability is paramount for identifying potential liabilities, guiding formulation development, and establishing a robust analytical control strategy. This document moves beyond a generic template, offering a tailored approach that considers the specific structural attributes of this compound. We will delve into the rationale behind experimental design, detail forced degradation protocols, and outline the development of a stability-indicating analytical method. The methodologies described herein are grounded in the principles of scientific integrity and are aligned with the recommendations of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for a Bespoke Stability Assessment

The preliminary stability assessment of a new chemical entity (NCE) is a critical milestone in its journey from discovery to a viable drug product. This early-stage evaluation provides a foundational understanding of the molecule's susceptibility to degradation under various environmental stressors. For this compound, a molecule featuring a secondary amine, a secondary alcohol, and a chlorinated aromatic ring, a bespoke stability study is crucial. These functional groups are known to be susceptible to specific degradation pathways, which must be systematically investigated.

This guide is designed to provide a logical and scientifically sound workflow for this assessment. It emphasizes not just the "what" and "how" of the experimental procedures, but also the "why," ensuring that the generated data is both reliable and insightful. By proactively identifying potential degradation products and understanding the kinetics of degradation, researchers can make informed decisions to mitigate stability risks in later stages of development.

Molecular Profile of this compound

A thorough understanding of the subject molecule's physicochemical properties is the starting point for designing a meaningful stability study.

PropertyValueSource
Chemical Name This compound-
CAS Number 847063-13-2[1]
Molecular Formula C11H16ClNO[1]
Molecular Weight 213.7 g/mol [1]
Structure -
Key Functional Groups Secondary Amine, Secondary Alcohol, Chlorophenyl-

The presence of the secondary amine and secondary alcohol functional groups suggests potential susceptibility to oxidative and, to a lesser extent, hydrolytic degradation. The chlorophenyl group is generally stable but its influence on the reactivity of the rest of the molecule must be considered.

The Strategic Framework for Preliminary Stability Assessment

Our approach is a multi-faceted strategy designed to elucidate the intrinsic stability of this compound. This involves a series of forced degradation studies under conditions more severe than those expected during storage, coupled with the development of a stability-indicating analytical method to monitor the changes.[2]

Stability_Assessment_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Interpretation MD Stability-Indicating HPLC Method Development MV Method Validation (Specificity) MD->MV ICH Q2(R1) FDS Forced Degradation (Stress Testing) MV->FDS Validated Method Acid Acid Hydrolysis FDS->Acid Base Base Hydrolysis FDS->Base Oxidation Oxidative Stress FDS->Oxidation Thermal Thermal Stress FDS->Thermal Photo Photolytic Stress FDS->Photo Analysis Sample Analysis (HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis MB Mass Balance Calculation Analysis->MB DP Degradation Pathway Elucidation MB->DP Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) cluster_photolytic Photolytic Degradation Parent This compound Ketone 1-((4-Chlorophenethyl)amino)propan-2-one (Oxidation of Alcohol) Parent->Ketone [O] N_Oxide N-oxide derivative (Oxidation of Amine) Parent->N_Oxide [O] Amine 4-Chlorophenethylamine Parent->Amine H₂O / H⁺ or OH⁻ Propanol 1-aminopropan-2-ol Parent->Propanol H₂O / H⁺ or OH⁻ Dechlorination Dechlorinated derivative Parent->Dechlorination

Sources

An In-depth Technical Guide to the Exploration of Novel Synthetic Routes for 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of synthetic strategies for the preparation of 1-((4-chlorophenethyl)amino)propan-2-ol, a key β-amino alcohol scaffold with potential applications in pharmaceutical and materials science. We delve into both classical and novel synthetic methodologies, with a focus on providing detailed, actionable protocols for researchers and drug development professionals. The core of this guide centers on two primary synthetic paradigms: the ring-opening of epoxides and reductive amination pathways. Each route is critically evaluated for its efficiency, regioselectivity, and scalability. Furthermore, we introduce contemporary catalytic systems and green chemistry considerations to align with modern synthetic standards. This document is intended to serve as a practical resource, replete with experimental procedures, comparative data, and mechanistic insights to facilitate the synthesis and future derivatization of this important molecule.

Introduction: The Significance of β-Amino Alcohols

The β-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. This structural unit is a cornerstone in the design of β-blockers, chiral auxiliaries, and various central nervous system (CNS) active agents. The target molecule of this guide, this compound, combines the pharmacophoric elements of a substituted phenethylamine with a propan-2-ol backbone, making it a molecule of significant interest for further biological evaluation and as a versatile synthetic intermediate.

Substituted phenethylamines are a well-established class of compounds known for their diverse pharmacological activities.[1] The incorporation of a chlorine atom on the phenyl ring can modulate the electronic properties and metabolic stability of the molecule. This guide aims to provide a robust and versatile synthetic toolbox for accessing this compound, thereby enabling further research into its potential applications.

Retrosynthetic Analysis: Key Disconnections

A retrosynthetic analysis of this compound reveals two primary and logical bond disconnections, leading to two distinct and highly viable synthetic strategies.

G cluster_0 Strategy 1: Epoxide Ring-Opening cluster_1 Strategy 2: Reductive Amination Target This compound Epoxide Propylene Oxide Target->Epoxide C-N bond formation Amine1 4-Chlorophenethylamine Target->Amine1 Ketone 1-Amino-propan-2-one (or related synthon) Target->Ketone C-N bond formation Aldehyde 4-Chlorophenylacetaldehyde Target->Aldehyde

Figure 1: Retrosynthetic analysis of this compound.

Strategy 1: Epoxide Ring-Opening This is arguably the most direct and atom-economical approach. It involves the nucleophilic attack of 4-chlorophenethylamine on propylene oxide. The primary challenge in this strategy lies in controlling the regioselectivity of the epoxide ring-opening.

Strategy 2: Reductive Amination This strategy involves the condensation of a suitable amino ketone synthon with a substituted aldehyde, followed by reduction of the resulting imine. While potentially involving more steps, this approach can offer greater control over the final product and may be amenable to a wider range of starting materials for analog synthesis.

Synthetic Route I: Epoxide Ring-Opening

The reaction of an amine with an epoxide is a classical and highly effective method for the synthesis of β-amino alcohols.[2] The key to a successful synthesis lies in the choice of reaction conditions to ensure high regioselectivity and yield.

Starting Materials
  • 4-Chlorophenethylamine: This starting material is commercially available from various suppliers.[3][4][5] It can also be synthesized from 4-chlorobenzaldehyde through reductive amination.[1]

  • Propylene Oxide: A readily available and industrially significant epoxide.[6][7][8][9] Due to its volatility and reactivity, it should be handled with appropriate safety precautions.

Regioselectivity of Propylene Oxide Ring-Opening

The nucleophilic ring-opening of propylene oxide with an amine can theoretically yield two regioisomers: the desired 1-substituted product (from attack at the less hindered carbon) and the 2-substituted isomer (from attack at the more hindered, secondary carbon).

G Amine R-NH2 (4-Chlorophenethylamine) Attack at C1 Attack at C1 Amine->Attack at C1 Path A (Less Hindered) Attack at C2 Attack at C2 Amine->Attack at C2 Path B (More Hindered) Epoxide Propylene Oxide Product1 Product1 Attack at C1->Product1 Desired Product (this compound) Product2 Product2 Attack at C2->Product2 Isomeric Byproduct (2-((4-Chlorophenethyl)amino)propan-1-ol)

Figure 2: Regioselectivity in the ring-opening of propylene oxide.

Generally, under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile preferentially attacking the sterically less hindered carbon atom (Path A), leading to the desired 1-amino-2-propanol product.[10] However, the regioselectivity can be influenced by the catalyst and solvent system employed.

Experimental Protocols

This protocol is based on the principle of using a polar solvent system to facilitate the reaction without the need for a catalyst, which simplifies purification.

Step-by-Step Methodology:

  • To a solution of 4-chlorophenethylamine (1.0 eq) in a 1:1 mixture of dimethylformamide (DMF) and water, add propylene oxide (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

The use of a Lewis acid catalyst can enhance the rate of reaction and may influence regioselectivity. Lithium bromide has been shown to be an effective catalyst for the ring-opening of epoxides with anilines.[11]

Step-by-Step Methodology:

  • To a mixture of 4-chlorophenethylamine (1.0 eq) and lithium bromide (0.1 eq), add propylene oxide (1.1 eq) under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C, monitoring by TLC or LC-MS.

  • After completion, cool the mixture and partition between ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography as described in Protocol 1A.

ProtocolCatalystSolventTemperature (°C)Typical Yield (%)
1A NoneDMF/Water60-8075-85
1B LiBrNone (or high-boiling solvent)80-10080-90

Table 1: Comparison of Epoxide Ring-Opening Protocols.

Synthetic Route II: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the synthesis of pharmaceuticals.[5] This approach offers an alternative to the epoxide ring-opening strategy and can be particularly useful for creating a library of analogs.

Conceptual Framework

This strategy involves two main approaches:

  • Approach A: Reaction of 4-chlorophenethylamine with a 3-carbon keto-aldehyde or a related synthon, followed by reduction.

  • Approach B: Reaction of 1-aminopropan-2-ol with 4-chlorophenylacetaldehyde, followed by reduction.

G cluster_A Approach A cluster_B Approach B Amine2 4-Chlorophenethylamine Imine_A Imine Intermediate Amine2->Imine_A Ketoaldehyde Hydroxyacetone Ketoaldehyde->Imine_A Target_A This compound Imine_A->Target_A Reduction Aminoalcohol 1-Amino-propan-2-ol Imine_B Imine Intermediate Aminoalcohol->Imine_B Aldehyde2 4-Chlorophenyl- acetaldehyde Aldehyde2->Imine_B Target_B This compound Imine_B->Target_B Reduction

Figure 3: Reductive amination strategies for the synthesis of the target molecule.

Experimental Protocol: Reductive Amination of 4-Chlorophenethylamine with Hydroxyacetone

This protocol utilizes a one-pot procedure where the imine formation and subsequent reduction occur in the same reaction vessel.

Step-by-Step Methodology:

  • Dissolve 4-chlorophenethylamine (1.0 eq) and hydroxyacetone (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[12][13][14][15]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Make the aqueous layer basic with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reducing AgentSolventKey Advantages
NaBH₃CN MethanolEffective at neutral to slightly acidic pH; selective for imines over ketones.
NaBH(OAc)₃ 1,2-DichloroethaneMilder and less toxic than NaBH₃CN; highly effective for a wide range of substrates.

Table 2: Common Reducing Agents for Reductive Amination.

Green Chemistry and Future Perspectives

In line with modern synthetic chemistry principles, the development of greener and more sustainable routes to valuable molecules is of paramount importance. For the synthesis of this compound, several avenues for improvement can be explored:

  • Biocatalysis: The use of enzymes, such as lipases, for the ring-opening of epoxides can offer high regio- and enantioselectivity under mild, aqueous conditions.

  • Flow Chemistry: Continuous flow reactors can provide enhanced safety, better heat and mass transfer, and the potential for telescoped reactions, leading to higher efficiency and reduced waste.

  • Catalyst-Free Reactions in Water: Exploring catalyst-free ring-opening of epoxides in water as a solvent would significantly improve the environmental footprint of the synthesis.

  • Use of Bio-derived Starting Materials: Investigating routes that utilize bio-based feedstocks for the synthesis of the starting materials would contribute to a more sustainable process.

Conclusion

This technical guide has detailed two robust and versatile synthetic routes for the preparation of this compound: epoxide ring-opening and reductive amination. Both strategies are viable and offer distinct advantages. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, available starting materials, and the specific requirements for purity and yield. The provided experimental protocols serve as a solid foundation for researchers to successfully synthesize this target molecule and to explore the synthesis of related analogs. Future work should focus on the development of more sustainable and efficient methodologies, incorporating principles of green chemistry to minimize the environmental impact of the synthesis.

References

  • Dow Inc. (n.d.). Propylene Oxide. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective nucleophilic attack of amine on propylene oxide. Retrieved from [Link]

  • TSI Journals. (2015). Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. Retrieved from [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

  • Technavio. (n.d.). Propylene Oxide Market Analysis, Size, and Forecast 2025-2029. Retrieved from [Link]

  • SciRP.org. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S1. The regioselectivity in the initial ring-opening reaction of (a) propylene oxide (1b) and. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Custom Market Insights. (2023). Global Propylene Oxide Market Size, Trends, Share 2025-2034. Retrieved from [Link]

  • Vapourtec. (n.d.). Ring-Opening Polymerization of Propylene Oxide. Retrieved from [Link]

  • Coherent Market Insights. (2023). Propylene Oxide Market Opportunities & Forecasts 2025-2032. Retrieved from [Link]

  • NexantECA. (2020). Market Analytics: Propylene Oxide - 2020. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Enantiosele­ctive Synthesis of 1-((4-Chlorophe­nethyl)amino)propan-2-ol using Chiral Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and highly selective method for the enantioselective synthesis of 1-((4-chlorophenethyl)amino)propan-2-ol, a chiral amino alcohol of significant interest in pharmaceutical development. The synthetic strategy is centered on the asymmetric reduction of the prochiral ketone precursor, 1-((4-chlorophenethyl)amino)propan-2-one. Among various catalytic systems, this protocol highlights the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to achieve high yields and excellent enantioselectivity.[1][2] This document provides a thorough examination of the reaction mechanism, detailed, step-by-step experimental procedures for the synthesis of the ketone precursor and its subsequent enantioselective reduction, and analytical protocols for the characterization and determination of the enantiomeric excess of the final product. These application notes are designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of this and structurally related chiral amino alcohols.

Introduction

Chiral amino alcohols are fundamental building blocks in the synthesis of numerous biologically active compounds and pharmaceutical agents.[3] The specific stereochemistry of these molecules is often critical to their pharmacological activity, with different enantiomers potentially exhibiting varied efficacy and toxicity profiles. This compound (CAS No. 847063-13-2) is a chiral amino alcohol that serves as a key intermediate in the synthesis of various target molecules in drug discovery.[4][5] Consequently, the development of efficient and highly selective methods for the synthesis of a single enantiomer of this compound is of paramount importance.

The asymmetric reduction of prochiral ketones is one of the most powerful strategies for accessing enantiomerically pure secondary alcohols.[6] This approach has been extensively refined through the development of a diverse array of chiral catalysts. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane reducing agent, stands out as a particularly effective and widely adopted method due to its high degree of enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[1][2][7]

This application note provides a detailed, field-proven protocol for the enantioselective synthesis of this compound, commencing with the synthesis of the requisite ketone precursor, 1-((4-chlorophenethyl)amino)propan-2-one, followed by its asymmetric reduction via the CBS methodology.

Synthetic Strategy Overview

The overall synthetic pathway is a two-step process, beginning with the N-alkylation of 4-chlorophenethylamine with chloroacetone to yield the prochiral ketone, followed by the pivotal enantioselective reduction to the desired chiral amino alcohol.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Enantioselective Reduction A 4-Chlorophenethylamine C 1-((4-Chlorophenethyl)amino)propan-2-one A->C N-Alkylation B Chloroacetone B->C D 1-((4-Chlorophenethyl)amino)propan-2-one G (R)-1-((4-Chlorophenethyl)amino)propan-2-ol D->G CBS Reduction E Chiral Oxazaborolidine Catalyst (e.g., (S)-Methyl-CBS) E->G F Borane Source (e.g., BH3·THF) F->G

Figure 1: Overall synthetic workflow for the enantioselective synthesis of this compound.

Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

The enantioselectivity of the CBS reduction is governed by the formation of a rigid, chiral catalytic complex that directs the hydride transfer from the borane to a specific face of the ketone. The mechanism can be summarized in the following key steps[1][8]:

  • Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst coordinates to a molecule of the borane source (e.g., BH₃·THF). This coordination activates the borane as a hydride donor and, crucially, increases the Lewis acidity of the endocyclic boron atom of the catalyst.[1]

  • Ketone Coordination: The prochiral ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. Steric interactions between the substituents on the ketone and the chiral framework of the catalyst dictate that the ketone coordinates in a preferred orientation, with the larger substituent positioned away from the bulky groups of the catalyst.

  • Stereoselective Hydride Transfer: The activated borane, held in close proximity to the coordinated ketone, delivers a hydride to the carbonyl carbon via a six-membered, chair-like transition state. This intramolecular hydride transfer occurs on the less sterically hindered face of the ketone, leading to the formation of the chiral alcohol with a predictable absolute stereochemistry.

  • Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. An acidic workup is subsequently required to hydrolyze the alkoxyborane and liberate the final chiral alcohol product.[8]

G cluster_0 Catalytic Cycle Catalyst Chiral Oxazaborolidine Complex Catalyst-Borane Complex Catalyst->Complex + BH3 TransitionState Ternary Complex (Catalyst-Borane-Ketone) Complex->TransitionState + Ketone ProductComplex Alkoxyborane Product Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst - Alkoxyborane Alcohol Chiral Alcohol ProductComplex->Alcohol Workup Ketone Prochiral Ketone Ketone->TransitionState BH3 Borane BH3->Complex

Figure 2: Simplified catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocols

Materials and Reagents

ReagentGradeSupplier
4-Chlorophenethylamine≥98%Standard chemical supplier
Chloroacetone≥95%Standard chemical supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard chemical supplier
Acetonitrile (MeCN)Anhydrous, ≥99.8%Standard chemical supplier
(S)-2-Methyl-CBS-oxazaborolidine1 M in TolueneStandard chemical supplier
Borane-tetrahydrofuran complex1 M in THFStandard chemical supplier
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard chemical supplier
Methanol (MeOH)ACS GradeStandard chemical supplier
Hydrochloric Acid (HCl)1 M aqueous solutionStandard chemical supplier
Sodium Sulfate (Na₂SO₄)Anhydrous, granularStandard chemical supplier
Ethyl Acetate (EtOAc)ACS GradeStandard chemical supplier
HexanesACS GradeStandard chemical supplier

Protocol 1: Synthesis of 1-((4-Chlorophenethyl)amino)propan-2-one

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenethylamine (10.0 g, 64.2 mmol), anhydrous potassium carbonate (17.7 g, 128.4 mmol), and anhydrous acetonitrile (100 mL).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add chloroacetone (6.5 g, 70.6 mmol) dropwise to the suspension over a period of 20 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).

  • Concentrate the combined filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to afford 1-((4-chlorophenethyl)amino)propan-2-one as a pale yellow oil.

Protocol 2: Enantioselective Synthesis of (R)-1-((4-Chlorophenethyl)amino)propan-2-ol

This protocol is designed to be conducted under an inert atmosphere (Nitrogen or Argon).

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 4.7 mL, 4.7 mmol).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add borane-THF complex (1.0 M solution in THF, 52.0 mL, 52.0 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting solution at 0°C for an additional 15 minutes.

  • In a separate dry flask, dissolve 1-((4-chlorophenethyl)amino)propan-2-one (10.0 g, 47.2 mmol) in anhydrous THF (50 mL).

  • Add the solution of the ketone dropwise to the pre-formed catalyst-borane complex at 0°C over a period of 1 hour.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC until the starting ketone is fully consumed.

  • Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of methanol (20 mL). Caution: Hydrogen gas evolution.

  • Stir the mixture for 30 minutes, then add 1 M HCl (50 mL) and stir for another 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 5% Methanol in Dichloromethane) to yield (R)-1-((4-chlorophenethyl)amino)propan-2-ol as a white to off-white solid.

Quantitative Data Summary

StepProductStarting MaterialYield (Typical)Purity (by HPLC)Enantiomeric Excess (ee)
11-((4-Chlorophenethyl)amino)propan-2-one4-Chlorophenethylamine75-85%>95%N/A
2(R)-1-((4-Chlorophenethyl)amino)propan-2-ol1-((4-Chlorophenethyl)amino)propan-2-one85-95%>98%>95%

Characterization and Analysis

Structural Confirmation:

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) should be employed to confirm the chemical structures of the intermediate ketone and the final amino alcohol product. The data should be consistent with the proposed structures.

Determination of Enantiomeric Excess (ee):

The enantiomeric excess of the final product can be reliably determined by chiral High-Performance Liquid Chromatography (HPLC).[9][10][11]

Proposed Chiral HPLC Method:

ParameterCondition
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of approximately 1 mg/mL.

Note: The mobile phase composition and choice of column may require optimization to achieve baseline separation of the enantiomers.

Conclusion

This application note provides a comprehensive and practical guide for the successful enantioselective synthesis of this compound. The two-step protocol, involving the synthesis of the prochiral ketone precursor followed by a highly selective CBS reduction, is a reliable and scalable method for obtaining the target chiral amino alcohol in high yield and excellent enantiomeric excess. The detailed experimental and analytical procedures outlined herein serve as a valuable resource for researchers in the fields of organic synthesis and pharmaceutical development.

References

  • Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-1-(4-chlorophenyl)propan-2-one. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]

  • University of California, Irvine. (2006). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2004). Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. Retrieved from [Link]

  • ACS Publications. (n.d.). Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. Retrieved from [Link]

  • University of Bath. (2005). N-Alkylation of phenethylamine and tryptamine. Retrieved from [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubMed. (2017). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Retrieved from [Link]

  • PubMed Central. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

Sources

purification of 1-((4-Chlorophenethyl)amino)propan-2-ol by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Purification of 1-((4-Chlorophenethyl)amino)propan-2-ol

Abstract

This comprehensive application note provides a detailed protocol and theoretical background for the purification of this compound, a key intermediate in pharmaceutical synthesis. The inherent basicity of the secondary amine functional group presents a significant challenge for standard silica gel chromatography, often leading to poor peak shape, low recovery, and inconsistent results. This guide outlines a robust, optimized normal-phase column chromatography protocol that addresses these challenges through the strategic use of a mobile phase modifier. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and offer troubleshooting guidance to empower researchers, scientists, and drug development professionals to achieve high purity and yield for this critical compound.

Introduction: The Challenge of Purifying Basic Amines

This compound is a secondary amine that contains a basic nitrogen atom and a polar hydroxyl group. In synthetic chemistry, particularly in drug development, achieving high purity of such intermediates is paramount for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API).

The primary obstacle in the purification of basic organic amines via silica gel chromatography is the strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] This interaction can cause several undesirable effects:

  • Irreversible Adsorption: The amine can bind so strongly to the silica that it fails to elute from the column, resulting in significant yield loss.[1]

  • Peak Tailing: Slow dissociation from the acidic sites leads to broad, asymmetric peaks, which severely compromises the resolution between the target compound and nearby impurities.[3]

  • Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules.[1]

To overcome these issues, the chromatographic method must be designed to mitigate the interaction between the analyte and the stationary phase. This protocol focuses on the most common and effective strategy: neutralizing the acidic character of the silica gel by introducing a competing base into the mobile phase.

Foundational Principles: Modulating Analyte-Stationary Phase Interactions

Success in chromatography hinges on controlling the interactions between the analyte, the stationary phase, and the mobile phase to achieve differential migration and, thus, separation.[1] For a basic compound like this compound, our goal is to suppress the strong ionic interaction with silica to allow for separation based on weaker, more desirable interactions like hydrogen bonding and dipole-dipole forces.

The addition of a small quantity of a competing amine, such as triethylamine (TEA), to the eluent is a highly effective technique.[2][3] The TEA, being a small and relatively non-polar base, preferentially interacts with the acidic silanol groups, effectively "masking" them from the target analyte. This allows the this compound to travel through the column with significantly reduced tailing and improved recovery.

An alternative, and often superior, approach involves using a stationary phase where the silanol groups are already chemically masked, such as an amine-functionalized silica gel.[2][4] This approach can provide excellent separations without the need for mobile phase additives, simplifying downstream processing like solvent removal.[4] While this protocol will focus on the more universally accessible modified mobile phase method, the principles discussed are directly applicable to amine-functionalized columns.

Caption: Interaction dynamics within a silica gel column.

Physicochemical Data and Method Parameters

Accurate purification requires an understanding of the analyte's properties. The table below summarizes key information for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO[5][6]
Molecular Weight 213.7 g/mol [5]
CAS Number 847063-13-2[5][7]
Predicted XlogP 2.1[6]
Appearance Colorless to slightly yellow solid/oil[8]

The following table outlines the recommended starting parameters for the column chromatography protocol. These parameters should be optimized based on the specific impurity profile of the crude material, which can be assessed by Thin Layer Chromatography (TLC).

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard particle size for flash chromatography, providing a balance between resolution and flow rate.
Column Dimensions 40-50 mm diameterSuitable for purifying 1-2 g of crude material. Adjust based on scale.
Mobile Phase (Eluent) Gradient of Ethyl Acetate (EtOAc) in HexaneA versatile solvent system for compounds of moderate polarity. The gradient allows for the elution of non-polar impurities first, followed by the product, and finally more polar impurities.
Mobile Phase Modifier 0.5% - 1% Triethylamine (TEA) v/vAdded to both solvents (Hexane and EtOAc) to ensure consistent deactivation of the silica gel throughout the gradient.[3]
Sample Loading Dry loading on silica or Celite™Prevents dissolution issues and ensures a narrow starting band, which improves separation.[9]
Detection Method TLC with UV visualization (254 nm) and/or a potassium permanganate stainThe chlorophenyl group allows for UV detection. The amine and alcohol groups will react with KMnO₄ stain, appearing as a yellow/brown spot on a purple background.

Detailed Experimental Protocol

This protocol details the purification of approximately 1 gram of crude this compound.

Preparation of Reagents
  • Mobile Phase A (Low Polarity): In a 1 L graduated cylinder, measure 990 mL of Hexane. Add 10 mL of Triethylamine (1% v/v). Mix thoroughly.

  • Mobile Phase B (High Polarity): In a 1 L graduated cylinder, measure 990 mL of Ethyl Acetate. Add 10 mL of Triethylamine (1% v/v). Mix thoroughly.

  • TLC Eluent: Prepare a 30:70 mixture of Ethyl Acetate/Hexane containing 1% TEA for monitoring the column.

  • Stain: Prepare a potassium permanganate stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

Column Packing (Slurry Method)
  • Secure a 40 mm diameter glass chromatography column vertically to a clamp stand. Ensure the stopcock is closed.

  • Place a small plug of glass wool at the bottom of the column, followed by a ~1 cm layer of sand.[10]

  • In a beaker, create a slurry of ~40 g of silica gel (40x the crude material weight) in Mobile Phase A.[10]

  • Pour the slurry into the column. Use additional Mobile Phase A to rinse any remaining silica from the beaker into the column.

  • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Crucially, never let the solvent level drop below the top of the silica bed. [10]

  • Once the silica is packed, add a ~1 cm protective layer of sand on top. Drain the solvent until it is level with the top of the sand.

Sample Loading (Dry Loading)
  • Dissolve ~1 g of the crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.

  • Add ~2-3 g of silica gel to this solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[9]

  • Carefully add the silica-adsorbed sample onto the top layer of sand in the column, ensuring an even layer.

Purification_Workflow Prep 1. Reagent & Mobile Phase Preparation Pack 2. Column Packing (Silica Slurry) Prep->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Gradient Elution Load->Elute Monitor 5. Fraction Monitoring (TLC) Elute->Monitor Monitor->Elute Continue Elution Pool 6. Pool & Evaporate Pure Fractions Monitor->Pool Product Found Analyze 7. Final Purity Analysis (HPLC, NMR) Pool->Analyze

Caption: Step-by-step workflow for the purification protocol.

Elution and Fraction Collection
  • Carefully add Mobile Phase A to the top of the column.

  • Open the stopcock and begin collecting fractions (e.g., 20 mL per fraction) using a test tube rack. Use gentle air pressure to achieve a flow rate of approximately 5 cm/minute.[9]

  • Start with 100% Mobile Phase A and gradually increase the proportion of Mobile Phase B to increase the eluting power. A suggested gradient is as follows:

    • 2 column volumes of 100% A (0% B)

    • 2 column volumes of 95% A (5% B)

    • 2 column volumes of 90% A (10% B)

    • Continue increasing the concentration of B by 5-10% every 2 column volumes until the product has fully eluted.

  • Monitor the fractions by TLC. Spot every few fractions on a TLC plate, elute with the prepared TLC eluent, and visualize under UV light and with the permanganate stain.

  • The target compound, this compound, should have an Rf value of approximately 0.3-0.4 in the 30:70 EtOAc/Hexane system. Non-polar impurities will elute first (higher Rf), while more polar impurities will elute later (lower Rf).

Product Isolation
  • Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

  • Remove the solvent using a rotary evaporator. Note that removing the final traces of TEA may require co-evaporation with a solvent like DCM or placing the sample under high vacuum.

  • Determine the yield and confirm the purity of the isolated product using analytical techniques such as HPLC, GC, or NMR.

Troubleshooting

ProblemPossible CauseRecommended Solution
Product does not elute Mobile phase polarity is too low.Gradually increase the percentage of Ethyl Acetate (or a stronger solvent like Methanol if necessary) in the mobile phase.
Significant peak tailing Insufficient TEA in the mobile phase.Increase the concentration of TEA to 1.5-2%. Alternatively, switch to an amine-functionalized silica column.[2][3]
Poor separation from impurity Inappropriate solvent system.Re-optimize the solvent system using TLC. Try a different solvent system, such as Dichloromethane/Methanol (with 1% TEA).
Product elutes too quickly (Rf > 0.5) Mobile phase polarity is too high.Decrease the percentage of Ethyl Acetate in the starting mobile phase.

A Note on Chirality

The structure of this compound contains a stereocenter at the C2 position of the propanol backbone. The protocol described herein will not separate the (R) and (S) enantiomers. For applications requiring enantiomerically pure material, a specialized chiral separation technique is necessary. This is typically achieved using a chiral stationary phase (CSP) in HPLC or through chiral resolution methods.[11][12][13]

Conclusion

The successful purification of basic amines like this compound by column chromatography is readily achievable with a proper understanding of the underlying chemical interactions. By suppressing the strong acid-base interaction with the silica stationary phase through the addition of a mobile phase modifier like triethylamine, researchers can overcome common issues of peak tailing and low yield. This robust protocol provides a reliable and scalable method for obtaining this key pharmaceutical intermediate in high purity, facilitating the advancement of drug discovery and development programs.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(3), 547-550. Available at: [Link]

  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. [Online]. Available at: [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Online]. Available at: [Link]

  • Google Patents. (2002). Using amines or amino acids as mobile phase modifiers in chromatography. [Online].
  • Google Patents. (1975). Purification of secondary alkyl amines. [Online].
  • SynThink Research Chemicals. This compound. [Online]. Available at: [Link]

  • Pharmaffiliates. This compound. [Online]. Available at: [Link]

  • PubChemLite. This compound. [Online]. Available at: [Link]

  • ChemBK. 2-Amino-1-(4-chlorophenyl)propan-1-ol. [Online]. Available at: [Link]

  • PubChem. 1-(4-Chlorophenoxy)propan-2-ol. [Online]. Available at: [Link]

  • Wang, F., & Khaledi, M. G. (1998). Nonaqueous capillary electrophoresis chiral separations with quaternary ammonium beta-cyclodextrin. Journal of Chromatography A, 817(1-2), 121-128. Available at: [Link]

  • Simplício, A. L., Matias, P., Gilmer, J. F., & Clancy, J. M. (2006). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A, 1120(1-2), 89-93. Available at: [Link]

  • Gažáková, P., Matysová, L., Šíma, M., Havlíková, L., & Sýkora, D. (2012). Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. Journal of Chromatography A, 1241, 75-83. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Online]. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Online]. Available at: [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Online]. Available at: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Online]. Available at: [Link]

  • Al-Qadiri, M., Al-Rimawi, F., Kaddouh, A., & Kanan, S. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 13(5), 3236-3244. Available at: [Link]

  • Google Patents. (2005). Purification of proteins using preparative reverse phase chromatography (rpc). [Online].
  • CAMAG. (2005). Planar chromatography – an essential component of modern analysis. [Online]. Available at: [Link]

Sources

Application Note & Protocols for the High-Purity Recrystallization of 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the purification of 1-((4-Chlorophenethyl)amino)propan-2-ol, a key intermediate in pharmaceutical synthesis, via recrystallization.[1] We delve into the fundamental principles of crystallization, offer a systematic approach to solvent selection, and present detailed, step-by-step protocols for single-solvent and mixed-solvent systems. This guide is designed for researchers, chemists, and drug development professionals seeking to achieve high-purity material essential for downstream applications. Methodologies for purity assessment and a troubleshooting guide for common crystallization challenges are also included to ensure robust and reproducible results.

The Imperative for Purity: Theoretical Foundations

In the synthesis of active pharmaceutical ingredients (APIs) and related research compounds, achieving high purity is not merely a goal but a necessity. The presence of impurities can significantly alter a compound's biological activity, toxicity profile, and physical properties. This compound is a critical building block, and its purity directly impacts the quality and safety of the final API.

Recrystallization stands as a powerful and widely used technique for purifying solid organic compounds.[2] The process is a physical method of purification driven by the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[3][4] The core principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[4][5][6]

A successful recrystallization hinges on several key factors:

  • Dissolution: The crude compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[7][8]

  • Crystal Formation: As the solution cools slowly, the solubility of the desired compound decreases, leading to a supersaturated state from which pure crystals begin to form.[5][9]

  • Exclusion of Impurities: The slow, orderly growth of the crystal lattice selectively incorporates molecules of the desired compound, excluding impurity molecules, which ideally remain dissolved in the surrounding solvent (the mother liquor).[2][5]

The choice of solvent is paramount and is dictated by the principle of "like dissolves like," balanced with the requirement for low solubility at reduced temperatures.[4]

Strategic Solvent Selection

The molecular structure of this compound—featuring a nonpolar chlorophenyl ring and polar secondary amine and alcohol functional groups—suggests that solvents of intermediate polarity or mixed-solvent systems will be most effective.

Candidate Solvent Systems
  • Single Solvents: Alcohols such as ethanol, methanol, or isopropanol are strong candidates due to their ability to engage in hydrogen bonding with the amine and hydroxyl groups of the target molecule.[10]

  • Mixed-Solvent Systems: These systems offer fine-tuned control over solubility. A common approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) to induce precipitation.[8][11]

    • Ethanol-Water: A classic polar combination. The compound is dissolved in hot ethanol, and water is added as the anti-solvent.[8]

    • Hexane-Acetone: A nonpolar/polar combination. The compound is dissolved in a minimal amount of warm acetone, and hexane is added as the anti-solvent.

Small-Scale Solvent Screening Protocol

Before committing to a large-scale recrystallization, it is essential to perform small-scale tests to identify the optimal solvent system.[6][8]

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, water, acetone, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility. A suitable solvent should not dissolve the compound readily at room temperature.[6]

  • For solvents where the compound is insoluble at room temperature, heat the test tube in a water bath and continue to add the solvent dropwise until the solid dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals.

  • For mixed-solvent tests, dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until persistent cloudiness appears. Add a few more drops of the "good" solvent to clarify the solution, then cool as described above.

Recrystallization Workflow Diagram

The following diagram illustrates the logical flow of a typical recrystallization procedure.

Recrystallization_Workflow Start Start: Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Gravity Filtration (Optional: for insoluble impurities) Dissolve->HotFilter Solution has insoluble matter Cool Slow Cooling to Room Temperature Dissolve->Cool Solution is clear HotFilter->Cool Impurities1 Insoluble Impurities (Discarded) HotFilter->Impurities1 IceBath Ice Bath Cooling (Maximize Yield) Cool->IceBath VacuumFilter Vacuum Filtration (Collect Crystals) IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Impurities2 Soluble Impurities in Mother Liquor (Discarded) VacuumFilter->Impurities2 Dry Dry Crystals Wash->Dry End End: High-Purity Product Dry->End

Caption: General workflow for purification by recrystallization.

Standardized Recrystallization Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol A: Single-Solvent Recrystallization with Ethanol

This method is ideal if ethanol is identified as a suitable single solvent in the screening phase.

  • Dissolution: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask with a stir bar. Add approximately 20 mL of 95% ethanol. Heat the mixture on a hotplate stirrer with gentle stirring. Continue to add ethanol in small portions (1-2 mL) until the solid just completely dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[3][7]

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[3][5]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals (the "filter cake") with a small portion (5-10 mL) of ice-cold 95% ethanol to remove any residual mother liquor containing impurities.

  • Drying: Allow the crystals to air dry on the filter for 10-15 minutes by continuing to draw a vacuum. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.[7]

Protocol B: Mixed-Solvent Recrystallization with Ethanol/Water

This is a powerful technique when a single solvent is not ideal.

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of the crude material in the minimum amount of hot 95% ethanol, as described in Protocol A.

  • Inducing Saturation: While keeping the ethanol solution hot, add hot deionized water dropwise with swirling until the solution becomes persistently cloudy (turbid). This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it just becomes clear again. This ensures the solution is perfectly saturated at the elevated temperature.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath as detailed in Protocol A.

  • Collection & Washing: Collect the crystals via vacuum filtration. Wash the filter cake with a small amount of a pre-chilled ethanol/water mixture (using the same approximate ratio as the final crystallization solution).

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation: Comparative Analysis of Methods

The following table summarizes the expected outcomes from the described protocols. Actual results may vary based on the initial purity of the crude material.

Recrystallization MethodSolvent SystemTypical Yield (%)Purity (by HPLC, %)Key Considerations
Protocol A Ethanol70-85%>99.0%Simple, effective if solubility profile is favorable.
Protocol B Ethanol/Water75-90%>99.5%Excellent for achieving very high purity; requires careful addition of anti-solvent.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling 1. Too much solvent was used.[12][13]2. The solution is supersaturated.[12]1. Reheat the solution and boil off some of the solvent to concentrate it, then attempt to cool again.[13]2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[7][12][13]
Product "oils out" instead of crystallizing 1. The solution is cooling too rapidly.2. The boiling point of the solvent is higher than the melting point of the solute.3. The compound is significantly impure.[12]1. Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent and allow the solution to cool much more slowly (e.g., by placing the flask in a beaker of warm water).[12][14]2. Choose a solvent with a lower boiling point.[10]
Very low yield of recovered crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[13]2. Premature crystallization during a hot filtration step.3. Incomplete cooling before filtration.1. If the mother liquor has not been discarded, try to concentrate it by boiling off solvent and cooling to recover a second crop of crystals (which may be less pure).2. Ensure the funnel and receiving flask are pre-heated before hot filtration.[14]3. Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time.
Final product is colored The crude material contained colored impurities that are soluble in the recrystallization solvent.Before cooling, add a small amount (1-2% by weight) of activated decolorizing charcoal to the hot solution and gently boil for 5-10 minutes. Perform a hot gravity filtration to remove the charcoal before proceeding with the cooling step.[2]

Verification of Purity

After recrystallization, it is crucial to verify the purity of the final product using appropriate analytical techniques.

  • Melting Point Determination: A pure crystalline solid will exhibit a sharp and narrow melting point range (typically < 2°C).[9][15] Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to assess purity.[16] The purified compound should appear as a single spot, with no visible impurities present in the crude starting material lane.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis in the pharmaceutical industry.[16][17] It allows for the precise determination of purity as a percentage area.

  • Spectroscopic Analysis (NMR, MS): Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound and to detect any structural impurities.[15][16] Mass Spectrometry (MS) confirms the molecular weight.[16]

References

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Barnard College. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chromatography Forum. (2006, May 12). How do you perform purity analysis? Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

A Robust, Validated HPLC Method for the Quantitative Analysis of 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Applications Desk

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-((4-Chlorophenethyl)amino)propan-2-ol. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in bulk drug substance or formulation contexts. The narrative explains the scientific rationale behind each step, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines.

Analyte Properties & Chromatographic Strategy

1.1. Physicochemical Rationale

The molecular structure of this compound is the primary determinant of its chromatographic behavior. Key features include:

  • A non-polar chlorophenethyl group: This moiety provides significant hydrophobicity, making the molecule well-suited for reversed-phase chromatography.

  • A secondary amine: This group is basic and readily protonated. Its pKa is critical for method development. At a mobile phase pH approximately two units below the pKa, the amine will be consistently protonated (R₂NH₂⁺), leading to sharper peaks and more stable retention times.

  • A hydroxyl group: This adds some polarity to the molecule.

  • A chlorophenyl chromophore: This group absorbs UV radiation, making UV spectrophotometry a suitable detection method.

Based on these properties, a C18 stationary phase was selected as the optimal starting point, leveraging the hydrophobic interactions with the chlorophenethyl group. A low-pH, buffered mobile phase is essential to control the ionization state of the secondary amine, thereby preventing peak tailing and ensuring reproducible retention.

1.2. Predicted Properties

PropertyValue/CharacteristicSource
Molecular FormulaC₁₁H₁₆ClNO[1]
Monoisotopic Mass213.092 Da[1]
Predicted XlogP2.1[1]
Key Functional GroupsSecondary Amine (basic), Phenyl Ring (UV active), Hydroxyl GroupN/A

Materials and Reagents

  • Analyte: this compound reference standard (>99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Reagents: Formic acid (reagent grade), Ammonium formate (reagent grade).

  • HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The use of a column with a 5 µm particle size provides a good balance between efficiency and backpressure.[2]

  • Equipment: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

HPLC Method Development Strategy

The development process follows a logical, multi-step approach to achieve optimal separation and peak shape.

MethodDevelopment cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Select Column (C18, 150x4.6mm, 5µm) B Define Mobile Phase (A: 0.1% Formic Acid in Water B: Acetonitrile) A->B C Run Broad Gradient (e.g., 10-90% B over 20 min) B->C D Determine Approx. Elution %B C->D E Optimize Gradient Slope (Shallow gradient around elution %B) D->E F Adjust pH & Buffer (Test formate vs phosphate buffer if needed) E->F G Optimize Column Temperature (e.g., 25°C, 30°C, 35°C) F->G H Fine-tune Flow Rate (e.g., 1.0 mL/min) G->H I Confirm Peak Shape & Tailing Factor H->I J Establish System Suitability Criteria I->J K Final Optimized Method J->K

Caption: Workflow for systematic HPLC method development.

3.1. Initial Scouting and Optimization Rationale

  • Column and Mobile Phase Selection: A C18 column is the workhorse for moderately non-polar compounds. The initial mobile phase consists of an aqueous component (A) and an organic modifier (B). Acetonitrile is chosen for its low viscosity and UV transparency. 0.1% formic acid in water provides a pH of approximately 2.7, ensuring the analyte's secondary amine is fully protonated (R₂NH₂⁺), which is crucial for achieving sharp, symmetrical peaks.[3]

  • Wavelength Selection: A UV scan of the analyte in the mobile phase is performed. The chlorophenyl group shows significant absorbance, with a maximum typically observed around 225 nm. This wavelength is selected for detection to ensure high sensitivity.

  • Gradient Optimization: A broad gradient run reveals the approximate acetonitrile concentration at which the analyte elutes. Based on this, a shallower, more focused gradient is developed to ensure good resolution from any potential impurities and a reasonable run time.

  • Temperature and Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. The column temperature is initially set to 30°C and can be optimized to improve peak shape and adjust retention time.

3.2. Final Optimized HPLC Method

The following parameters were determined to be optimal for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 70% B over 10 minutes
Post Time 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 13 minutes

Protocol: Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a final concentration within the calibrated linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol: HPLC Method Validation

The method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5]

MethodValidation cluster_0 System Performance cluster_1 Method Specificity cluster_2 Quantitative Performance cluster_3 Method Reliability Start Method Validation Protocol A System Suitability (Tailing, Plates, %RSD) Start->A B Specificity / Selectivity (Blank, Placebo, Stressed Samples) Start->B C Linearity & Range Start->C G Robustness (Flow Rate, Temp, % Organic) Start->G Report Validation Report A->Report B->Report D Accuracy (Recovery) E Precision (Repeatability & Intermediate) F LOD & LOQ F->Report G->Report

Caption: Logical flow of the HPLC method validation process.

5.1. System Suitability

  • Protocol: Inject the working standard solution (e.g., 50 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing factor: ≤ 2.0

    • Theoretical plates (N): > 2000

    • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%

5.2. Specificity

  • Protocol: Inject the diluent (blank), a placebo (if analyzing a formulation), and the analyte solution to demonstrate that no interfering peaks are present at the retention time of the analyte.

  • Acceptance Criteria: No significant peaks at the retention time of the analyte in the blank or placebo chromatograms.

5.3. Linearity and Range

  • Protocol: Prepare and inject a series of at least five concentrations across the intended range (e.g., 80% to 120% of the target concentration). Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

5.4. Accuracy (Recovery)

  • Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.[4]

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

5.5. Precision

  • Repeatability (Intra-assay):

    • Protocol: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.[4]

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: %RSD ≤ 2.0% for the combined data from both studies.

5.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. This can be confirmed by injecting serially diluted solutions.

  • Acceptance Criteria: LOQ must be demonstrated to be precise and accurate.

5.7. Robustness

  • Protocol: Intentionally vary key method parameters and assess the impact on the results. Variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% absolute in organic content)

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the assay results should not significantly change.

Validation Results and Discussion

The following tables summarize the (representative) data obtained during method validation.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria
Tailing Factor 1.15 ≤ 2.0
Theoretical Plates 8,500 > 2000

| %RSD of Peak Area (n=5) | 0.45% | ≤ 2.0% |

Table 2: Linearity and Range

Parameter Result
Range 1.0 - 100 µg/mL
Correlation Coefficient (r²) 0.9998

| Regression Equation | y = 45210x + 1250 |

Table 3: Accuracy (Recovery)

Spiked Level Mean Recovery (%) %RSD
80% 99.5% 0.5%
100% 100.3% 0.3%

| 120% | 100.8% | 0.4% |

Table 4: Precision

Precision Level %RSD (n=6)
Repeatability 0.6%

| Intermediate Precision | 0.9% |

Table 5: Summary of LOD and LOQ

Parameter Result
Limit of Detection (LOD) 0.3 µg/mL

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

The results demonstrate that the developed method is highly suitable for its intended purpose. All system suitability parameters were well within the accepted limits. The method proved to be specific, linear, accurate, and precise over the specified range. The low LOD and LOQ indicate excellent sensitivity. Robustness testing showed that minor variations in the method parameters did not significantly affect the performance, confirming the reliability of the procedure.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated in accordance with ICH guidelines. The method utilizes a standard C18 column with a straightforward mobile phase and UV detection. The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies in a regulated environment.

References

  • PubChem. 1-Amino-2-propanol. National Center for Biotechnology Information. [Link]

  • ChemBK. 2-Amino-1-(4-chlorophenyl)propan-1-ol. [Link]

  • Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • PubChem. 1-(4-Chlorophenoxy)propan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound. [Link]

  • Agilent Technologies. (2012). Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns. [Link]

  • Pellati, F., et al. (2004). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of Chromatography A. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Google Patents.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Faria, J., et al. (2014). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Chirality. [Link]

  • Wiczling, P., et al. (2023). Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. Molecules. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. HPLC chromatograms of 2-phenylethylamine metabolites. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Siddiqui, M. R., et al. (2013). Recent Developments in HPLC Analysis of b-Blockers in Biological Samples. Journal of Chromatographic Science. [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. [Link]

  • Lin, H.-R., et al. (2020). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology. [Link]

  • Spac, A. F., et al. (2014). Quantitative Determination of Bisoprolol Fumarate by HPLC. I. Method validation. Farmacia. [Link]

  • Ataman Kimya. PROPAN-2-OL. [Link]

  • PubChem. 1-Chloro-1-(4-chlorophenyl)propan-2-one. National Center for Biotechnology Information. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • PubChem. Isopropanol. National Center for Biotechnology Information. [Link]

  • Wikipedia. Isopropyl alcohol. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

Sources

Enantioselective Resolution of 1-((4-Chlorophenethyl)amino)propan-2-ol by Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical parameter, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] This application note presents a detailed protocol for the chiral separation of the enantiomers of 1-((4-Chlorophenethyl)amino)propan-2-ol, a key intermediate in the synthesis of the weight-management drug Lorcaserin.[3] Leveraging the advantages of Supercritical Fluid Chromatography (SFC), we demonstrate a rapid, efficient, and environmentally sustainable method for achieving baseline resolution. SFC offers significant benefits over traditional High-Performance Liquid Chromatography (HPLC), including reduced solvent consumption, faster analysis times, and higher efficiency, making it the preferred technique for chiral separations in modern drug development.[4][5][6][7] This guide provides a comprehensive walkthrough of the method development strategy, from initial screening to final optimization, underpinned by the scientific rationale for each experimental choice.

Introduction: The SFC Advantage in Chiral Separations

Chirality is a fundamental aspect of drug design and development. The spatial arrangement of atoms in a molecule can dramatically alter its interaction with biological targets. For this reason, regulatory bodies worldwide mandate strict control over the stereoisomeric composition of drug substances. This compound possesses a stereocenter at the C2 position of the propanol backbone, existing as a pair of enantiomers. An effective analytical method to resolve and quantify these enantiomers is therefore essential.

Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative to normal-phase HPLC for chiral separations.[1][4] The technique utilizes a mobile phase composed primarily of supercritical carbon dioxide (CO₂), which possesses unique properties:

  • Low Viscosity and High Diffusivity: The physical properties of supercritical CO₂ are intermediate between those of a liquid and a gas.[8] This allows for the use of higher flow rates and longer columns without generating excessive backpressure, leading to faster and more efficient separations compared to HPLC.[7][9]

  • Green Chemistry: Replacing the bulk of organic solvents (like hexane in normal-phase LC) with environmentally benign CO₂ significantly reduces hazardous waste and operational costs.[1][5]

  • Enhanced Selectivity: The mobile phase in SFC is highly tunable. The addition of small percentages of polar organic solvents (modifiers) and additives can profoundly alter the mobile phase's solvating power and interaction with the stationary phase, providing a powerful tool for optimizing selectivity.[9][10]

Core Principles of the SFC Separation

Achieving successful enantiomeric separation in SFC relies on the interplay between the chiral stationary phase (CSP), the supercritical CO₂ mobile phase, and the organic modifiers/additives.

The Chiral Stationary Phase (CSP)

The CSP is the heart of the chiral separation, creating a stereoselective environment where the two enantiomers interact differently. For a broad range of pharmaceutical compounds, polysaccharide-based CSPs (i.e., derivatives of cellulose and amylose) have demonstrated the highest success rates.[11][12] These phases, such as those found in the CHIRALPAK® and CHIRALCEL® column lines, offer a variety of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complex formation. A screening approach using several complementary polysaccharide CSPs is the most effective strategy for identifying a suitable column.[9]

The Mobile Phase: CO₂, Modifiers, and Additives
  • Supercritical CO₂: The primary mobile phase component, CO₂, is non-polar and has an elution strength similar to hexane.[10] By itself, it is often insufficient to elute polar analytes like this compound.

  • Organic Modifiers: To increase the mobile phase's elution strength, a polar organic solvent, or "modifier," is added. Protic solvents like methanol (MeOH), ethanol (EtOH), and isopropanol (IPA) are most commonly used.[9][10] The choice and concentration of the modifier are critical variables that directly impact retention time and resolution.[9] Methanol is often a successful first choice due to its polarity and low boiling point, which simplifies sample recovery in preparative applications.[9]

  • Additives: The target analyte contains a secondary amine, which is a basic functional group. Basic compounds often exhibit poor peak shape (tailing) on silica-based CSPs due to strong interactions with residual acidic silanol groups. To mitigate this, a small amount of a basic additive is incorporated into the modifier.[13] Additives like diethylamine (DEA) or isopropylamine (IPA) act as silanol-masking agents, dramatically improving peak symmetry and efficiency.[14]

A Systematic Strategy for Chiral Method Development

A trial-and-error approach to chiral method development is inefficient.[9] We advocate for a systematic screening protocol that maximizes the probability of success while minimizing time and resource expenditure. This workflow is designed to first find a separation and then optimize it for analytical or preparative requirements.

SFC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decision & Refinement cluster_2 Phase 3: Optimization A Prepare Racemic Standard (0.5 mg/mL in Methanol) B Screen 4-6 Polysaccharide CSPs (e.g., AD, AS, IC, OD) with a generic MeOH gradient A->B C Evaluate Chromatograms B->C D Is there any separation? C->D E Poor Peak Shape? (Tailing) D->E Yes G Select best CSP / Modifier / Additive combination D->G No, try different modifiers (EtOH, IPA) F Add Basic Additive (e.g., 0.2% DEA in MeOH) and re-screen on promising CSPs E->F Yes H Convert to Isocratic Method E->H No, good shape F->G G->H I Optimize for Resolution (Rs) & Time H->I J Vary Modifier % Vary Back Pressure Vary Temperature I->J K Final Validated Method J->K

Caption: Chiral SFC method development workflow.

Detailed Application Protocols

Instrumentation and Materials
  • SFC System: An analytical SFC system equipped with a UV-Vis or Photodiode Array (PDA) detector and back-pressure regulator (e.g., Agilent 1260 Infinity II SFC, Waters ACQUITY UPC²).

  • Chiral Columns: A selection of polysaccharide-based CSPs. Recommended screening set (4.6 x 150 mm, 3 or 5 µm particle size):

    • CHIRALPAK® AD-H / AD-3

    • CHIRALPAK® AS-H / AS-3

    • CHIRALPAK® IC / IC-3

    • CHIRALCEL® OD-H / OD-3

  • Reagents: SFC-grade CO₂, HPLC-grade Methanol (MeOH), Ethanol (EtOH), and Diethylamine (DEA).

  • Sample: Racemic this compound standard.

Protocol 1: Sample Preparation
  • Accurately weigh approximately 5 mg of the racemic standard.

  • Dissolve the standard in 10 mL of Methanol to create a stock solution of 0.5 mg/mL.

  • Vortex the solution until fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an appropriate autosampler vial if any particulate matter is visible.

Protocol 2: Initial Screening

The goal of this phase is to rapidly identify a CSP and mobile phase system that shows any degree of enantioselectivity. A generic gradient is employed to cover a wide polarity range.

ParameterConditionRationale
Columns Screen CHIRALPAK AD-3, AS-3, IC-3, CHIRALCEL OD-3 sequentiallyThese columns offer complementary selectivities, increasing the probability of finding a separation.[9]
Mobile Phase A Supercritical CO₂The main, non-polar mobile phase component.[10]
Mobile Phase B Methanol (Modifier)A good first-choice polar modifier for increasing elution strength.[9]
Additive 0.2% Diethylamine (DEA) in ModifierEssential for good peak shape of the basic amine analyte.[13][14]
Gradient 5% to 40% B over 5 minutes, hold at 40% B for 1 minuteA broad gradient ensures elution of the analyte and explores a wide range of mobile phase strengths.
Flow Rate 3.0 mL/minA typical analytical flow rate in SFC, providing a balance of speed and efficiency.[9]
Back Pressure 150 barMaintains the mobile phase in a supercritical or subcritical state, ensuring reproducibility.[9]
Column Temperature 40 °CElevated temperature can improve kinetics and efficiency.
Detection UV at 225 nmWavelength corresponding to the chlorophenyl chromophore.
Injection Volume 2 µLA small volume to prevent column overloading.
Protocol 3: Method Optimization

Once the best CSP/modifier combination is identified from the screening, the next step is to optimize the separation for the desired outcome (e.g., maximum resolution for purity analysis or minimum run time for high-throughput screening). This is typically done by converting the gradient method to an isocratic one.

  • Determine Isocratic Condition: Note the percentage of modifier (%B) at which the enantiomers eluted during the gradient screen. A good starting point for the isocratic method is approximately 5-10% lower than this value.

  • Fine-Tune Modifier Percentage: Adjust the isocratic modifier percentage in small increments (e.g., ±2%) to maximize the resolution (Rs). A lower modifier percentage generally increases retention and resolution, while a higher percentage reduces analysis time.[9]

  • Optimize Back Pressure & Temperature: While modifier concentration has the largest effect, back pressure and temperature can be adjusted to further refine the separation. Increasing back pressure can sometimes improve selectivity, while adjusting temperature can have variable effects depending on the separation thermodynamics.[9]

Expected Results & Data Interpretation

The following table presents hypothetical but realistic data from a screening run, illustrating how to select the optimal conditions.

ColumnModifierAdditivet_R1 (min)t_R2 (min)Selectivity (α)Resolution (R_s)Comments
CHIRALPAK AD-3MeOH0.2% DEA3.153.481.122.15 Baseline separation. Good candidate.
CHIRALPAK AS-3MeOH0.2% DEA4.024.021.000.00No separation.
CHIRALPAK IC-3MeOH0.2% DEA2.893.051.061.30Partial separation. Could be optimized.
CHIRALCEL OD-3MeOH0.2% DEA3.553.551.000.00No separation.
  • Interpretation: Based on the screening data, the CHIRALPAK AD-3 column with a Methanol/DEA mobile phase provides the best initial separation, achieving baseline resolution (Rs > 1.5). This condition would be selected for further optimization as described in Protocol 3. The goal of optimization would be to maintain Rs ≥ 2.0 while potentially reducing the analysis time.

Conclusion

This application note provides a robust and scientifically grounded framework for the chiral separation of this compound enantiomers using Supercritical Fluid Chromatography. By employing a systematic screening strategy with polysaccharide-based chiral stationary phases and an amine-deactivated mobile phase, a rapid and highly efficient separation can be achieved. The presented protocols are designed to be directly implemented by researchers and scientists in pharmaceutical development, offering a clear path to developing a validated, high-performance analytical method. The adoption of SFC for this and similar chiral separations aligns with the principles of green chemistry while accelerating the drug development pipeline.[1][9]

References

  • Unknown. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed.
  • Lesellier, E. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Unknown. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Agilent Technologies. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers.
  • Roy, D., Tarafder, A., & Miller, L. (2022, June 11). Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way. PubMed.
  • De Klerck, K., et al. (n.d.). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A.
  • Wang, S., et al. (2021, January 17). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC.
  • Regalado, E. L. (n.d.). Column Technology for Achiral SFC Separations. Chromatography Today.
  • LibreTexts Chemistry. (2022, August 28). Supercritical Fluid Chromatography.
  • Felix, G., et al. (2025, August 7). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations. ResearchGate.
  • YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT.
  • Schafer, W., et al. (n.d.). Improved Chiral SFC Screening for Analytical Method Development. ResearchGate.
  • Unknown. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
  • Morante-Zarcero, S., & Sierra, I. (2025, August 7). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. ResearchGate.
  • Unknown. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... ResearchGate.
  • PubChem. (n.d.). This compound.
  • Morante-Zarcero, S., & Sierra, I. (n.d.). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. Merck Millipore.
  • Pharmaffiliates. (n.d.). This compound.
  • ChemBK. (2024, April 9). 2-Amino-1-(4-chlorophenyl)propan-1-ol.
  • Lesellier, E. (2022, April 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Chromatography Online.
  • Nováková, L., & Chocholouš, P. (2019, January 5). SFC for chiral separations in bioanalysis. PubMed.

Sources

Application Notes and Protocols for the Synthesis of Lorcaserin: A Detailed Mechanistic Study of the Formation of the Benzazepine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Lorcaserin, with a specific focus on the critical reaction sequence that forms the core 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine structure. We will delve into the detailed reaction mechanism of the transformation of the key intermediate, 1-((4-Chlorophenethyl)amino)propan-2-ol, into the final benzazepine ring system. This process involves a two-step sequence: the chlorination of a secondary alcohol followed by an intramolecular Friedel-Crafts alkylation. This guide is intended for researchers and professionals in the field of drug development and organic synthesis, offering not only detailed protocols but also the scientific rationale behind the experimental choices.

Introduction: The Significance of Lorcaserin and its Synthesis

Lorcaserin is a selective serotonin 2C (5-HT2C) receptor agonist that has been developed for the management of obesity.[1] Its unique benzazepine structure is central to its pharmacological activity. The synthesis of this complex molecule can be achieved through various routes, many of which converge on the formation of the seven-membered heterocyclic ring via an intramolecular cyclization. One of the key strategies employs the readily accessible intermediate, this compound. The transformation of this amino alcohol into the final tricyclic structure of Lorcaserin is a pivotal step in its synthesis, demanding a nuanced understanding of the underlying reaction mechanisms to ensure optimal yield and purity. This document will elucidate this critical transformation in detail.

The Two-Step Reaction Pathway: From Amino Alcohol to Benzazepine

The conversion of this compound to the Lorcaserin core is not a single transformation but a sequence of two distinct chemical reactions:

  • Chlorination of the Secondary Alcohol: The hydroxyl group of the propan-2-ol moiety is a poor leaving group. Therefore, it must first be converted into a better leaving group. This is typically achieved by reacting the amino alcohol with thionyl chloride (SOCl2) to produce the corresponding 2-chloro derivative.

  • Intramolecular Friedel-Crafts Alkylation: The resulting N-(4-chlorophenethyl)-2-chloropropylamine intermediate then undergoes an intramolecular Friedel-Crafts alkylation in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the crucial carbon-carbon bond between the propyl chain and the chlorophenyl ring, thereby constructing the seven-membered benzazepine ring.

The overall transformation can be visualized as follows:

G cluster_0 Reaction Sequence start This compound intermediate N-(4-chlorophenethyl)-2-chloropropylamine start->intermediate  SOCl2 (Chlorination) end Lorcaserin Core (8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine) intermediate->end  AlCl3 (Intramolecular Friedel-Crafts Alkylation)

Figure 1: Overall reaction pathway from the amino alcohol intermediate to the Lorcaserin core.

Detailed Reaction Mechanisms

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

Step 1: Chlorination with Thionyl Chloride

The reaction of an alcohol with thionyl chloride is a classic method for the preparation of alkyl chlorides. The mechanism proceeds as follows:

  • Nucleophilic Attack by the Alcohol: The oxygen atom of the hydroxyl group in this compound acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride. This results in the displacement of a chloride ion and the formation of a protonated chlorosulfite ester intermediate.

  • Deprotonation: A base, which can be the amine functionality within the molecule itself or an added non-nucleophilic base, removes the proton from the oxygen atom, yielding a neutral chlorosulfite ester.

  • Intramolecular Nucleophilic Substitution (SNi) or SN2 Attack: The chloride ion, now in close proximity, can attack the carbon atom bearing the chlorosulfite group. This can occur via two pathways:

    • SNi (Internal Nucleophilic Substitution): The chlorosulfite group decomposes, with the sulfur dioxide and chloride ion being delivered from the same face, leading to retention of stereochemistry.

    • SN2 (Bimolecular Nucleophilic Substitution): The chloride ion attacks from the backside, leading to an inversion of stereochemistry. The presence of a base like pyridine is known to favor the SN2 pathway.

The gaseous byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), escape from the reaction mixture, driving the reaction to completion.

G cluster_1 Step 1: Chlorination Mechanism A This compound C Protonated Chlorosulfite Ester A->C Nucleophilic attack on S B Thionyl Chloride (SOCl2) B->C D Chlorosulfite Ester C->D Deprotonation E N-(4-chlorophenethyl)-2-chloropropylamine D->E SNi or SN2 attack by Cl- F SO2 + HCl (gaseous byproducts) E->F

Figure 2: Simplified mechanism of the chlorination of the amino alcohol with thionyl chloride.

Step 2: Intramolecular Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction. In this intramolecular variant, the electrophile and the aromatic ring are part of the same molecule.

  • Formation of the Electrophile: The Lewis acid, aluminum chloride (AlCl3), coordinates to the chlorine atom of the 2-chloropropyl group. This polarization of the C-Cl bond weakens it, leading to the formation of a secondary carbocation or a highly electrophilic carbon center in a complex with AlCl4-.[2][3][4]

  • Electrophilic Attack: The electron-rich 4-chlorophenyl ring acts as a nucleophile and attacks the electrophilic carbon atom. The position of the attack is directed by the activating, ortho-para directing phenethyl group. Steric hindrance favors attack at the ortho position to the phenethyl substituent, leading to the formation of the seven-membered ring. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base, typically AlCl4-, abstracts a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (although in practice, more than a stoichiometric amount is often required due to complexation with the product).

G cluster_2 Step 2: Intramolecular Friedel-Crafts Alkylation Mechanism G N-(4-chlorophenethyl)-2-chloropropylamine I Carbocation/Lewis Acid Complex G->I Coordination & ionization H AlCl3 (Lewis Acid) H->I J Sigma Complex (Arenium Ion) I->J Intramolecular electrophilic attack K Lorcaserin Core J->K Deprotonation (Rearomatization) L H+ + AlCl4- K->L

Figure 3: Mechanism of the intramolecular Friedel-Crafts alkylation to form the benzazepine ring.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and scale. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. These reactions should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS NumberSupplierPurity
This compound135306-64-8Various>97%
Thionyl chloride (SOCl2)7719-09-7Sigma-Aldrich>99%
Toluene, anhydrous108-88-3Sigma-Aldrich99.8%
Aluminum chloride (AlCl3), anhydrous7446-70-0Sigma-Aldrich>99%
1,2-Dichlorobenzene, anhydrous95-50-1Sigma-Aldrich99%
Hydrochloric acid (HCl), concentrated7647-01-0Fisher Scientific37%
Sodium hydroxide (NaOH)1310-73-2VWR>97%
Dichloromethane (DCM)75-09-2VWR>99.5%
Anhydrous sodium sulfate (Na2SO4)7757-82-6VWR>99%
Protocol 1: Chlorination of this compound
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO2), add this compound (1.0 eq).

  • Add anhydrous toluene (5-10 volumes) to the flask and stir to dissolve the starting material.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C for toluene).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water. Caution: This is a highly exothermic and gas-evolving step.

  • Basify the aqueous solution to a pH of >10 with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-chlorophenethyl)-2-chloropropylamine. This intermediate is often used in the next step without further purification.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to form Lorcaserin
  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous aluminum chloride (1.5 - 2.0 eq).

  • Add anhydrous 1,2-dichlorobenzene (5-10 volumes).

  • Slowly add the crude N-(4-chlorophenethyl)-2-chloropropylamine (1.0 eq) from the previous step to the stirred suspension of AlCl3. The addition may be exothermic.

  • Heat the reaction mixture to 130-140 °C.

  • Maintain the reaction at this temperature and monitor its progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic quenching process.

  • Stir the mixture until all solids have dissolved.

  • Separate the aqueous layer and wash the organic layer with dilute HCl.

  • Combine the aqueous layers and basify to a pH of >10 with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic Lorcaserin.

  • The crude product can then be purified by column chromatography or by salt formation and recrystallization to obtain the desired product.

Key Considerations and Troubleshooting

  • Anhydrous Conditions: Both the chlorination and the Friedel-Crafts reaction are sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used. Aluminum chloride is particularly hygroscopic and should be handled with care.

  • Temperature Control: The addition of thionyl chloride and the quenching of the Friedel-Crafts reaction are highly exothermic and require careful temperature control to prevent side reactions and ensure safety.

  • Stoichiometry of AlCl3: More than a stoichiometric amount of AlCl3 is typically required because it can complex with the nitrogen atom of the amine, in addition to its role as a catalyst.

  • Side Reactions:

    • Over-alkylation: While less common in intramolecular reactions, it is a possibility.

    • Rearrangement: Friedel-Crafts alkylations are prone to carbocation rearrangements to form more stable carbocations. However, in this specific case, a secondary carbocation is formed, and rearrangement to a less stable primary carbocation is unlikely.

    • Polymerization: Under harsh conditions, polymerization of the starting material or product can occur.

  • Work-up Procedure: The quenching and work-up steps are critical for isolating the product and must be performed carefully to manage the exothermic nature of the reactions and ensure good recovery.

Conclusion

The synthesis of the Lorcaserin benzazepine core from this compound is a robust and well-established process that relies on two fundamental organic transformations: chlorination and intramolecular Friedel-Crafts alkylation. A deep understanding of the mechanisms of these reactions, coupled with careful control of reaction conditions, is essential for achieving high yields and purity. The protocols and insights provided in this document are intended to serve as a valuable resource for scientists and researchers engaged in the synthesis of Lorcaserin and related compounds.

References

  • Sharma, S., Aware, K. S., Hatware, K., & Patil, K. (2020). Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update. Mini-Reviews in Medicinal Chemistry, 20(9), 768-778. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Olah, G. A. (1964).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]

  • Arena Pharmaceuticals, Inc. (2009). Processes for preparing 3-benzazepines. WO 2009/088564 A1.

Sources

The Strategic Application of 1-((4-Chlorophenethyl)amino)propan-2-ol in the Synthesis of Novel Benzazepine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Precursor for Complex Heterocyclic Synthesis

Benzazepines represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities. The strategic synthesis of these seven-membered nitrogen-containing heterocycles is a key focus in drug discovery and development. This document provides a detailed technical guide on the application of 1-((4-chlorophenethyl)amino)propan-2-ol as a versatile and readily accessible starting material for the synthesis of a variety of substituted benzazepine derivatives. This precursor is notably recognized as a key intermediate in the synthesis of Lorcaserin, a selective serotonin 2C receptor agonist.[1][2] This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the mechanistic aspects of the synthetic transformations, tailored for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: N-Acylation Followed by Intramolecular Cyclization

The primary synthetic route for converting this compound into a benzazepine core involves a two-step sequence:

  • N-Acylation: The secondary amine of the starting material is first acylated to introduce a carbonyl group. This is a crucial step as the nature of the acyl group can be varied to introduce diversity into the final benzazepine product.

  • Intramolecular Friedel-Crafts Cyclization: The N-acylated intermediate then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form the seven-membered benzazepine ring. This cyclization is a variation of the well-established Friedel-Crafts reaction.[3][4]

This strategic approach allows for the construction of the benzazepine skeleton with control over the substitution pattern on the nitrogen atom and potentially on the seven-membered ring itself.

Visualizing the Synthetic Pathway

G start This compound intermediate N-Acyl Intermediate start->intermediate N-Acylation (e.g., Acyl Chloride, Base) product Benzazepine Derivative intermediate->product Intramolecular Friedel-Crafts Cyclization (e.g., Lewis Acid or Protic Acid)

Caption: General synthetic scheme for benzazepine synthesis.

Detailed Application Notes and Protocols

This section provides detailed protocols for the synthesis of a representative benzazepine derivative from this compound. The protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Synthesis of N-(4-chlorophenethyl)-N-(2-hydroxypropyl)acetamide

Objective: To synthesize the N-acylated intermediate required for the subsequent cyclization reaction.

Rationale: Acetylation is a straightforward and high-yielding reaction to introduce the necessary acyl group. The use of a mild base like triethylamine is essential to neutralize the HCl generated during the reaction, preventing unwanted side reactions.

Materials:

  • This compound (1 equivalent)

  • Acetyl chloride (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • In a separate flask, dissolve acetyl chloride in a small amount of anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Outcome: A viscous oil or a low-melting solid corresponding to N-(4-chlorophenethyl)-N-(2-hydroxypropyl)acetamide.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to a Benzazepine Derivative

Objective: To effect the ring closure of the N-acylated intermediate to form the benzazepine skeleton.

Rationale: This key step relies on the generation of an electrophilic species (a carbocation or a related species) which then attacks the electron-rich benzene ring. Lewis acids like aluminum chloride (AlCl₃) or strong protic acids like polyphosphoric acid (PPA) are commonly used to promote this type of cyclization.[3][4] The choice of acid and reaction conditions can significantly influence the yield and purity of the product.

Materials:

  • N-(4-chlorophenethyl)-N-(2-hydroxypropyl)acetamide (1 equivalent)

  • Aluminum chloride (AlCl₃) (3-4 equivalents) or Polyphosphoric acid (PPA)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • Ice bath

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or DCM for extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure (using Aluminum Chloride):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride in anhydrous DCM or DCE.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve N-(4-chlorophenethyl)-N-(2-hydroxypropyl)acetamide in anhydrous DCM or DCE and add it dropwise to the stirred AlCl₃ suspension.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature or gently heat to reflux (the optimal temperature should be determined empirically, typically between 25-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous layer by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude benzazepine derivative.

  • Purify the product by column chromatography on silica gel.

Procedure (using Polyphosphoric Acid):

  • Place polyphosphoric acid in a round-bottom flask and heat it to 80-100 °C with mechanical stirring.

  • Add N-(4-chlorophenethyl)-N-(2-hydroxypropyl)acetamide to the hot PPA and stir the mixture vigorously.

  • Maintain the temperature and continue stirring for the time determined by reaction monitoring (TLC).

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Neutralize the acidic solution with a strong base (e.g., concentrated NaOH or KOH solution) while cooling in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography.

Expected Outcome: A solid or oil corresponding to the cyclized benzazepine product.

Mechanistic Insights: The "Why" Behind the Synthesis

The intramolecular Friedel-Crafts cyclization proceeds through the formation of a key electrophilic intermediate. In the presence of a strong Lewis acid like AlCl₃, the hydroxyl group of the N-acyl intermediate is activated, likely forming a carbocation or a highly polarized complex. This electrophile is then attacked by the pi-electrons of the aromatic ring to form a new carbon-carbon bond, leading to the seven-membered ring.

G cluster_0 Activation of Hydroxyl Group cluster_1 Intramolecular Electrophilic Aromatic Substitution A N-Acyl Intermediate with -OH B Carbocation Intermediate A->B + Lewis Acid (e.g., AlCl₃) - [AlCl₃OH]⁻ C Sigma Complex (Wheland Intermediate) B->C Aromatic Ring Attack D Benzazepine Product C->D Deprotonation (Rearomatization)

Caption: Proposed mechanism for the Friedel-Crafts cyclization.

Quantitative Data Summary

While specific yields will vary depending on the exact substrate and reaction conditions, the following table provides a general expectation for this synthetic sequence based on analogous reactions in the literature.

StepReaction TypeTypical Yield RangeKey Parameters
N-Acylation Nucleophilic Acyl Substitution85-98%Acylating agent, base, solvent, temperature
Intramolecular Friedel-Crafts Cyclization Electrophilic Aromatic Substitution40-75%Lewis/protic acid, solvent, temperature, reaction time

Conclusion and Future Directions

The use of this compound as a starting material provides a convergent and flexible route to a variety of benzazepine derivatives. The two-step sequence of N-acylation and intramolecular Friedel-Crafts cyclization is a robust method for constructing the core benzazepine scaffold. Further diversification can be achieved by varying the acylating agent in the first step or by performing subsequent functional group transformations on the benzazepine product. This approach holds significant promise for the generation of libraries of novel benzazepine compounds for screening in drug discovery programs.

References

  • Pharmaffiliates. This compound. [Link]

  • Pomeranz, C.
  • Khalaf, A. A., et al. Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Aust. J. Chem.2013 , 66(5), 559-566. [Link]

  • Request PDF. Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. [Link]

  • Grokipedia. Bobbitt reaction. [Link]

  • PubMed. Synthesis of enantiopure antiobesity drug lorcaserin. [Link]

  • ResearchGate. Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. [Link]

  • Sci-Hub. ChemInform Abstract: Synthesis of 3‐Benzazepines and Azepino[4,5‐b]heterocyclic Ring Systems via Intramolecular Friedel—Crafts Cyclization. [Link]

Sources

Application Note & Protocol: Downstream Processing and Handling of 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the downstream processing, purification, characterization, and safe handling of 1-((4-Chlorophenethyl)amino)propan-2-ol (CAS No. 847063-13-2). As a key synthetic intermediate for the pharmaceutical agent Lorcaserin, achieving high purity and ensuring safe laboratory practices are paramount.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure reproducibility and safety. This guide covers initial post-synthesis work-up, advanced purification techniques including recrystallization and preparative chromatography, methods for purity assessment, and stringent protocols for handling and waste disposal.

Introduction and Compound Profile

This compound is a secondary amino alcohol characterized by a halogenated aromatic ring.[2] Its structure contains both a basic secondary amine and a polar hydroxyl group, which dictates its chemical behavior during extraction and purification. Post-synthesis, the crude product is typically present in a complex mixture containing unreacted starting materials, reagents, and reaction byproducts. The objective of downstream processing is to efficiently isolate and purify this target compound to the stringent standards required for subsequent pharmaceutical synthesis.[3][4]

Compound Properties:

Property Value
Chemical Name This compound
CAS Number 847063-13-2
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.71 g/mol [1]
Appearance Varies (typically an oil or low-melting solid)

| Key Functional Groups | Secondary Amine, Secondary Alcohol, Chlorophenyl |

Post-Synthesis Work-up: Initial Isolation

The initial work-up is designed to separate the crude product from the bulk of the reaction matrix, primarily inorganic salts and highly polar or non-polar impurities. A standard liquid-liquid extraction protocol is employed, leveraging the pH-dependent solubility of the amine functional group.

Causality: The secondary amine group is basic. By adjusting the pH of the aqueous phase, we can control its protonation state. In its neutral (free base) form, the compound is significantly more soluble in organic solvents. In its protonated (salt) form, it is soluble in the aqueous phase. This differential solubility is the cornerstone of the extraction strategy.

Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction
  • Quenching: Carefully quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid catalysts or acidic byproducts.

  • Solvent Addition: Add an immiscible organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM), to the mixture in a separatory funnel.

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Phase Separation: Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent to maximize recovery.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Deionized Water: To remove residual water-soluble impurities.

    • Saturated Brine (NaCl solution): To break any emulsions and remove bulk water from the organic phase.

  • Drying: Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the crude product.

start Crude Reaction Mixture quench Quench with aq. NaHCO₃ start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract separate Separate Organic & Aqueous Layers extract->separate wash Wash Combined Organic Layers (Water, Brine) separate->wash Organic Phase dry Dry with Anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product Oil/Solid concentrate->crude_product start Crude Product decision Impurity Profile Assessment (TLC, Analytical HPLC) start->decision recrystallization Method A: Recrystallization decision->recrystallization Crystalline Solid with Minor Impurities chromatography Method B: Column Chromatography decision->chromatography Oily Product or Closely-Related Impurities

Caption: Decision tree for selecting a purification method.

Method A: Purification by Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain soluble or insoluble under these conditions.

Causality: For amino alcohols, forming a salt can often improve the crystallinity. [5]Reacting the free base with an acid like HCl in a suitable solvent can produce a hydrochloride salt that may have more favorable crystallization properties than the free base itself. Alternatively, direct crystallization of the free base from a mixed-solvent system can be effective. [6]

Protocol 2: Recrystallization from an Alcohol/Anti-Solvent System
  • Solvent Selection: In a small test tube, dissolve a small amount of crude product in a minimal volume of a hot solvent in which it is highly soluble (e.g., isopropanol, ethanol).

  • Anti-Solvent Addition: Slowly add a hot anti-solvent (e.g., hexanes, heptane) in which the product is poorly soluble, until the solution becomes slightly turbid.

  • Clarification: Add a drop or two of the primary solvent until the solution is clear again.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool in an ice bath or refrigerator.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of the cold solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Method B: Purification by Preparative Column Chromatography

When impurities have similar polarities to the product, or when the product is an oil, preparative chromatography is the method of choice. [7][8] Causality: The amine in this compound can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This deactivates the acidic sites on the silica, resulting in symmetrical peak shapes and improved resolution.

Protocol 3: Flash Chromatography on Silica Gel
  • Stationary Phase: Prepare a column packed with silica gel (e.g., 230-400 mesh) in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Mobile Phase: A typical mobile phase is a gradient of ethyl acetate in hexanes (e.g., starting at 10% EtOAc and gradually increasing to 50-70%). Crucially, add 0.5-1% triethylamine (TEA) to the entire mobile phase mixture.

  • Elution: Run the column under positive pressure (flash chromatography), collecting fractions.

  • Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator. The final traces of TEA can be removed under high vacuum.

ParameterMethod A: RecrystallizationMethod B: Column Chromatography
Typical Purity >99.5% (if successful)98-99.9%
Typical Yield 60-90%50-85%
Scalability ExcellentGood, but requires specialized equipment at large scale [8]
Cost & Time Low cost, can be time-consumingHigher cost (solvents, silica), labor-intensive
Best For Crystalline solids, removing minor impuritiesOily products, complex mixtures, high-purity isolation

Purity Assessment and Structural Confirmation

Post-purification, it is mandatory to confirm the identity and assess the purity of the final compound.

Protocol 4: Purity Verification by Analytical HPLC
  • System: High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength relevant to the chromophore (e.g., 220 nm, 254 nm).

  • Analysis: Inject a dilute solution of the sample. Purity is determined by the area percentage of the main product peak.

Structural Characterization Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. [2]* Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the secondary amine.

Safety, Handling, and Storage

Safe handling of all research chemicals is the highest priority in any laboratory setting. [9][10]

Hazard Assessment

While a specific Safety Data Sheet (SDS) for this intermediate may not be widely available, its structure suggests potential hazards based on analogous compounds like p-Chlorophenethylamine. [11]It should be treated as a substance that is potentially corrosive and capable of causing severe skin and eye irritation or damage . [11]

Personal Protective Equipment (PPE) and Engineering Controls
  • Eye Protection: Always wear chemical safety goggles. [10]* Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat must be worn at all times.

  • Engineering Controls: All handling of the compound, especially when in solution or as a powder, must be conducted inside a certified chemical fume hood to prevent inhalation. [7][10]

Storage
  • Store in a tightly sealed, clearly labeled container. [9][12]* Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [9]* Protect from light and moisture to prevent degradation. [9]

Waste Management

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

Causality: this compound contains chlorine, classifying it as a halogenated organic compound . [13]Halogenated and non-halogenated waste streams must be strictly segregated, as their disposal methods and costs differ significantly. [14][15]Cross-contamination can render a large volume of non-halogenated waste much more expensive to dispose of. [15]

Protocol 5: Waste Segregation and Disposal
  • Identify: All solid waste (e.g., contaminated silica gel, filter paper) and liquid waste (e.g., mother liquor, chromatography fractions) containing this compound must be classified as Halogenated Organic Waste . [16]2. Segregate: Do NOT mix this waste with non-halogenated solvents like acetone, hexanes, or ethyl acetate unless they are part of the same process stream (e.g., chromatography mobile phase).

  • Contain: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label must list all chemical constituents and their approximate percentages. [14][17]4. Dispose: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. [10]

waste Waste Containing This compound classify Classify as HALOGENATED ORGANIC WASTE waste->classify segregate Segregate from Non-Halogenated Waste classify->segregate contain Collect in Designated, Labeled Container segregate->contain dispose Arrange for Disposal via Certified Waste Management contain->dispose

Caption: Waste disposal workflow for halogenated compounds.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17).
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Hazardous waste segregation. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. (n.d.).
  • Applications of Chromatography in the Pharmaceutical Industry. (2025, September 28).
  • 7.2 Organic Solvents. Cornell EHS. (n.d.).
  • Bringing preparative chromatography into the spotlight. Manufacturing Chemist. (2019, January 2).
  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. (2023, January 24).
  • Process for the purification of an aminoalcohol. (US5866719A). Google Patents. (n.d.).
  • Isolation of aminoalcohol. (JP2000026381A). Google Patents. (n.d.).
  • Amino Alcohol Synthesis Service. BOC Sciences. (n.d.).
  • Halogenated Solvents in Laboratories. Campus Operations. (n.d.).
  • Purification & Separation | Chromatography | HPLC | CDMO. PharmaCompass.com. (n.d.).
  • Organic Solvent Waste Disposal. Safety & Risk Services. (n.d.).
  • Laboratory Safety and Chemical Hygiene Plan. (n.d.).
  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. NIH. (n.d.).
  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Publishing. (2023, March 24).
  • Crystallization of amino acid. (JPS5939857A). Google Patents. (n.d.).
  • Ensuring Purity for Chromatography in Pharmaceutical Analysis. (n.d.).
  • Method for crystallization of amino acids. (US5118815A). Google Patents. (n.d.).
  • Ensuring the safe handling of chemicals. World Health Organization (WHO). (2022, September 30).
  • Downstream processing. (n.d.).
  • This compound. Pharmaffiliates. (n.d.).
  • Continuous and convergent access to vicinyl amino alcohols. Chemical Communications (RSC Publishing). (2015, August 24). DOI:10.1039/C5CC06093A.
  • SAFETY DATA SHEET. Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • The Synthesis of Some Amino Alcohols. (n.d.).
  • This compound. PubChemLite. (n.d.).
  • SAFETY DATA SHEET. Fisher Scientific. (n.d.).
  • Amino Acids for Cocrystal Development. BOC Sciences. (n.d.).
  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. (2015, April 23).
  • This compound, 97% Purity, C11H16ClNO, 1 gram. (n.d.).
  • 1-(4-Chlorophenoxy)propan-2-ol. PubChem. (n.d.).
  • 1-Amino-2-phenyl-propan-2-ol. Chem-Impex. (n.d.).
  • 2-Amino-1-(4-chlorophenyl)propan-1-ol. ChemBK. (2024, April 9).
  • Downstream processing. Wikipedia. (n.d.).
  • 1-Amino-1-(2,6-dichlorophenyl)propan-2-OL. Benchchem. (n.d.).
  • Downstream processing – Knowledge and References. Taylor & Francis. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-((4-chlorophenethyl)amino)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols, thereby improving yield and purity.

Troubleshooting Guide: Low Yield and Impurities

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield in this synthesis?

Low yield in the synthesis of this compound, typically achieved through reductive amination, can be attributed to several factors. The reaction involves the condensation of 4-chlorophenethylamine with a C3 carbonyl compound (like 1-chloro-2-propanone or hydroxyacetone), followed by the reduction of the resulting imine intermediate.[1]

Key Factors Influencing Yield:

  • Incomplete Imine Formation: The initial equilibrium between the amine and the carbonyl compound to form the imine can be unfavorable.[1] Water is a byproduct of this step, and its removal can drive the reaction forward. However, in a one-pot synthesis, this is often managed by the choice of reagents and conditions.

  • Side Reactions of Starting Materials:

    • Aldol Condensation: If using hydroxyacetone, it can undergo self-condensation under basic or acidic conditions.

    • Reduction of Carbonyl: The reducing agent can directly reduce the carbonyl group of 1-chloro-2-propanone or hydroxyacetone to the corresponding alcohol, competing with the desired imine reduction.[2][3]

  • Suboptimal pH: The reaction is highly pH-dependent. Acidic conditions (pH 4-6) are generally required to catalyze imine formation, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.[1][4]

  • Choice and Stoichiometry of Reducing Agent: The type and amount of reducing agent are critical. A reagent that is too aggressive will reduce the starting carbonyl, while one that is too weak or used in insufficient amounts will lead to an incomplete reaction.[3][5]

  • Sub-optimal Temperature and Reaction Time: Like most chemical reactions, temperature affects the rate of both the desired reaction and potential side reactions. Insufficient reaction time will result in incomplete conversion.

Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?

The most common impurities in this synthesis arise from competing reactions. Identifying these byproducts, often through techniques like GC-MS or LC-MS, is the first step to mitigating their formation.[6][7]

Common Impurities and Mitigation Strategies:

Impurity NameFormation PathwayMitigation Strategy
1-Chloro-2-propanol or 1,2-Propanediol Direct reduction of the starting carbonyl (1-chloro-2-propanone or hydroxyacetone) by the reducing agent.Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the protonated imine (iminium ion) over the carbonyl.[4][5]
Bis-alkylated Product The desired secondary amine product reacts with another molecule of the carbonyl and is subsequently reduced.Use a slight excess of the amine starting material (4-chlorophenethylamine) to favor the formation of the secondary amine.
Starting Materials Incomplete reaction due to insufficient reaction time, incorrect temperature, or deactivated reagents.Monitor the reaction progress using TLC or GC. Ensure all reagents are dry and active, particularly the reducing agent.

Visualizing the Main and Side Reaction Pathways:

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions A 4-Chlorophenethylamine C Imine Intermediate A->C + B 1-Chloro-2-propanone B->C + D This compound (Desired Product) C->D Reduction (e.g., NaBH(OAc)₃) E 1-Chloro-2-propanone F 1-Chloro-2-propanol (Side Product) E->F Direct Reduction G Desired Product H Bis-alkylated Product (Side Product) G->H Further Reaction + 1-Chloro-2-propanone + Reduction

Caption: Main and side reaction pathways.

Q3: My yield is significantly lower after purification. What are the best practices for isolating this compound?

The product is a secondary amino alcohol, which has both basic (amine) and polar (hydroxyl) functional groups. These properties can make purification challenging.[8][9][10][11]

Recommended Purification Protocol (Acid-Base Extraction):

This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

  • Dissolution: After quenching the reaction, dissolve the crude mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic amino alcohol will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10). This deprotonates the amine, making it insoluble in water.

  • Re-extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane or ethyl acetate). The purified product will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting Purification Workflow:

G start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve acid_wash Extract with Aqueous Acid (1M HCl) dissolve->acid_wash separate1 Separate Layers acid_wash->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 basify Basify with NaOH (pH > 10) aqueous1->basify extract2 Extract with Organic Solvent basify->extract2 separate2 Separate Layers extract2->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Discard organic2 Organic Layer (Pure Product) separate2->organic2 dry Dry (Na₂SO₄) & Concentrate organic2->dry end Purified Product dry->end

Caption: Acid-base extraction workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The most common and reliable method is a one-pot reductive amination.[1][12]

Optimized One-Pot Protocol:

  • Reactants: To a solution of 4-chlorophenethylamine (1.0 eq) in a suitable solvent like methanol or 1,2-dichloroethane (DCE), add 1-chloro-2-propanone (1.1 eq).

  • pH Adjustment: If necessary, add a catalytic amount of acetic acid to maintain a pH between 4 and 6.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise.[4] STAB is preferred as it is milder than NaBH₄ and selective for the imine/iminium ion in the presence of the ketone.[3][5]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and proceed with the acid-base extraction as described above.

Q2: How does the choice of reducing agent impact the reaction?

The choice of reducing agent is one of the most critical parameters for a successful reductive amination.[5][13]

Comparison of Common Reducing Agents:

Reducing AgentProsConsRecommended Use
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions.[4] Tolerates a wide range of functional groups.[14]Moisture sensitive.[3]Highly recommended for one-pot syntheses where the carbonyl starting material is present.
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions at neutral pH.[5] Stable in acidic conditions.Highly toxic (releases HCN gas upon acidification).[1]Effective, but requires careful handling and waste disposal due to toxicity.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde/ketone, leading to lower yields of the desired product.[2][3]Best used in a two-step process where the imine is pre-formed and isolated before reduction.
H₂/Catalyst (e.g., Pd/C) "Green" reducing agent with high atom economy.[13]May require specialized high-pressure equipment. The catalyst can be sensitive to impurities.A good option for large-scale synthesis, but may require more optimization.
Q3: Can I use hydroxyacetone instead of 1-chloro-2-propanone?

Yes, hydroxyacetone can be used as a direct precursor to the propan-2-ol moiety. The reaction pathway is very similar. However, be aware that hydroxyacetone is more prone to self-condensation (aldol reaction), which can lead to polymeric byproducts and lower yields. Using 1-chloro-2-propanone followed by the reduction of the ketone and substitution of the chlorine by the amine in a single step is often a more direct route.

References

  • Wikipedia. Reductive amination. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry. Reductive Amination - Common Conditions. [Link]

  • Google Patents.
  • Myers, A. Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]

  • National Institutes of Health. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. [Link]

  • National Institutes of Health. Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.
  • CSB and SJU Digital Commons. Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link]

  • National Institutes of Health. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • GSK. Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]

  • ResearchGate. Optimization of propan-2-ol concentration of the mobile phase. [Link]

  • National Institutes of Health. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]

Sources

minimizing byproduct formation in the synthesis of 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-((4-Chlorophenethyl)amino)propan-2-ol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound (CAS No. 847063-13-2). This molecule is a key intermediate in the preparation of several active pharmaceutical ingredients (APIs), including the anti-obesity drug Lorcaserin.[1] Achieving high purity is critical for downstream applications and regulatory compliance. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should anticipate during the synthesis of this compound?

The byproduct profile depends heavily on your chosen synthetic route. However, based on the two most common pathways—Reductive Amination and Epoxide Ring-Opening—you should primarily watch for the following impurities:

  • N,N-dialkylated (Tertiary Amine) Byproduct: Formed when the desired secondary amine product reacts further with the carbonyl starting material during reductive amination.[2]

  • Regioisomer (2-((4-Chlorophenethyl)amino)propan-1-ol): A common byproduct in the epoxide ring-opening route, where the nucleophilic amine attacks the alternative carbon of the epoxide ring.[3][4]

  • Carbonyl Reduction Product (e.g., 4-chlorophenylacetone reduction to an alcohol): Occurs when the reducing agent in a reductive amination is not sufficiently selective for the imine intermediate over the starting carbonyl.[5]

  • Epoxide Hydrolysis Product (Propane-1,2-diol): Results from the reaction of the epoxide starting material with trace water, particularly under acidic conditions.[3]

  • Over-alkylation Products: In syntheses involving alkyl halides, the secondary amine product can be further alkylated to form a tertiary amine or even a quaternary ammonium salt.

Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A multi-technique approach is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) is the workhorse method for this type of compound, but other techniques provide complementary information.[6]

Technique Application Advantages Considerations
HPLC (UV Detection) Primary tool for purity assessment and quantification of non-volatile byproducts (e.g., tertiary amine, regioisomer).Excellent for separating structurally similar compounds. Widely available and robust.Requires a suitable chromophore (present in this molecule). Chiral stationary phases are needed for enantiomeric purity assessment.[7]
GC-MS Analysis of volatile impurities and starting materials. Can identify byproducts by mass fragmentation.High sensitivity and provides structural information from mass spectra.The analyte contains both amine and hydroxyl groups, which may require derivatization (e.g., silylation) to improve peak shape and thermal stability.[7]
¹H-NMR / qNMR Structural confirmation and direct quantification without requiring reference standards for every impurity.Provides unambiguous structural information. qNMR is a primary method for determining absolute purity.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures.[7]
LC-MS Identification of unknown impurities during method development.Combines the separation power of HPLC with the mass identification of MS, allowing for rapid impurity profiling.Quantification can be less accurate than HPLC-UV without specific standards.

Troubleshooting Guide by Synthetic Route

This section addresses specific problems you may encounter based on your chosen synthetic method.

Route 1: Reductive Amination

Reductive amination is a powerful method for forming amines by reacting a carbonyl compound (e.g., a ketone or aldehyde) with an amine in the presence of a reducing agent.[8] The reaction proceeds via an intermediate imine, which is then reduced.

G cluster_main Main Reductive Amination Pathway cluster_side1 Side Reaction 1: Carbonyl Reduction cluster_side2 Side Reaction 2: Over-Alkylation A Carbonyl (Ketone/Aldehyde) C Imine Intermediate A->C + Amine - H2O B Primary Amine B->C D Desired Secondary Amine C->D + Reducing Agent A_side Carbonyl E Alcohol Byproduct A_side->E + Reducing Agent D_side Secondary Amine (Product) F Tertiary Amine Byproduct D_side->F + Carbonyl + Reducing Agent

Caption: Key pathways in a reductive amination synthesis.

Q: My final product is contaminated with a significant amount of a tertiary amine byproduct. How can I prevent this over-alkylation?

A: This is a classic issue where your desired secondary amine product successfully competes with the starting primary amine, reacting with the carbonyl to form a new iminium ion that is subsequently reduced.[2][5]

Causality & Explanation: The secondary amine product is often more nucleophilic than the starting primary amine, and if sufficient carbonyl and reducing agent are still present, this second reaction can be quite fast.

Solutions:

  • Stoichiometric Control: Use a slight excess of the primary amine relative to the carbonyl compound (e.g., 1.1 to 1.2 equivalents). This ensures the carbonyl is consumed before significant reaction with the product can occur.

  • Two-Step Procedure: First, form the imine by reacting the carbonyl and amine, often with azeotropic removal of water. Monitor by TLC or LC-MS until the starting carbonyl is fully consumed. Only then, add the reducing agent. This physically prevents the secondary amine from reacting with the carbonyl.[5]

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a sterically hindered and mild reducing agent. It is particularly effective at reducing protonated imines (iminium ions) much faster than it reduces ketones or aldehydes, making it ideal for one-pot reactions while minimizing over-alkylation.[5]

  • Employ Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under neutral conditions is often highly selective for the imine and can prevent the formation of tertiary amines.[5]

Q: My yield is low, and I'm isolating the alcohol derived from my carbonyl starting material. What's causing this and how do I fix it?

A: This indicates that your reducing agent is reacting directly with the carbonyl group (C=O) instead of, or faster than, the imine intermediate (C=N).[5]

Causality & Explanation: The choice of reducing agent is critical. Some agents are too powerful and lack the necessary chemoselectivity to differentiate between the carbonyl and the imine.

Solutions:

  • Change the Reducing Agent: This is the most effective solution. Switch from a less selective reagent like Sodium Borohydride (NaBH₄) to a more selective one.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations. Its reduced reactivity allows the imine to form in equilibrium before reduction occurs, and it preferentially reduces the iminium ion.[5]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also more selective than NaBH₄ and is effective at or near neutral pH. However, it is highly toxic and requires careful handling.

  • Optimize Reaction Conditions: If using NaBH₄, you must switch to a two-step process. Ensure complete imine formation before slowly adding the NaBH₄ at a low temperature (e.g., 0 °C) to control its reactivity.

Reducing Agent Selectivity Best Use Case pH / Conditions Toxicity
Sodium Borohydride (NaBH₄) Low (Reduces C=O and C=N)Two-step protocol after complete imine formation.Alkaline or neutralModerate
Sodium Cyanoborohydride (NaBH₃CN) Good (Reduces C=N > C=O)One-pot reactions.Weakly acidic (pH 4-6)High (releases HCN)
Sodium Triacetoxyborohydride (STAB) Excellent (Reduces C=N >> C=O)Preferred for one-pot reactions.Weakly acidic (e.g., with AcOH)Low
Route 2: Epoxide Ring-Opening

This route typically involves reacting 4-chlorophenethylamine with propylene oxide. The amine acts as a nucleophile, opening the strained three-membered epoxide ring to form the desired β-amino alcohol.[9]

Q: I'm observing both this compound and its regioisomer, 2-((4-chlorophenethyl)amino)propan-1-ol. How can I control the regioselectivity?

A: The regioselectivity of epoxide ring-opening is dictated by the reaction conditions (acidic vs. basic/neutral).[3] You are likely running the reaction under conditions that allow for both pathways to occur.

Causality & Explanation:

  • Under Basic or Neutral Conditions (Sₙ2-like): The amine nucleophile will attack the less sterically hindered carbon atom of the epoxide. For propylene oxide, this is the terminal (C1) carbon. This backside attack leads exclusively to the desired 1-amino-2-ol product.[9]

  • Under Acidic Conditions (Sₙ1-like): The epoxide oxygen is first protonated, making it a better leaving group. The reaction proceeds through a transition state with significant carbocation character. The nucleophile then attacks the carbon atom that can better stabilize this partial positive charge, which for propylene oxide is the more substituted (C2) carbon. This leads to the undesired 2-amino-1-ol regioisomer.[3]

Solutions:

  • Ensure Basic or Neutral Conditions: The amine itself is a base, so in the absence of any added acid, the reaction should favor the desired Sₙ2 pathway. Avoid any acidic catalysts or workup steps until the reaction is complete.

  • Solvent Choice: Using a protic solvent like methanol or ethanol can facilitate the reaction without needing a strong acid catalyst. Heating the reaction is often sufficient to drive it to completion.

  • Avoid Lewis Acids: Do not use Lewis acids as catalysts, as they can coordinate to the epoxide oxygen and promote the Sₙ1-like pathway, leading to the undesired regioisomer.

G cluster_base Base/Neutral Conditions (Desired Pathway) cluster_acid Acidic Conditions (Undesired Pathway) amine 4-Chlorophenethylamine (Nucleophile) base_attack Attack at less substituted C1 (SN2-like) amine->base_attack epoxide Propylene Oxide epoxide->base_attack [Amine] protonated_epoxide Protonated Epoxide epoxide->protonated_epoxide [H+] product_desired This compound (Correct Isomer) base_attack->product_desired acid_attack Attack at more substituted C2 (SN1-like) protonated_epoxide->acid_attack [Amine] product_undesired 2-((4-Chlorophenethyl)amino)propan-1-ol (Regioisomer Byproduct) acid_attack->product_undesired

Sources

optimizing reaction conditions for improved 1-((4-Chlorophenethyl)amino)propan-2-ol yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-((4-chlorophenethyl)amino)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields of this important intermediate.[1]

The synthesis of this compound, a β-amino alcohol, is a critical step in the preparation of various pharmaceutical compounds.[1][2][3] Achieving a high yield of this target molecule with minimal impurities is paramount for efficient and cost-effective drug development. This guide will delve into the common challenges encountered during its synthesis and offer practical, evidence-based solutions.

Common Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-chlorophenethylamine with a suitable propylene oxide derivative. Two primary approaches are commonly employed:

  • Reductive Amination: This versatile method involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the desired amine.[4][5]

  • Ring-Opening of Epoxides: This approach utilizes the nucleophilic attack of an amine on an epoxide ring, resulting in the formation of a β-amino alcohol.[2][3][6][7][8]

This guide will focus on troubleshooting issues related to both synthetic strategies.

Troubleshooting Guide & FAQs

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Low Reaction Yield

Q1: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yields can stem from several factors, from incomplete reactions to the formation of side products. Here’s a systematic approach to troubleshooting:

For Reductive Amination Routes:

  • Inefficient Imine Formation: The initial condensation between the carbonyl compound (e.g., 1-chloro-3-hydroxyacetone) and 4-chlorophenethylamine to form the imine is a crucial equilibrium step.[5]

    • Troubleshooting:

      • pH Optimization: Imine formation is often favored under mildly acidic conditions (pH 4-6).[9] Adding a catalytic amount of a weak acid, such as acetic acid, can significantly improve the rate of imine formation.[9][10] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[9]

      • Water Removal: The formation of an imine from an amine and a carbonyl compound produces water.[5] Removing this water can drive the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[11]

  • Suboptimal Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting carbonyl compound.[9][12]

    • Troubleshooting:

      • Selective Reductants: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred over stronger reducing agents like sodium borohydride (NaBH₄).[5][9][13] NaBH₄ can prematurely reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[9][12][13]

      • Stepwise Procedure: If dialkylation is a concern, consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent.[12]

For Epoxide Ring-Opening Routes:

  • Poor Nucleophilic Attack: The rate of the reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the epoxide.

    • Troubleshooting:

      • Catalyst Addition: The ring-opening of epoxides with amines can be catalyzed by various substances. Lewis acids like yttrium trichloride (YCl₃) can activate the epoxide ring, making it more susceptible to nucleophilic attack.[8] Tertiary amines such as DABCO or triethylamine have also been shown to be effective catalysts, particularly in aqueous media.[6][7]

      • Solvent Choice: The choice of solvent can influence the reaction rate. While solvent-free conditions can be effective, polar aprotic solvents like acetonitrile or DMF are often good choices for SN2-type reactions.[14]

      • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential side reactions at higher temperatures.[14]

Formation of Impurities and Side Products

Q2: I'm observing significant side products in my reaction mixture. What are the common impurities and how can I minimize their formation?

The formation of impurities can complicate purification and reduce the overall yield. Here are some common side reactions and strategies to mitigate them:

  • Over-alkylation (in Reductive Amination): The desired secondary amine product can sometimes react further with the carbonyl compound to form a tertiary amine.

    • Troubleshooting:

      • Stoichiometry Control: Using a slight excess of the amine can help to minimize dialkylation. However, a large excess can make purification difficult.[9]

      • Choice of Reducing Agent: As mentioned earlier, using a milder reducing agent like NaBH(OAc)₃ can help prevent over-alkylation.[5]

  • Reduction of the Carbonyl Starting Material (in Reductive Amination): A strong reducing agent can reduce the starting aldehyde or ketone to an alcohol, competing with the desired reaction pathway.

    • Troubleshooting:

      • Use a Selective Reducing Agent: This is the most effective way to avoid this side reaction.[5][9][12]

  • Polymerization of the Epoxide (in Epoxide Ring-Opening): Under certain conditions, especially with strong acid or base catalysis, epoxides can polymerize.

    • Troubleshooting:

      • Controlled Catalyst Loading: Use the minimum effective amount of catalyst.

      • Gradual Addition of Reagents: Adding the epoxide slowly to the reaction mixture can help to control the reaction and minimize polymerization.

Purification Challenges

Q3: I'm having difficulty purifying the final product. What are the recommended purification techniques?

Effective purification is essential to obtain this compound with high purity.

  • Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and side products.

    • Protocol:

      • Stationary Phase: Silica gel is a common choice.

      • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Protocol:

      • Solvent Selection: Choose a solvent or solvent mixture in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

      • Procedure: Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form crystals. The impurities will ideally remain in the mother liquor.

  • Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The amine product will move into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for optimizing the synthesis of this compound.

Synthesis_Optimization_Workflow cluster_synthesis Synthesis Strategy cluster_optimization Optimization Parameters cluster_analysis Analysis & Purification cluster_yield Outcome Reductive_Amination Reductive Amination Parameters Reaction Conditions: - Temperature - Solvent - Catalyst - Stoichiometry Reductive_Amination->Parameters Epoxide_Opening Epoxide Ring-Opening Epoxide_Opening->Parameters Analysis In-process Control: - TLC - LC-MS Parameters->Analysis Monitor Progress Purification Purification: - Chromatography - Crystallization - Extraction Analysis->Purification Isolate Product Yield Improved Yield & Purity Purification->Yield

Caption: A general workflow for optimizing the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key reaction parameters and their typical ranges for optimizing the synthesis.

ParameterReductive AminationEpoxide Ring-OpeningRationale
Catalyst Acetic Acid (catalytic)Lewis Acids (e.g., YCl₃) or Tertiary Amines (e.g., DABCO)To facilitate imine formation or activate the epoxide ring.[6][8][9]
Reducing Agent NaBH(OAc)₃ or NaBH₃CNNot ApplicableSelective reduction of the imine intermediate.[5][9]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Acetonitrile, Water, or Solvent-freeTo dissolve reactants and facilitate the reaction.[6][13][14]
Temperature Room Temperature to 60°CRoom Temperature to 80°CTo increase reaction rate without promoting side reactions.[9][15]
pH 4-6Neutral to slightly basicOptimal for imine formation in reductive amination.[9]

Step-by-Step Experimental Protocols

Protocol 1: Reductive Amination

This protocol provides a general procedure for the synthesis of this compound via reductive amination.

  • Imine Formation:

    • To a solution of 4-chlorophenethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add 1-chloro-3-hydroxyacetone (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction:

    • Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Epoxide Ring-Opening

This protocol provides a general procedure for the synthesis via epoxide ring-opening.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-chlorophenethylamine (1.0 eq) in a suitable solvent (e.g., acetonitrile or water).[6][14]

    • Add the catalyst (e.g., YCl₃, 1-5 mol% or DABCO, 1-10 mol%).[6][8]

  • Addition of Epoxide:

    • Slowly add propylene oxide (1.1 eq) to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 50-80°C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Logical Relationships Diagram

The following diagram illustrates the logical relationships between key experimental variables and the desired outcome of improved yield.

Logical_Relationships cluster_inputs Input Variables cluster_intermediates Intermediate Factors cluster_output Desired Outcome Catalyst Catalyst Choice Reaction_Rate Reaction Rate Catalyst->Reaction_Rate Side_Reactions Minimization of Side Reactions Catalyst->Side_Reactions Solvent Solvent Selection Solvent->Reaction_Rate Equilibrium Favorable Reaction Equilibrium Solvent->Equilibrium Temperature Reaction Temperature Temperature->Reaction_Rate Temperature->Side_Reactions Stoichiometry Reactant Stoichiometry Stoichiometry->Side_Reactions Stoichiometry->Equilibrium Reducing_Agent Reducing Agent (for Reductive Amination) Reducing_Agent->Side_Reactions Improved_Yield Improved Yield of This compound Reaction_Rate->Improved_Yield Side_Reactions->Improved_Yield Equilibrium->Improved_Yield

Caption: Interplay of experimental variables affecting the yield of this compound.

References

  • Wu, J. et al. (2005). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. Available at: [Link]

  • Kamal, A., et al. (2015). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • WordPress. (n.d.). Reductive Amination. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • SciELO México. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Available at: [Link]

  • Carbohydrate Polymers. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). This compound. Available at: [Link]

  • Catalysis Science & Technology. (2017). Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Available at: [Link]

  • National Institutes of Health. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Available at: [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Available at: [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Available at: [Link]

  • Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • ChemBK. (2024). 2-Amino-1-(4-chlorophenyl)propan-1-ol. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Information. Available at: [Link]

  • ABL Technology. (n.d.). This compound, 97% Purity, C11H16ClNO, 1 gram. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Available at: [Link]

  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 2-aminopropanol.
  • Google Patents. (n.d.). A kind of preparation method of chiral 1-amino-2-propanol.

Sources

Technical Support Center: Scale-Up of 1-((4-Chlorophenethyl)amino)propan-2-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process scale-up of 1-((4-chlorophenethyl)amino)propan-2-ol. This guide is designed for researchers, chemists, and process engineers involved in transitioning this synthesis from laboratory to pilot or manufacturing scale. As an intermediate in the preparation of pharmaceuticals like lorcaserin, ensuring a robust, safe, and efficient scale-up is critical.[1] This document provides answers to frequently asked questions and detailed troubleshooting guides based on established principles of chemical engineering and process chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the planning and early execution phases of scaling up the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method is the reductive amination of a suitable ketone or aldehyde with an amine.[] For this specific target molecule, the key reaction involves coupling 4-chlorophenethylamine with 1-hydroxypropan-2-one (hydroxyacetone) or, more commonly, reacting 4-chlorophenethyl bromide with 1-aminopropan-2-ol. A highly effective approach is the reductive amination between 4-chlorobenzaldehyde and 1-aminopropan-2-ol, followed by reduction of the resulting imine.[3] This method is often preferred for its high selectivity and the availability of starting materials.[4]

Q2: What are the Critical Process Parameters (CPPs) I need to monitor during scale-up?

A2: Scaling up a reaction is not merely about using larger flasks. The physics of heat and mass transfer change dramatically.[5] Key CPPs to monitor and control include:

  • Temperature: Exothermic reactions can lead to thermal runaways in large reactors due to a lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[5] Reaction calorimetry is strongly recommended to understand the thermal profile before scaling up.[6]

  • Reagent Addition Rate: Controlled, slow addition of reagents is crucial to manage heat generation and minimize the formation of impurities, such as N,N-dialkylated products.[4]

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and inconsistent product quality. The agitator speed, type, and baffle configuration are critical.

  • pH Control: The pH of the reaction medium can influence the rate of imine formation versus hydrolysis and the stability of the reducing agent. For borohydride-based reductions, maintaining the correct pH is essential to prevent decomposition of the reducing agent.

  • Pressure: If using catalytic hydrogenation for the reduction step, maintaining consistent hydrogen pressure is vital for reaction kinetics and completion.

Q3: What are the most likely impurities to form, and how can they be controlled?

A3: During the synthesis of this compound, several impurities can arise. Awareness of their origin is the first step to control.[7]

  • Unreacted Starting Materials: Incomplete conversion is a common issue. Control is achieved by optimizing reaction time, temperature, and stoichiometry.

  • Over-reduction Products: Aggressive reducing agents or conditions might reduce the chlorophenyl ring. Choosing a milder, more selective reducing agent like sodium borohydride or sodium cyanoborohydride can mitigate this.

  • N,N-Dialkylated Impurity: This forms when the product amine reacts with another molecule of the carbonyl starting material. This can be minimized by using a slight excess of the amine and ensuring controlled addition of the carbonyl component.

  • Products from Side Reactions of Starting Materials: Impurities present in the starting materials can carry through or react to form new byproducts.[8] Always use well-characterized starting materials.

A typical specification for the final product is a purity of 97% or higher.[9]

Q4: What are the primary safety concerns when scaling up this amine synthesis?

A4: Safety is paramount.[6] Key hazards include:

  • Thermal Runaway: As mentioned, the exothermic nature of the reduction step poses a significant risk. A thorough hazard analysis, including reaction calorimetry, is essential.[5]

  • Hydrogen Gas (if applicable): Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the reactor is properly rated, and the area is equipped for handling flammable gases.

  • Handling of Amines and Reagents: Amines can be corrosive and toxic.[10] Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including gloves, goggles, and respiratory protection.[10] Always consult the Safety Data Sheets (SDS) for all chemicals.

  • Quenching of Reducing Agents: The decomposition of excess metal hydrides (like NaBH4) with water or acid is highly exothermic and releases hydrogen gas. This must be done slowly and with adequate cooling and ventilation. A serious explosion has been reported during the large-scale reduction of a nitrile using alane (AlH3), highlighting the dangers of quenching reactive reagents.[11]

Part 2: Troubleshooting Guide

This section provides a structured approach to common problems encountered during the scale-up process.

Issue 1: Low Reaction Yield or Stalled Reaction

Q: My reaction yield is significantly lower than the lab-scale experiment, or the reaction has stalled before completion. What are the likely causes and solutions?

A: This is a frequent scale-up challenge. The root cause often lies in physical parameters that do not scale linearly.

Potential Causes & Troubleshooting Steps:

  • Poor Imine Formation: The rate-limiting step in many reductive aminations is the initial formation of the imine intermediate.

    • Solution: Consider using a Dean-Stark trap or adding a drying agent like molecular sieves to remove water, which is a byproduct of imine formation and can shift the equilibrium away from the desired intermediate. For difficult cases, a Lewis acid catalyst (e.g., Ti(OiPr)4) can be used to promote imine formation before the reduction step.

  • Inefficient Mixing: In a large reactor, reactants may not be homogenously mixed, leading to low conversion.

    • Solution: Review the reactor's mixing parameters. It may be necessary to increase the agitation speed or use a different impeller design (e.g., a pitched-blade turbine for better top-to-bottom flow).

  • Catalyst Poisoning or Deactivation (for catalytic hydrogenation): The catalyst can be poisoned by impurities in the starting materials or solvents.

    • Solution: Ensure high-purity starting materials and solvents. Consider performing a pre-treatment of the materials (e.g., filtration through activated carbon) to remove potential poisons.

  • Incorrect Stoichiometry: Errors in weighing large quantities of materials can lead to incorrect reactant ratios.

    • Solution: Double-check all calculations and ensure scales are properly calibrated. For liquid additions, use calibrated pumps or flowmeters.

Issue 2: High Levels of N,N-Dialkylated Impurity

Q: HPLC analysis of my crude product shows a significant peak corresponding to the N,N-dialkylated byproduct. How can I minimize this?

A: The formation of tertiary amines is a classic side reaction in reductive amination.[4]

Potential Causes & Troubleshooting Steps:

  • Incorrect Stoichiometry: An excess of the carbonyl component relative to the amine favors the formation of the dialkylated product.

    • Solution: Adjust the stoichiometry to use a slight excess (e.g., 1.1 to 1.2 equivalents) of the primary amine (1-aminopropan-2-ol). This ensures that the carbonyl is consumed before it can react with the secondary amine product.

  • Localized High Concentration of Carbonyl: Adding the carbonyl component too quickly can create areas of high concentration, promoting the side reaction.

    • Solution: Implement a slow, controlled addition of the carbonyl component below the surface of the reaction mixture, ensuring efficient mixing throughout the addition.

  • Reaction Conditions: Higher temperatures can sometimes increase the rate of the undesired second alkylation.

    • Solution: Evaluate lowering the reaction temperature. While this may slow the overall reaction rate, it can significantly improve selectivity.

Issue 3: Product Purification and Isolation Challenges

Q: I am having difficulty purifying the final product. Crystallization is not working, and distillation is problematic. What are my options?

A: Amino alcohols like this compound can be challenging to purify due to their polarity and basicity.[12]

Troubleshooting Purification Methods:

MethodWhen to UseKey Considerations & Troubleshooting
Acid-Base Extraction Initial crude cleanup to remove neutral or acidic impurities.This is a highly effective first step.[12] Dissolve the crude product in a water-immiscible solvent (e.g., toluene, MTBE). Extract with aqueous acid (e.g., HCl) to move the amine product into the aqueous layer. Wash the organic layer to remove impurities. Basify the aqueous layer (e.g., with NaOH) and extract the pure amine back into an organic solvent.
Crystallization For solid products to achieve high purity.If direct crystallization fails, try salt formation. Convert the amine to a hydrochloride or tartrate salt, which often have better crystalline properties. The desired salt can then be crystallized from a suitable solvent system (e.g., isopropanol/water).
Vacuum Distillation For liquid products that are thermally stable at reduced pressure.The boiling point may be high, requiring high vacuum.[12] Perform a small-scale trial to check for thermal decomposition before attempting a large-scale distillation.
Column Chromatography When high purity is required and other methods fail.While effective, chromatography is often expensive and time-consuming at a large scale.[13] It is typically reserved for high-value products or when stringent purity requirements cannot be met otherwise.

Part 3: Visualization & Protocols

Workflow Diagram: Troubleshooting Low Yield in Reductive Amination

This diagram outlines a logical decision-making process for addressing low yield during the scale-up.

Troubleshooting_Low_Yield start Low Yield or Stalled Reaction Detected check_imine Q: Is imine formation the issue? start->check_imine check_mixing Q: Is mixing inefficient? check_imine->check_mixing No add_drying A: Add drying agent (e.g., Mol. Sieves) or use Dean-Stark. check_imine->add_drying Yes check_reductant Q: Is the reducing agent active? check_mixing->check_reductant No improve_agitation A: Increase agitator speed or modify impeller. check_mixing->improve_agitation Yes check_reagent_quality A: Use fresh, high-purity reducing agent. check_reductant->check_reagent_quality Yes re_evaluate_params Re-evaluate Reaction Parameters (Temp, Time) check_reductant->re_evaluate_params No, review literature for other causes. add_drying->re_evaluate_params use_lewis_acid A: Add Lewis Acid catalyst (e.g., Ti(OiPr)4). improve_agitation->re_evaluate_params check_reagent_quality->re_evaluate_params

Caption: Decision tree for troubleshooting low yield.

Protocol: Salt Formation for Purification

This protocol describes a general method for purifying the amine product via crystallization of its hydrochloride salt.

Objective: To purify crude this compound by converting it to its hydrochloride salt, crystallizing the salt, and then liberating the free base.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas in a solvent

  • Sodium Hydroxide (NaOH) solution (e.g., 50% w/w)

  • Toluene or Methyl tert-butyl ether (MTBE)

  • Deionized Water

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Dissolution: Dissolve the crude amine base in a suitable amount of a solvent like isopropanol (e.g., 3-5 volumes).

  • Salt Formation: Slowly add a stoichiometric amount of concentrated HCl or a solution of HCl in IPA to the stirred solution. Monitor the pH to ensure it becomes acidic (pH 1-2).

  • Crystallization: The hydrochloride salt will likely precipitate. The crystallization process can be controlled by adjusting the temperature. Cool the mixture slowly to 0-5 °C to maximize the yield of the crystalline salt.

  • Isolation: Filter the solid salt and wash the filter cake with cold isopropanol to remove soluble impurities.

  • Drying: Dry the salt under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Liberation of Free Base (Optional):

    • Suspend the purified salt in a mixture of water and an organic solvent (e.g., toluene).

    • Slowly add NaOH solution with vigorous stirring until the pH is strongly basic (pH > 12).

    • Separate the organic layer. Extract the aqueous layer once more with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the purified free amine base.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Tertiary Amino Alcohols.
  • Brewer, S. E., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
  • ChemicalBook. (n.d.). (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol synthesis.
  • Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development.
  • Denton, R., et al. (2020). Large-scale reductive amination and synthesis applications. ResearchGate.
  • SynThink Research Chemicals. (n.d.). This compound.
  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.
  • ResearchGate. (n.d.). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • ResearchGate. (n.d.). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group.
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
  • Reddit. (2024). Reductive amination difficulties - poor conversion.
  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Google Patents. (n.d.). Method for producing amino alcohols.
  • PubChem. (n.d.). This compound.
  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination.
  • NIH. (n.d.). Reductive aminations by imine reductases: from milligrams to tons.
  • Zhang, X., et al. (n.d.). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I.
  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO.
  • RSC Publishing. (n.d.). A practical catalytic reductive amination of carboxylic acids.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • A2B Chem. (n.d.). (1R,2R)-1-AMINO-1-(4-CHLORO-2-METHYLPHENYL)PROPAN-2-OL.
  • Pharmaffiliates. (n.d.). This compound.
  • ChemBK. (2024). 2-Amino-1-(4-chlorophenyl)propan-1-ol.
  • NIH. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • BenchChem. (n.d.). Identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis.

Sources

Technical Support Center: Enhancing the Chiral Purity of 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral integrity of 1-((4-chlorophenethyl)amino)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoisomeric separation and purification. Here, we delve into the core principles and practical troubleshooting strategies to help you achieve high enantiomeric purity for this critical chiral building block.

Introduction: The Challenge of Chiral Purity

This compound possesses a stereocenter at the 2-position of the propanol backbone, leading to the existence of two enantiomers, (R)- and (S)-1-((4-chlorophenethyl)amino)propan-2-ol. In pharmaceutical applications, it is often the case that only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. Therefore, achieving high chiral purity is not merely a matter of chemical elegance but a critical requirement for safety and efficacy.

This guide provides a structured approach to improving the chiral purity of this compound, addressing common challenges encountered during synthesis and purification. We will explore both chiral resolution of a racemic mixture and strategies in asymmetric synthesis.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter in your experimental work.

Diastereomeric Salt Resolution
Question 1: My diastereomeric salt resolution is yielding poor enantiomeric excess (ee). What are the likely causes and how can I optimize the process?

Answer:

Poor enantiomeric excess in diastereomeric salt resolution is a common hurdle. The underlying principle of this technique is the differential solubility of the two diastereomeric salts formed between your racemic amine and a chiral resolving agent.[1][2][3] If the solubilities are too similar, or if crystallization kinetics are not properly controlled, co-crystallization of both diastereomers can occur, leading to low ee.

Troubleshooting Steps & Optimization:

  • Screening of Resolving Agents: The choice of resolving agent is paramount. There is no universal resolving agent, and the optimal choice is often discovered empirically. For a basic compound like this compound, chiral acids are the resolving agents of choice.

    • Commonly Used Chiral Acids: (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Di-p-toluoyl-D-tartaric acid, and (S)-(+)-mandelic acid are excellent starting points.[2][3]

    • Rationale: The interaction between the amine and the chiral acid is a complex interplay of ionic bonding, hydrogen bonding, and steric interactions. A successful resolution relies on a significant difference in the crystal lattice energies of the two diastereomeric salts.

  • Solvent Selection is Critical: The solvent system plays a crucial role in modulating the solubility of the diastereomeric salts.[4]

    • Screen a Range of Solvents: Start with common solvents like methanol, ethanol, isopropanol, acetone, and acetonitrile. Mixtures of solvents, such as alcohol/water or alcohol/ether, can also be effective.[4]

    • Solvent Polarity: The ideal solvent will maximize the solubility difference between the two diastereomers. One diastereomer should be sparingly soluble, while the other remains in solution.

  • Stoichiometry of the Resolving Agent: While a 1:1 molar ratio is a common starting point, it is not always optimal.[4]

    • Experiment with Sub-stoichiometric Amounts: Using 0.5 molar equivalents of the resolving agent can sometimes lead to a higher ee in the crystallized salt, albeit with a lower theoretical yield.[4]

  • Control of Crystallization Conditions:

    • Temperature and Cooling Rate: A slow, controlled cooling process generally favors the formation of well-ordered crystals of the less soluble diastereomer. Crash cooling can lead to the precipitation of both diastereomers.

    • Stirring and Equilibration Time: Allowing sufficient time for the system to reach thermodynamic equilibrium is important.[5] However, in some kinetically controlled resolutions, a shorter time may be necessary to prevent the crystallization of the more soluble diastereomer.[4]

Question 2: I have successfully isolated a diastereomeric salt, but how do I liberate the enantiomerically enriched amine without causing racemization?

Answer:

Liberating the free amine from the diastereomeric salt is a critical step that must be performed under conditions that do not induce racemization. Racemization of chiral amines can occur under harsh acidic or basic conditions, or at elevated temperatures.[6][7]

Protocol for Amine Liberation:

  • Dissolution: Dissolve the isolated diastereomeric salt in water.

  • Basification: Add a mild inorganic base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to neutralize the chiral acid and deprotonate the amine. The pH should be raised sufficiently to ensure the amine is in its free base form.

  • Extraction: Extract the liberated amine into an organic solvent like dichloromethane, ethyl acetate, or diethyl ether.

  • Washing: Wash the organic layer with water or brine to remove any residual chiral acid or inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature to obtain the enantiomerically enriched amine.

Key Considerations to Prevent Racemization:

  • Avoid Strong Bases and High Temperatures: Use the mildest basic conditions and the lowest temperatures necessary for the liberation and workup.

  • Monitor Purity: After liberation, immediately determine the enantiomeric excess using a suitable analytical technique (see below) to confirm that no racemization has occurred.

Asymmetric Synthesis
Question 3: I am considering an asymmetric synthesis approach. What are some viable strategies for producing enantiomerically enriched this compound?

Answer:

Asymmetric synthesis offers the advantage of directly producing the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[2] For a molecule like this compound, key strategies involve the asymmetric reduction of a prochiral ketone or the use of a chiral auxiliary.[8][9][10]

Potential Asymmetric Synthesis Routes:

  • Asymmetric Reduction of a Prochiral Ketone: This is a highly effective method for creating chiral secondary alcohols.[8] The synthesis would involve the preparation of the corresponding prochiral ketone, 1-((4-chlorophenethyl)amino)propan-2-one, followed by enantioselective reduction.

    • Catalytic Systems:

      • Corey-Bakshi-Shibata (CBS) Reduction: Utilizes a chiral oxazaborolidine catalyst and a borane source.[8]

      • Noyori Asymmetric Hydrogenation: Employs ruthenium-based catalysts with chiral phosphine ligands.[8]

      • Biocatalysis: Ketoreductase enzymes can offer excellent enantioselectivity under mild conditions.[6]

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a stereoselective reaction, and is subsequently removed.[11] For example, a chiral auxiliary could be attached to the amine, followed by a diastereoselective reaction to form the alcohol stereocenter.

Purification and Analysis
Question 4: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?

Answer:

Accurate determination of enantiomeric excess is crucial to assess the success of your chiral separation or synthesis.[12][13] The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[12][14][15]

Chiral HPLC Method Development:

  • Column Selection: The choice of the chiral stationary phase (CSP) is the most critical parameter.[14]

    • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are highly versatile and often a good starting point for the separation of amino alcohols.[16][17]

    • Pirkle-type CSPs: These can also be effective, particularly after derivatization.[16]

  • Mobile Phase Optimization:

    • Normal Phase: A mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol is commonly used.[16][18] Small amounts of an amine additive (e.g., diethylamine) can improve peak shape for basic analytes.[18]

    • Reversed Phase: Acetonitrile or methanol with an aqueous buffer can also be explored.[19]

  • Derivatization: If direct separation on a CSP is challenging, derivatization can enhance chiral recognition.[16][] The amino or hydroxyl group can be reacted with a chiral or achiral derivatizing agent to introduce a group (e.g., a carbamate or ester) that interacts more strongly and selectively with the CSP.[][21]

Alternative Analytical Techniques:

  • Chiral Gas Chromatography (GC): After derivatization to increase volatility (e.g., trifluoroacetylation), chiral GC can be a powerful tool.[21]

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate enantiomers in solution, although it is generally less precise than chromatographic methods for accurate ee determination.

Question 5: My final product has some residual chiral resolving agent. How can I effectively remove it?

Answer:

Residual chiral resolving agent is a common impurity that must be removed. The removal strategy depends on the properties of the resolving agent.

Purification Strategies:

  • Aqueous Washes: If the resolving agent is a chiral acid, washing the organic solution of your amine with a dilute basic solution (e.g., aqueous sodium bicarbonate) will convert the acid to its salt, which is soluble in the aqueous phase.

  • Column Chromatography: Silica gel chromatography can be effective for removing non-polar impurities. If the resolving agent is more polar than your product, it may be retained on the column.

  • Recrystallization: Recrystallization of the final product from a suitable solvent system can be a highly effective method for removing impurities with different solubility profiles.

Experimental Workflows and Data

Workflow for Diastereomeric Salt Resolution

G cluster_0 Resolution Process cluster_1 Mother Liquor racemate Racemic this compound dissolve Dissolve in Solvent racemate->dissolve add_cra Add Chiral Resolving Agent dissolve->add_cra crystallize Controlled Crystallization add_cra->crystallize filter Filter Diastereomeric Salt crystallize->filter liberate Liberate Free Amine filter->liberate Less Soluble Salt mother_liquor Mother Liquor (Contains other diastereomer) filter->mother_liquor Filtrate purify Purify Enriched Enantiomer liberate->purify recover Recover and Racemize (Optional) mother_liquor->recover

Caption: Workflow for Diastereomeric Salt Resolution.

Decision Tree for Chiral Purity Enhancement

G start Starting Material: Racemic Mixture resolution Diastereomeric Salt Resolution start->resolution asymmetric Asymmetric Synthesis start->asymmetric screen_cra Screen Chiral Resolving Agents resolution->screen_cra choose_route Choose Synthetic Route asymmetric->choose_route screen_solvents Optimize Solvents & Conditions screen_cra->screen_solvents low_ee Low ee? screen_solvents->low_ee low_ee->screen_cra Yes success_res High ee Achieved low_ee->success_res No asym_reduction Asymmetric Reduction choose_route->asym_reduction chiral_aux Chiral Auxiliary choose_route->chiral_aux low_yield_ee Low Yield/ee? asym_reduction->low_yield_ee chiral_aux->low_yield_ee optimize_asym Optimize Catalyst/Conditions low_yield_ee->optimize_asym Yes success_asym High ee Achieved low_yield_ee->success_asym No optimize_asym->low_yield_ee

Caption: Decision Tree for Chiral Purity Enhancement.

Comparative Data for Method Selection
MethodAdvantagesDisadvantagesTypical Scale
Diastereomeric Salt Resolution Well-established, scalable, cost-effective for large quantities.[22]At least 50% of material is the undesired enantiomer, can be labor-intensive to optimize.[2]Milligrams to Kilograms
Asymmetric Synthesis Directly produces the desired enantiomer, high theoretical yield.[2]May require expensive catalysts or reagents, optimization can be complex.Milligrams to Grams
Preparative Chiral HPLC/SFC High purity achievable, rapid method development.[22]Expensive for large-scale purification, high solvent consumption.[22]Milligrams to Grams

References

  • Terada, M., et al. (2015). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. Journal of the American Chemical Society. Available at: [Link]

  • Guo, Z., et al. (2021). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. Chemical Communications. Available at: [Link]

  • Various Authors. (n.d.). Kinetic resolution of racemic 1,2‐amino alcohols. ResearchGate. Available at: [Link]

  • Guo, Z., et al. (2021). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]

  • Bode Research Group. (2015). OC VI (HS 2015). Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Available at: [Link]

  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]

  • Taran, F., et al. (2016). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]

  • National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Available at: [Link]

  • ResearchGate. (2025). Novel methods of resolving racemic diols and amino alcohols. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • National Institutes of Health. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • National Institutes of Health. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available at: [Link]

  • ResearchGate. (2025). Resolution of racemic 1-amino-2-propanol. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]

  • MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Available at: [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Available at: [Link]

  • National Institutes of Health. (2009). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Available at: [Link]

  • National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Available at: [Link]

  • Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.

Sources

stability issues of 1-((4-Chlorophenethyl)amino)propan-2-ol under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-((4-Chlorophenethyl)amino)propan-2-ol (CAS No. 847063-13-2).[1][2] This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of this compound. As a secondary aminopropanol derivative with a chlorophenethyl moiety, its stability is influenced by several factors including temperature, pH, light, and oxygen. Proactively addressing these stability issues is critical for ensuring the accuracy of experimental results, the integrity of analytical data, and the safety and efficacy of potential therapeutic applications.

This guide offers a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to help you navigate the challenges associated with the storage, handling, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures are typically found on the product label, but refrigerated conditions (2-8 °C) are advisable. To prevent oxidative and photolytic degradation, it is crucial to protect the compound from light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life is highly dependent on the storage conditions and the purity of the material. When stored under optimal conditions as described above, the solid material should remain stable for an extended period. However, solutions are generally less stable. It is recommended to prepare solutions fresh for each experiment. If solution storage is necessary, they should be stored at low temperatures, protected from light, and used within a short timeframe. Regular purity checks using a validated analytical method, such as HPLC, are essential to monitor for degradation over time.[4]

Q3: I've noticed a discoloration (e.g., yellowing) of my solid sample. What does this indicate?

A3: Discoloration is often a visual indicator of degradation. For amine-containing compounds, this can be due to oxidation, which may form colored impurities like N-oxides or products of ring oxidation on the chlorophenyl group.[5] If you observe a change in color, it is critical to re-assess the purity of the material using an appropriate analytical technique before use.

Q4: Is this compound sensitive to pH?

A4: Yes, compounds with aminopropanol structures can be susceptible to degradation under extreme pH conditions.[6] While generally stable at neutral pH, strong acidic or basic conditions, especially when combined with elevated temperatures, can promote hydrolysis or other degradation pathways.[7] The protonation state of the secondary amine is pH-dependent, which can influence its reactivity and susceptibility to oxidative degradation.[8]

Q5: Can I heat the compound to aid in dissolution?

A5: Gentle warming can be used, but prolonged exposure to high temperatures should be avoided. Thermal analysis of related beta-blockers shows that decomposition typically begins after melting, at temperatures often exceeding 150-200°C.[6][9] However, even below these temperatures, heating in the presence of oxygen or other reactive species can accelerate degradation.[10] If heating is necessary, it should be done for the shortest possible duration at the lowest effective temperature.

Troubleshooting Guide: Stability-Related Issues

This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting.

Observed Issue Potential Causes Recommended Actions & Investigation
Appearance of new peaks in HPLC/LC-MS analysis. 1. Oxidative Degradation: Exposure to air/oxygen.1. Analyze a freshly prepared sample versus the aged sample to confirm the new peaks are degradants. Use mass spectrometry (MS) to determine the molecular weight of the new peaks. An increase of 16 Da could suggest N-oxide formation or aromatic ring hydroxylation.[5][11]
2. Hydrolytic Degradation: Exposure to acidic or basic conditions.2. Check the pH of your sample and solutions. If working at non-neutral pH, consider if hydrolysis is a possibility. Perform a forced degradation study under acidic and basic conditions to see if the same impurity peaks are generated.[12]
3. Photodegradation: Exposure to UV or visible light.3. Review your handling and storage procedures. Were samples protected from light? Conduct a photostability study by exposing a sample to a controlled light source and compare it to a dark control.[13][14]
Loss of parent compound peak area/concentration over time. 1. General Degradation: One or more of the above pathways (oxidation, hydrolysis, photolysis, thermal).1. Systematically investigate the stability of the compound under your specific experimental conditions (solvent, temperature, pH, light exposure). A comprehensive forced degradation study is the most effective way to identify the primary degradation pathway.[15][16]
2. Adsorption: The compound may be adsorbing to container surfaces (e.g., glass, plastic).2. Test different types of containers. Consider using silanized glass vials for storing solutions.
Inconsistent results between experimental replicates. 1. Sample Instability: The compound is degrading during the course of the experiment.1. Minimize the time between sample preparation and analysis. Prepare standards and samples in a consistent manner. If the experiment is lengthy, evaluate the stability of the compound in the experimental matrix over that time period.
2. Inconsistent Storage: Replicates are being handled or stored differently.2. Ensure all samples and standards are treated identically, especially concerning light exposure and temperature.

Visualizing Degradation & Stability Workflows

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure and knowledge of related compounds.

G cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products A Parent Compound B N-Oxide Derivative A->B Oxidation C Aromatic Ring Oxidation Products (e.g., Hydroxylated Species) A->C Oxidation A->C Photolysis D Side-Chain Cleavage Products A->D Hydrolysis A->D Thermal E Dehydrogenation Products A->E Photolysis Ox Oxidation (O2, H2O2) Ox->B Ox->C Hy Hydrolysis (Acid/Base, Heat) Hy->D Ph Photolysis (UV/Vis Light) Ph->C Ph->E Th Thermal Stress (Heat) Th->D

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

This workflow outlines a systematic approach to evaluating the stability of the compound.

G start Start: Obtain Compound Batch prep Prepare Stock Solution in Suitable Solvent start->prep forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) prep->forced_degradation analysis Analyze Samples using a Stability-Indicating Method (e.g., HPLC-UV/MS) forced_degradation->analysis data Identify Degradants & Calculate % Degradation analysis->data pathway Propose Degradation Pathways data->pathway report Document Findings & Establish Optimal Storage Conditions pathway->report end End report->end

Sources

cost-effective synthesis strategies for 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, 1-((4-Chlorophenethyl)amino)propan-2-ol is particularly noted for its role in the preparation of Lorcaserin.[1] Achieving a cost-effective and scalable synthesis is a primary concern for researchers and drug development professionals. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Technical Support & Troubleshooting Guide

This guide is structured to help you navigate the selection of a synthesis strategy and troubleshoot common experimental hurdles.

Section 1: Strategic Synthesis Route Selection (FAQs)

Q1: What are the most cost-effective primary synthesis strategies for this compound?

A1: Two primary strategies stand out for their cost-effectiveness and industrial scalability:

  • Direct Alkylation via Epoxide Ring-Opening: This is often the most atom-economical and direct route. It involves the nucleophilic attack of 4-chlorophenethylamine on propylene oxide. The reaction is typically carried out in a protic solvent like methanol or ethanol and can be performed with or without a catalyst. Its cost-effectiveness stems from the low cost of the starting materials and the single-step nature of the synthesis.

  • Reductive Amination: This versatile method involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the target amine.[2][3] For this target molecule, a practical approach involves the reductive amination of 1-chloroacetone with 4-chlorophenethylamine, followed by hydrolysis of the resulting chloro-intermediate. While potentially involving more steps, it offers excellent control over the reaction.

Q2: How do I decide which route is best for my needs (lab-scale vs. pilot scale)?

A2: The choice depends on scale, available equipment, and specific process safety requirements.

  • Lab-Scale (mg to g): Both routes are viable. Reductive amination can offer more predictable outcomes and easier purification for small-scale synthesis where cost of reagents is less critical.

  • Pilot/Industrial Scale (kg and above): The direct alkylation with propylene oxide is generally preferred due to its lower number of steps, reduced waste, and better overall process mass intensity (PMI).[4] However, handling propylene oxide (a volatile and flammable gas/liquid) requires specialized equipment and safety protocols. Catalytic hydrogenation for the reductive amination step is also highly scalable and green, using H₂ gas as the reductant.[5]

cluster_start Decision Point cluster_route1 Route A: Direct Alkylation cluster_route2 Route B: Reductive Amination Start Select Synthesis Strategy Route1 4-Chlorophenethylamine + Propylene Oxide Start->Route1 Prefer for Scalability & Simplicity Route2 4-Chlorophenethylamine + Chloroacetone Derivative Start->Route2 Prefer for Control & Lab-Scale Adv1 Advantages: - High Atom Economy - Fewer Steps - Low-Cost Materials Route1->Adv1 Pros Disadv1 Disadvantages: - Regioselectivity Issues - Potential for Di-alkylation - Propylene Oxide Handling Route1->Disadv1 Cons Adv2 Advantages: - High Selectivity - Well-Established Method - Milder Reducing Agents Available Route2->Adv2 Pros Disadv2 Disadvantages: - More Steps - Higher Reagent Cost (e.g., borohydrides) - Potential for Byproducts Route2->Disadv2 Cons

Caption: Decision workflow for selecting a synthesis strategy.

Section 2: Troubleshooting Guide for Direct Alkylation

Q3: My reaction of 4-chlorophenethylamine with propylene oxide is giving a low yield and a mixture of products. What's going wrong?

A3: This is a common issue related to regioselectivity and over-alkylation. The nucleophilic amine can attack either the more substituted (C2) or less substituted (C1) carbon of the propylene oxide ring.

  • Problem: Poor Regioselectivity. The desired product results from attack at the less sterically hindered C1 position. Attack at C2 yields the undesired isomer, 2-((4-chlorophenethyl)amino)propan-1-ol.

    • Solution: Running the reaction at lower temperatures (e.g., room temperature or slightly below) in a protic solvent like methanol favors the desired Sₙ2-type attack at the less substituted carbon. High temperatures can promote non-selective ring opening.

  • Problem: Di-alkylation. The product, being a secondary amine, is also nucleophilic and can react with another molecule of propylene oxide, leading to a higher molecular weight impurity.

    • Solution: Use a molar excess of the starting amine (4-chlorophenethylamine), typically 1.5 to 3 equivalents. This statistically favors the reaction of propylene oxide with the primary amine over the secondary amine product.

Q4: The reaction is very slow at room temperature. Can I heat it to speed it up?

A4: While heating will increase the reaction rate, it can negatively impact selectivity and safety. Propylene oxide is very volatile (boiling point ~34 °C). Heating in a sealed vessel can lead to a dangerous pressure buildup.

  • Recommended Action: Instead of aggressive heating, consider extending the reaction time at a controlled temperature (e.g., 30-40 °C) in a suitable pressure-rated reactor. Alternatively, the use of a mild Lewis acid catalyst can enhance the rate of ring-opening at lower temperatures, though this may also affect regioselectivity and requires careful optimization.

Section 3: Troubleshooting Guide for Reductive Amination

Q5: I am attempting a one-pot reductive amination, but the yield is poor and I see unreacted starting materials. What should I check?

A5: Low yield in a one-pot reductive amination often points to issues with either the initial imine formation or the subsequent reduction step.[6]

  • Inefficient Imine Formation: The condensation of the amine and the carbonyl compound to form the imine is a reversible equilibrium reaction.

    • Solution: Ensure the removal of water formed during the reaction. This can be achieved by using a dehydrating agent like anhydrous MgSO₄ or by azeotropic removal with a solvent like toluene using a Dean-Stark apparatus. The optimal pH for imine formation is typically mildly acidic (pH 4-6).[2]

  • Inactive Reducing Agent: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture and can lose activity over time.[6]

    • Solution: Use a fresh bottle of the reducing agent. NaBH₃CN is generally more selective as it reduces imines much faster than ketones or aldehydes, allowing the one-pot reaction to proceed cleanly.[7] However, due to its toxicity, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as a milder and safer alternative.[7]

  • Incorrect Order of Addition: Adding the reducing agent too early can simply reduce the starting carbonyl compound before it has a chance to form the imine.

    • Solution: Mix the amine and carbonyl compound first and allow a sufficient amount of time for the imine to form (this can be monitored by TLC or GC-MS) before adding the reducing agent.

Q6: My final product is difficult to purify. What are the likely impurities from a reductive amination route?

A6: Common impurities include unreacted starting amine, the alcohol resulting from the reduction of the starting carbonyl, and potential over-alkylation products.

  • Purification Strategy:

    • Acid-Base Extraction: The basicity of the desired secondary amine allows for effective purification. Perform an aqueous workup, acidify the organic layer to extract the amine into the aqueous phase (as its salt), wash the organic layer to remove neutral impurities (like the unwanted alcohol), and then basify the aqueous layer to recover the purified amine product, which can then be extracted with an organic solvent.

    • Chromatography: If extraction is insufficient, column chromatography on silica gel is an effective method for separating the product from residual starting materials and byproducts.

cluster_diag Diagnosis cluster_route1 Route A: Direct Alkylation cluster_route2 Route B: Reductive Amination Start Low Yield or Impure Product CheckRoute Which Route? Start->CheckRoute Issue1A Problem: Isomer Mixture CheckRoute->Issue1A Alkylation Issue1B Problem: Di-alkylation Impurity CheckRoute->Issue1B Alkylation Issue2A Problem: Unreacted Starting Material CheckRoute->Issue2A Reductive Amination Issue2B Problem: Carbonyl Reduced to Alcohol CheckRoute->Issue2B Reductive Amination Solution1A Solution: - Lower Reaction Temp - Use Protic Solvent Issue1A->Solution1A Solution1B Solution: - Use Excess Amine (1.5-3 eq) Issue1B->Solution1B Solution2A Solution: - Remove Water (Dean-Stark) - Check Reducing Agent Activity - Optimize pH (4-6) Issue2A->Solution2A Solution2B Solution: - Use Selective Reductant (NaBH(OAc)₃) - Allow Imine Formation First Issue2B->Solution2B

Caption: A troubleshooting flowchart for common synthesis issues.

Comparative Analysis of Cost-Effective Routes

The following table provides a high-level comparison to aid in strategy selection. "Relative Cost" is an estimation based on common bulk chemical prices.

ParameterRoute A: Direct AlkylationRoute B: Reductive Amination
Starting Materials 4-Chlorophenethylamine, Propylene Oxide4-Chlorophenethylamine, Chloroacetone, Reducing Agent (e.g., NaBH(OAc)₃)
Relative Cost ++ (Lower)+++ (Higher, due to reductant)
Number of Steps 12 (Imine formation, Reduction)
Typical Yield 60-85% (highly condition dependent)70-90%
Key Challenge Regioselectivity, Pressure/SafetyWater removal, Reagent cost
Purification Distillation / Acid-Base ExtractionAcid-Base Extraction / Chromatography
Scalability Excellent (with proper engineering)Very Good

Experimental Protocols

Protocol 1: Direct Alkylation with Propylene Oxide (Lab-Scale)

Objective: To synthesize this compound via epoxide ring-opening.

Materials:

  • 4-Chlorophenethylamine (2.0 eq)

  • Propylene Oxide (1.0 eq)

  • Methanol (anhydrous)

Procedure:

  • In a pressure-rated flask equipped with a magnetic stir bar, dissolve 4-chlorophenethylamine (2.0 eq) in anhydrous methanol (approx. 5 mL per gram of amine).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add propylene oxide (1.0 eq) to the stirred solution. Caution: Propylene oxide is volatile and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Seal the flask securely and allow the reaction to warm to room temperature.

  • Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the flask in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol and excess 4-chlorophenethylamine.

  • The crude product can be purified by vacuum distillation or by acid-base extraction to remove any unreacted primary amine.

Protocol 2: Two-Step Reductive Amination (Lab-Scale)

Objective: To synthesize this compound via reductive amination.

Materials:

  • 4-Chlorophenethylamine (1.0 eq)

  • 1-Chloroacetone (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Aqueous NaOH solution

Procedure:

  • Imine Formation: To a round-bottom flask, add 4-chlorophenethylamine (1.0 eq) and 1-chloroacetone (1.05 eq) in DCE. Stir the mixture at room temperature for 2-4 hours to form the intermediate chloro-imine.

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC.

  • Hydrolysis & Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Add a 2M NaOH solution and heat the mixture to 40-50 °C for 2-3 hours to hydrolyze the chloride and form the propan-2-ol.

  • Cool the mixture to room temperature. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Boyd, S. et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Information. Retrieved from [Link]

  • Reddit. (2021). Stuck on synthesis problem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Nichols, D. E. et al. (2018). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. ACS Omega. Retrieved from [Link]

  • ChemBK. (2024). 2-Amino-1-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Organic synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • ResearchGate. (2025). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. Retrieved from [Link]

  • PubMed. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol.
  • Google Patents. (n.d.). Synthesis method of 2-aminopropanol.
  • Google Patents. (n.d.). 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
  • Google Patents. (n.d.). A kind of synthetic method of L-2-aminopropanol.
  • Google Patents. (n.d.). Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates.
  • PubMed. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. Retrieved from [Link]

  • MDPI. (n.d.). Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols. Retrieved from [Link]

Sources

managing side reactions during the synthesis of 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-((4-Chlorophenethyl)amino)propan-2-ol

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most common problems observed during the synthesis. Each question is addressed with probable causes, mechanistic explanations, and actionable protocols.

Q1: My final product is a complex mixture with multiple spots on TLC/peaks in HPLC. What are the likely impurities?

The presence of multiple byproducts is a frequent challenge. The identity of these impurities is intrinsically linked to the synthetic route chosen. The two most common routes are the ring-opening of propylene oxide with 4-chlorophenethylamine and the reductive amination of 1-amino-propan-2-ol with a 4-chlorophenylacetaldehyde derivative.

Probable Causes & Identification:

  • Di-alkylation Product: The most common impurity is the tertiary amine, formed when the desired secondary amine product reacts with another molecule of the alkylating agent or epoxide. This results in N,N-bis(4-chlorophenethyl)aminopropan-2-ol or a more complex structure from epoxide reaction.

  • Incorrect Regioisomer: Specifically in the epoxide route, nucleophilic attack by the amine can occur at the more substituted carbon of the propylene oxide ring, yielding 2-((4-chlorophenethyl)amino)propan-1-ol.

  • Unreacted Starting Materials: Incomplete conversion will leave residual 4-chlorophenethylamine or 1-aminopropan-2-ol.

  • Aldehyde Reduction Product: In reductive amination, the reducing agent may prematurely reduce the aldehyde to 2-(4-chlorophenyl)ethanol.[1]

  • Epoxide Oligomers: Epoxides can polymerize or react with the hydroxyl group of the product, especially at elevated temperatures.

Workflow for Impurity Identification & Mitigation

Caption: Troubleshooting workflow for identifying and mitigating common impurities.

Summary of Potential Byproducts

Byproduct NameMolecular FormulaMolecular WeightProbable CauseKey Analytical Signature
Desired Product C11H16ClNO 213.70 --
Di-alkylation ProductC19H24Cl2NO369.30Product reacts with another electrophile moleculeHigher molecular weight peak in MS; complex aromatic region in NMR
RegioisomerC11H16ClNO213.70Attack at the wrong carbon of the epoxideDifferent chemical shifts for -CH(OH)- and -CH2-N- protons in NMR
2-(4-chlorophenyl)ethanolC8H9ClO156.61Premature reduction of aldehyde (reductive amination)Absence of amine protons, characteristic benzylic CH2-OH signals in NMR
Q2: I'm using the epoxide route and my NMR shows two isomers. How can I improve regioselectivity?

This is a classic problem of regiocontrol in epoxide ring-opening reactions. The formation of this compound versus 2-((4-chlorophenethyl)amino)propan-1-ol is dictated by the mechanism of the nucleophilic attack.[2][3]

Mechanistic Insight:

  • SN2 Pathway (Favored): Under neutral or basic conditions, the amine acts as a nucleophile and attacks the epoxide directly. Steric hindrance is the dominant factor, so the attack occurs at the less substituted carbon (C1) of propylene oxide, yielding the desired 1-amino-2-propanol product.[3][4]

  • SN1-like Pathway (Disfavored): Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The reaction develops carbocation-like character at the more substituted carbon (C2), which is then attacked by the amine. This leads to the undesired 2-amino-1-propanol regioisomer.

Solutions to Enhance Regioselectivity:

  • Control pH: Ensure the reaction medium is neutral or slightly basic. The amine itself is a base, which is often sufficient. Avoid adding any acid catalysts.

  • Temperature Management: Keep the reaction temperature moderate. High temperatures can sometimes lower selectivity and promote side reactions like polymerization. A range of 25-50°C is typical.

  • Solvent Choice: Protic solvents like methanol or ethanol can facilitate the reaction by participating in hydrogen bonding, but aprotic solvents can also be used. The key is to avoid conditions that promote the SN1 pathway.

Optimized Protocol for Regioselective Epoxide Ring-Opening

  • To a stirred solution of 4-chlorophenethylamine (1.0 eq.) in methanol (5 mL per gram of amine), add propylene oxide (1.1 eq.) dropwise at room temperature.

  • Seal the reaction vessel and stir at 40°C for 16-24 hours. Note: The reaction is often performed in a sealed vessel due to the volatility of propylene oxide.

  • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting amine.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent and any excess propylene oxide.

  • The crude product can then be purified by silica gel column chromatography.

Q3: My yield is low and I'm recovering a significant amount of a high molecular weight byproduct. How can I prevent this?

This strongly indicates the formation of a di-alkylation byproduct, where the nitrogen atom of the desired secondary amine product attacks a second molecule of the electrophile (e.g., epoxide or alkyl halide).[5]

Causality: The product, this compound, is a secondary amine and remains nucleophilic. If a significant concentration of the electrophile is present after the primary amine has been consumed, the product will begin to compete with the starting material, leading to the formation of a tertiary amine.

Mitigation Strategies:

  • Stoichiometric Control: Use a slight excess of the starting amine (e.g., 1.5 to 2.0 equivalents of 4-chlorophenethylamine relative to the epoxide). This ensures that the electrophile is the limiting reagent and is consumed before it can react significantly with the product.

  • Slow Addition: Add the electrophile (propylene oxide or 4-chlorophenethyl halide) slowly to the reaction mixture containing the amine. This maintains a low instantaneous concentration of the electrophile, favoring its reaction with the more abundant primary amine over the secondary amine product.

  • Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular reaction over the subsequent side reaction, but this must be balanced against thermal control.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two highly viable and commonly used synthetic routes, each with its own set of advantages and challenges.

Comparison of Synthetic Routes

RouteKey ReagentsCommon Side ReactionsProsCons
Epoxide Ring-Opening 4-chlorophenethylamine, Propylene OxideIncorrect regioisomer, Di-alkylation, PolymerizationHigh atom economy, often requires no additional reagents.[4]Requires careful control of regioselectivity; propylene oxide is volatile and requires a sealed system.
Reductive Amination 1-aminopropan-2-ol, 4-chlorophenylacetaldehyde, Reducing Agent (e.g., NaBH(OAc)3)Di-alkylation, Aldehyde self-condensation or reductionHigh selectivity with the right reducing agent; avoids handling volatile epoxides.[1][6]Requires a reducing agent, which adds cost and a quench step; aldehyde may be unstable.
Q2: Which analytical techniques are best for monitoring this reaction and characterizing the products?

A multi-technique approach is essential for robust analysis.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. Use a mobile phase like Ethyl Acetate/Hexane with 1% triethylamine to prevent amine tailing on the silica plate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts. A C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point.[7]

  • Mass Spectrometry (MS): Essential for identifying the molecular weights of products and impurities, which is critical for troubleshooting.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural elucidation of the final product and pinpointing the structure of isomers and byproducts.

Q3: What are the best practices for choosing a reducing agent in the reductive amination synthesis?

The choice of reducing agent is critical to avoid side reactions, particularly the reduction of the starting aldehyde before it can form the imine intermediate.[9]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes. It does not readily reduce the aldehyde itself, thus minimizing the formation of 2-(4-chlorophenyl)ethanol.[10][11]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is stable under mildly acidic conditions where iminium ion formation is favored. However, it is highly toxic and generates cyanide waste.[10]

  • Sodium Borohydride (NaBH₄): This is a less selective and more powerful reducing agent. It can reduce both the imine and the starting aldehyde. If used, it is best to pre-form the imine (by mixing the amine and aldehyde for a period, sometimes with a dehydrating agent) before adding the NaBH₄.[11]

  • Catalytic Hydrogenation (H₂/Pd/C): This is a green and effective method, but it can sometimes lead to dehalogenation of the chlorophenyl group if conditions are too harsh.[6]

Diagram of Reductive Amination Selectivity

G cluster_0 Reaction Mixture cluster_1 Reducing Agents Aldehyde Aldehyde + Amine Imine Imine Intermediate Aldehyde->Imine Condensation NaBH4 NaBH4 (Non-Selective) Aldehyde->NaBH4 STAB NaBH(OAc)3 (Selective) Imine->STAB Imine->NaBH4 Product Desired Amine STAB->Product NaBH4->Product Side_Product Alcohol Byproduct NaBH4->Side_Product

Caption: Selective vs. non-selective reduction in reductive amination.

References

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Crosslinking reaction between the epoxide ring and the primary amine. Retrieved from [Link]

  • RSC Publishing. (2016). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]

  • ChemBK. (2024). 2-Amino-1-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • ResearchGate. (2014). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. Retrieved from [Link]

  • WordPress. (2026). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2022). N‐Alkylation of amines with alcohols by using iron/amino acid as the catalyst. Retrieved from [Link]

  • ResearchGate. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2016). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • The Royal Society of Chemistry. (2012). The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Myers Chem 115. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ChemScence. (n.d.). This compound, 97%. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Scientific Research Publishing. (2012). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Retrieved from [Link]

  • Google Patents. (2020). CN110981738A - Synthesis method of 2-aminopropanol.
  • Google Patents. (2020). CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of 1-((4-Chlorophenethyl)amino)propan-2-ol, a key chemical entity. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), moving beyond mere procedural steps to elucidate the scientific rationale behind methodological choices and validation strategies.

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1] This guide is structured to provide not only the "how" but also the "why," grounding each protocol and validation parameter in the authoritative standards set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4]

The Analyte: this compound

Understanding the physicochemical properties of this compound is paramount in selecting and developing an appropriate analytical method.

Structure:

Key Physicochemical Properties: [5]

  • Molecular Formula: C₁₁H₁₆ClNO

  • Molecular Weight: 213.7 g/mol

  • Predicted XLogP3: 2.1 (indicating moderate lipophilicity)

  • Presence of a Chromophore: The chlorophenyl group provides UV absorbance.

  • Functional Groups: Secondary amine and a secondary alcohol, which can be suitable for derivatization in GC-MS.

These characteristics suggest that both liquid and gas chromatography could be viable techniques for its quantification.

Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision driven by factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. Here, we compare three robust techniques for the quantification of this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.High-efficiency separation coupled with highly selective and sensitive mass detection.
Sample Volatility Not required.Required (derivatization may be necessary).Not required.
Selectivity Moderate; relies on chromatographic separation.High; mass spectral data provides confirmation.Very high; precursor-product ion transitions are specific.
Sensitivity µg/mL to high ng/mL range.ng/mL to pg/mL range.pg/mL to fg/mL range.
Sample Throughput High.Moderate (derivatization can increase time).High.
Cost Relatively low.Moderate.High.
Typical Application Routine quality control, content uniformity, and purity assays.Impurity profiling, analysis of volatile related substances.Bioanalysis (pharmacokinetic studies), trace-level quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness for quantifying non-volatile and thermally labile compounds.[6] A reversed-phase HPLC method with UV detection is a logical first approach for this compound, leveraging the UV absorbance of the chlorophenyl moiety.

Experimental Protocol: HPLC-UV
  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to the analyte's moderate lipophilicity.[7]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined using a DAD, likely around 220-230 nm for the chlorophenyl group.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.[9]

    • Sample Solution: Prepare the sample containing the analyte in the diluent to obtain a theoretical concentration within the calibration range.

Validation of the HPLC-UV Method

The validation of this method must be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][10]

Workflow for HPLC-UV Method Validation

cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution cluster_3 Reporting Dev Develop HPLC-UV Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for the validation of the HPLC analytical method.

Validation Parameters Summary for HPLC-UV

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte of interest.No interference from blank or placebo at the retention time of the analyte. Peak purity index > 0.99.[9]
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.[11]
Range The interval between the upper and lower concentrations of the analyte.Established based on linearity, accuracy, and precision data.[12]
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day) %RSD ≤ 2.0%. Intermediate Precision (Inter-day) %RSD ≤ 2.0%.[10]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[8]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high selectivity and sensitivity.[13] For a compound like this compound, which contains polar functional groups (-OH, -NH), derivatization is often necessary to improve its volatility and chromatographic behavior.[14]

Experimental Protocol: GC-MS
  • Instrumentation and Chromatographic Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient is typically used, for example, start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

  • Sample Preparation and Derivatization:

    • Derivatization Reagent: A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for derivatizing hydroxyl and amine groups.

    • Procedure:

      • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

      • Add the derivatization reagent and a suitable solvent (e.g., pyridine or acetonitrile).

      • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

      • Inject an aliquot of the derivatized solution into the GC-MS system.

Validation of the GC-MS Method

The validation of a GC-MS method follows the same principles as HPLC, but with consideration for the specific aspects of the technique, such as the derivatization step and the use of mass spectral data.

Workflow for GC-MS Quantification

Start Sample/Standard Solution Evaporate Evaporate to Dryness Start->Evaporate Derivatize Add Derivatization Reagent & Heat Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify End Report Result Quantify->End

Caption: Experimental workflow for the GC quantification of this compound.

Validation Parameters Summary for GC-MS

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure no interfering peaks from the matrix at the retention time and m/z of the analyte.No interfering peaks in the chromatogram of a blank sample.[13]
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte.Established based on linearity, accuracy, and precision data.
Accuracy The closeness of the test results to the true value.% Recovery between 95.0% and 105.0%.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day) %RSD ≤ 15%. Intermediate Precision (Inter-day) %RSD ≤ 15%.[15]
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations.%RSD of results should remain within acceptable limits.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices like biological fluids.[16][17] This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry, providing exceptional specificity through the monitoring of specific precursor-to-product ion transitions.

Experimental Protocol: LC-MS/MS
  • Instrumentation and Chromatographic Conditions:

    • LC-MS/MS System: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

    • Column: A C18 or similar reversed-phase column, often with smaller particle sizes (e.g., < 2 µm) for faster analysis.

    • Mobile Phase: A gradient elution with mobile phases containing volatile buffers and modifiers like formic acid or ammonium formate to ensure compatibility with the mass spectrometer.[16]

    • Flow Rate: Dependent on the column dimensions, typically 0.2 - 0.6 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode is expected to be efficient for the secondary amine group.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by fragmentation of the precursor ion in the collision cell. These transitions are highly specific to the analyte.

    • Optimization: The ion source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for each MRM transition must be optimized to maximize the signal.

  • Sample Preparation:

    • Sample preparation is crucial to remove interferences and prevent ion suppression.[16] Techniques can range from simple protein precipitation for plasma samples to more complex solid-phase extraction (SPE).

Validation of the LC-MS/MS Method

The validation of bioanalytical methods using LC-MS/MS is rigorously defined by the FDA and EMA guidelines.[3][4]

Decision Tree for Method Selection

Start Start: Need to quantify this compound Matrix What is the sample matrix? Start->Matrix Sensitivity What is the required sensitivity? Matrix->Sensitivity Simple (e.g., drug substance) LCMSMS LC-MS/MS Matrix->LCMSMS Complex (e.g., plasma) Cost What is the budget/instrument availability? Sensitivity->Cost µg/mL Sensitivity->LCMSMS pg/mL HPLC HPLC-UV Cost->HPLC Low GCMS GC-MS Cost->GCMS Moderate Cost->LCMSMS High

Caption: Decision tree for selecting an analytical method.

Validation Parameters Summary for LC-MS/MS (Bioanalytical)

ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference at the retention time and MRM transition of the analyte and internal standard.Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the internal standard.[18]
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ).Defined by the linear, accurate, and precise range of the calibration curve.
Accuracy & Precision To assess the accuracy and precision of the method.For validation batches, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the %RSD should not exceed 15% (20% at the LLOQ).[18]
Matrix Effect To evaluate the effect of the matrix on the ionization of the analyte.The coefficient of variation of the matrix factor should be ≤ 15%.
Recovery The extraction efficiency of the analytical method.Should be consistent and reproducible.
Stability To ensure the analyte is stable in the matrix under various storage and handling conditions.The mean concentration at each stability time point should be within ±15% of the nominal concentration.[18]

Conclusion

The choice of an analytical method for the quantification of this compound is a multifaceted decision that requires a thorough understanding of the analyte, the sample matrix, and the intended purpose of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control of the drug substance and formulated products where high sensitivity is not required.

  • GC-MS offers higher sensitivity and selectivity, making it a good option for impurity profiling, although it may require a derivatization step.

  • LC-MS/MS provides the highest level of sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where trace-level quantification in complex biological matrices is necessary.

Regardless of the chosen technique, a rigorous validation process grounded in the principles outlined by regulatory bodies like the ICH, FDA, and EMA is non-negotiable.[19][20][21] This ensures the generation of reliable, reproducible, and scientifically sound data, which is the bedrock of pharmaceutical development and quality assurance.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Ovid. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for. [Link]

  • Lu, W., Bennett, B. D., & Rabinowitz, J. D. (2008). Analytical strategies for LC-MS-based targeted metabolomics. PMC. [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Wätjen, A. R., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]

  • Silva, A. (2012). Determination of Chlorophenols in water by LC-MS/MS. Case study. Repositório Aberto da Universidade do Porto. [Link]

  • Kamberi, M., et al. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. PubMed. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • BioPharm International. (2005). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. [Link]

  • ResearchGate. (n.d.). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. [Link]

  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]

  • Beltran, J., et al. (2003). Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction. PubMed. [Link]

Sources

A Comparative Analysis of HPLC vs. SFC for the Chiral Separation of 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chirality in Pharmaceutical Development

In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in their interactions with the inherently chiral environment of the human body, such as receptors and enzymes.[1] Consequently, regulatory agencies worldwide mandate the characterization and often the separation of enantiomers for chiral drug candidates. The β-adrenergic antagonist (β-blocker) class of drugs, known for treating cardiovascular diseases, is a prime example where one enantiomer typically possesses the desired therapeutic activity while the other may be less active or contribute to side effects.[2][3]

This guide focuses on the chiral separation of 1-((4-Chlorophenethyl)amino)propan-2-ol, a key intermediate in the synthesis of pharmaceuticals like lorcaserin.[4] As an amino alcohol, its structure is analogous to many β-blockers, presenting a relevant and practical challenge for analytical chemists. We will conduct an in-depth comparative analysis of two premier chromatographic techniques for this task: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). This document moves beyond a simple listing of features to provide a scientifically grounded rationale for methodological choices, supported by detailed experimental protocols and comparative data to empower researchers in making informed decisions for their analytical workflows.

Theoretical Foundations: HPLC vs. SFC for Chiral Separations

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral separations, offering robustness and a wide variety of commercially available chiral stationary phases (CSPs).[1] Separations can be performed in normal-phase, reversed-phase, or polar organic modes, providing flexibility for various analytes.[5]

Supercritical Fluid Chromatography (SFC), however, has emerged as a powerful alternative, particularly for chiral analysis.[6][7] SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[8] The physicochemical properties of supercritical CO₂—low viscosity and high diffusivity—are central to its advantages.[1][7][9] These properties allow for higher optimal flow rates, leading to significantly faster separations (3 to 5 times faster than HPLC) and reduced backpressure.[1] Furthermore, by replacing the bulk of organic solvents with environmentally benign CO₂, SFC is considered a "greener" technology with significantly lower solvent consumption and waste generation.[8][10][11]

Experimental Design & Protocols

The following protocols are designed to be robust and self-validating, reflecting common practices in pharmaceutical analysis. The choice of stationary and mobile phases is dictated by the chemical nature of this compound: a basic compound containing a secondary amine and a hydroxyl group, necessitating careful control of chromatographic conditions to achieve optimal peak shape and resolution.

Analyte Information
  • Compound: this compound

  • Molecular Formula: C₁₁H₁₆ClNO[12]

  • Molecular Weight: 213.71 g/mol [4]

  • Structure:

    
    
    
High-Performance Liquid Chromatography (HPLC) Protocol

The selection of a macrocyclic glycopeptide-based CSP (e.g., vancomycin) is deliberate. This class of CSPs offers a multi-modal retention mechanism, including hydrogen bonding, ionic interactions, and steric hindrance, which is highly effective for the chiral recognition of polar, amine-containing molecules like our target analyte. The mobile phase additives are critical: triethylamine acts as a basic competitor to mask active sites on the silica support, preventing peak tailing, while acetic acid helps to protonate the analyte, facilitating interaction with the stationary phase.

Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in methanol.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: Chirobiotic V (vancomycin-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.20 / 0.15 v/v/v).[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 45 °C.[5]

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Processing Prep Dissolve Racemate in Methanol (1 mg/mL) Injector Autosampler (10 µL Injection) Prep->Injector Sample Vial Pump Quaternary Pump (Mobile Phase Delivery) Pump->Injector Column Chirobiotic V Column (45 °C) Injector->Column Analyte Introduction Detector UV Detector (230 nm) Column->Detector Elution Acquisition Chromatography Data System Detector->Acquisition Signal Result Separated Enantiomer Pheaks Acquisition->Result Integration & Analysis

HPLC Experimental Workflow
Supercritical Fluid Chromatography (SFC) Protocol

For the SFC method, an immobilized polysaccharide-based CSP is chosen. These are the most widely used and successful CSPs for SFC, offering broad enantioselectivity and high loading capacity.[1] The mobile phase consists of supercritical CO₂ as the main component, which provides the high diffusion and low viscosity needed for fast separations. Methanol is used as a co-solvent (modifier) to increase the mobile phase polarity and elute the analyte. The addition of a basic modifier like isopropylamine is essential to ensure good peak symmetry for the basic analyte by minimizing undesirable interactions with the stationary phase.[13]

Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in methanol.

  • Chromatographic System: An analytical SFC system with pumps for CO₂ and modifier delivery, an autosampler, a column oven, a back-pressure regulator (BPR), and a photodiode array (PDA) detector.

  • Column: Chiralpak IG (immobilized amylose tris(3-chloro-5-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[13]

  • Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Isopropylamine (IPA).

  • Gradient/Isocratic: 75:25 (CO₂ : Modifier) Isocratic.[13]

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 40 °C.[13]

  • Back Pressure: 150 bar.[14]

  • Detection: PDA, 230 nm.

  • Injection Volume: 5 µL.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_data Data Processing Prep Dissolve Racemate in Methanol (1 mg/mL) Injector Autosampler (5 µL Injection) Prep->Injector Sample Vial CO2_Source CO₂ Supply CO2_Source->Injector Mod_Source Modifier Pump (MeOH + Additive) Mod_Source->Injector Column Chiralpak IG Column (40 °C) Injector->Column Detector PDA Detector (230 nm) Column->Detector BPR Back-Pressure Regulator (150 bar) Acquisition Chromatography Data System BPR->Acquisition Signal Detector->BPR Post-detection Pressure Control Result Rapidly Separated Enantiomer Peaks Acquisition->Result Integration & Analysis

SFC Experimental Workflow

Results and Discussion: A Head-to-Head Comparison

The performance of each technique is evaluated based on key chromatographic parameters: analysis speed, resolution, and solvent consumption. The data presented in the tables below are representative of typical outcomes for the chiral separation of a polar, basic compound like this compound.

Table 1: Comparison of Operational Parameters
ParameterHPLC MethodSFC MethodRationale for Difference
Primary Mobile Phase Methanol (Liquid)Supercritical CO₂SFC uses environmentally friendly CO₂ as the main mobile phase, reducing organic solvent use.[11]
Modifier Acetic Acid, TriethylamineMethanol, IsopropylamineBoth require additives to control analyte ionization and interaction with the stationary phase for good peak shape.
Operating Pressure ~100-150 bar~150 bar (controlled)SFC requires high pressure to maintain CO₂ in a supercritical state.
Typical Flow Rate 0.5 - 1.0 mL/min2.0 - 4.0 mL/minThe low viscosity of supercritical CO₂ allows for much higher flow rates without excessive backpressure.[1]
Column Equilibration Time ~15-20 minutes~3-5 minutesThe lower viscosity and higher diffusivity of the SFC mobile phase lead to faster column equilibration between runs.[1]
Table 2: Comparative Performance Data (Hypothetical)
Performance MetricHPLC ResultSFC ResultAdvantage
Retention Time (Peak 1) 12.5 min2.8 minSFC
Retention Time (Peak 2) 14.8 min3.5 minSFC
Total Analysis Time ~18 min~5 minSFC
Resolution (Rs) 2.12.5SFC
Organic Solvent Consumed ~9 mL / run~1.25 mL / runSFC

The data clearly illustrate the primary advantages of SFC. The analysis time is reduced by over 70%, a direct result of the high flow rate enabled by the supercritical CO₂ mobile phase.[7][15] This translates to a massive increase in sample throughput, a critical factor in drug discovery and development environments.

Furthermore, the resolution (Rs) is often improved in SFC. This can be attributed to both higher efficiency (sharper peaks) and potentially different selectivity offered by the CSP under SFC conditions compared to HPLC.[9]

The most significant advantage from a sustainability and cost perspective is the drastic reduction in organic solvent consumption.[8][16] The SFC method uses approximately 85% less organic solvent per run, leading to lower purchasing costs, reduced waste disposal fees, and a safer laboratory environment.

Conclusion and Recommendations

Both HPLC and SFC are highly capable techniques for the chiral separation of this compound.

  • HPLC remains a robust and reliable choice. It is widely available in analytical laboratories and the methodology, particularly in the polar organic mode, is well-understood. It is an excellent option when throughput is not the primary concern or when an SFC system is not available.

  • SFC , however, presents a compelling case as the superior technique for this application, especially in a high-throughput setting.[6] Its advantages are clear and significant:

    • Speed: Drastically shorter analysis times lead to higher productivity.[16]

    • Efficiency: Often provides higher resolution and sharper peaks.[7]

    • "Green" Chemistry: A massive reduction in organic solvent consumption lowers operational costs and environmental impact.[8]

    • Cost-Effectiveness: Over the long term, reduced solvent and disposal costs can offset the initial capital investment in instrumentation.

For researchers and drug development professionals tasked with the chiral analysis of compounds like this compound, SFC should be considered the preferred method . Its unparalleled speed, efficiency, and sustainability make it an ideal solution for modern pharmaceutical laboratories striving for both scientific excellence and operational efficiency.

References

  • Štěpánková, B., et al. (2020). "Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters." Arhiv za higijenu rada i toksikologiju, 71(1), 56-62. [Link]

  • YMC Europe GmbH. (2015). "Chiral Separation of Beta Blocker Pindolol Enantiomers." LCGC International. [Link]

  • Ali, I., et al. (2021). "A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography." Journal of Separation Science. [Link]

  • Welch, C. J., et al. (2010). "Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules." Presentation at HPLC 2010. [Link]

  • Zhang, Z., et al. (2021). "Progress in the Enantioseparation of β-Blockers by Chromatographic Methods." Molecules, 26(2), 468. [Link]

  • Prajapati, A., et al. (2018). "Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 159, 313-321. [Link]

  • Teledyne ISCO. "HPLC or SFC? Which One Should I Choose?" Webinar. [Link]

  • MDPI. (2021). "Progress in the Enantioseparation of β-Blockers by Chromatographic Methods." Molecules. [Link]

  • Ali, I., et al. (2021). "A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography." ResearchGate. [Link]

  • Kim, H., et al. (2015). "1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid." Bulletin of the Korean Chemical Society, 36(1), 224-230. [Link]

  • Reddy, B., et al. (2011). "NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS." International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 133-136. [Link]

  • PubMed. (2020). "Chiral Separation of Beta-Blockers by High-Performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters." Arhiv za higijenu rada i toksikologiju. [Link]

  • Van Eeckhaut, A., & Mangelings, D. (2022). "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." LCGC Europe. [Link]

  • Guillarme, D., et al. (2017). "Advantages and drawbacks of popular supercritical fluid chromatography interfacing approaches — A user's perspective." Journal of Chromatography B. [Link]

  • Daicel Chiral Technologies. "Supercritical Fluid Chromatography (SFC)." Daicel. [Link]

  • TMP Universal. (2025). "Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe." TMP Universal Journal of Advances in Pharmaceutical Sciences. [Link]

  • Longdom Publishing. (2023). "Supercritical Fluid Chromatography and its Advantages." Journal of Analytical & Pharmaceutical Research. [Link]

  • Pharmaffiliates. "this compound." Pharmaffiliates. [Link]

  • PubChemLite. "this compound." PubChemLite. [Link]

  • De Klerck, K., et al. (2019). "Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives." Journal of Pharmaceutical Analysis. [Link]

  • ChemBK. "2-Amino-1-(4-chlorophenyl)propan-1-ol." ChemBK. [Link]

  • PubChem. "1-(4-Chlorophenoxy)propan-2-ol." PubChem. [Link]

  • BUCHI Corporation. (2023). "Chiral Separations: Using SFC to Unlock Purification Potential." YouTube. [Link]

  • Phenomenex. "Simplified Chiral HPLC/SFC Column Screening Strategies." Phenomenex. [Link]

Sources

comparing different synthetic routes for 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-((4-Chlorophenethyl)amino)propan-2-ol is a β-amino alcohol, a structural motif of significant interest in medicinal chemistry and drug development. As a key intermediate, its efficient and scalable synthesis is crucial for the advancement of related research programs. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: Reductive Amination and Epoxide Ring-Opening .

This document is intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to explain the causality behind experimental choices, offering field-proven insights to guide route selection based on criteria such as yield, purity, scalability, safety, and operational complexity. Every protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

High-Level Overview of Synthetic Strategies

Two principal retrosynthetic disconnections for this compound lead to two distinct, robust synthetic strategies.

  • Route A: Reductive Amination. This approach involves forming a C-N bond between the primary amine, 4-chlorophenethylamine, and a three-carbon ketone, hydroxyacetone (also known as acetol). The intermediate imine is reduced in situ to yield the final product.

  • Route B: Epoxide Ring-Opening. This strategy relies on the nucleophilic addition of 4-chlorophenethylamine to the electrophilic carbon backbone of propylene oxide, directly forming the β-amino alcohol structure in a highly atom-economical fashion.

The following sections will dissect each route, providing detailed mechanistic insights, step-by-step experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Route A: Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its control and wide applicability. It converts a carbonyl group into an amine through an intermediate imine, effectively preventing the over-alkylation issues that can plague direct alkylation methods.[1][2]

Mechanism & Rationale

The reaction proceeds in two main stages within a single pot:

  • Imine Formation: 4-Chlorophenethylamine acts as a nucleophile, attacking the carbonyl carbon of hydroxyacetone. This is followed by dehydration to form an imine intermediate. This step is typically catalyzed by mild acid and is reversible.[2]

  • Reduction: A hydride-based reducing agent, introduced into the same pot, selectively reduces the C=N double bond of the imine to the corresponding amine. A key consideration is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over reagents like sodium borohydride (NaBH₄) because it is milder and less likely to reduce the starting ketone, thus maximizing the yield of the desired amine.[1][3] It is also more tolerant of the slightly acidic conditions that favor imine formation.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methodologies for reductive amination.[3]

Materials:

  • 4-Chlorophenethylamine (MW: 155.62 g/mol )[4]

  • Hydroxyacetone (MW: 74.08 g/mol )[5]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (MW: 211.94 g/mol )

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (Glacial)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-chlorophenethylamine (7.78 g, 50.0 mmol, 1.0 equiv.).

  • Dissolve the amine in 100 mL of anhydrous 1,2-dichloroethane (DCE).

  • Add hydroxyacetone (4.07 g, 55.0 mmol, 1.1 equiv.) to the solution, followed by glacial acetic acid (2.86 mL, 50.0 mmol, 1.0 equiv.) to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • In one portion, carefully add sodium triacetoxyborohydride (15.9 g, 75.0 mmol, 1.5 equiv.). The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 100 mL of saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with 50 mL portions of dichloromethane (DCM).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (eluent: e.g., 5-10% methanol in DCM) to afford pure this compound.

Data Summary: Reductive Amination
ParameterValue / ObservationSource / Justification
Starting Materials 4-Chlorophenethylamine, HydroxyacetoneStandard Reagents
Key Reagents Sodium triacetoxyborohydride, Acetic AcidMild and selective reducing agent; acid catalyst.[3]
Solvent 1,2-Dichloroethane (DCE)Preferred solvent for NaBH(OAc)₃ reductions.[6]
Temperature Room TemperatureMild conditions sufficient for the reaction.
Reaction Time 16 - 24 hoursTypical for NaBH(OAc)₃ reductions.
Typical Yield 70 - 85%Based on typical yields for this reaction type.[6][7][8]
Purity >95% (after chromatography)Standard purification achieves high purity.
Workup/Purification Aqueous quench, Extraction, ChromatographyStandard organic synthesis procedures.
Workflow & Logic Diagram: Reductive Amination

G cluster_reagents Reagents & Conditions cluster_process Process Amine 4-Chlorophenethylamine Imine In-situ Imine Formation Amine->Imine Ketone Hydroxyacetone Ketone->Imine Solvent DCE, Acetic Acid Room Temperature Solvent->Imine Reducer Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reduction Reduction Reducer->Reduction Imine->Reduction Workup Aqueous Quench & Extraction Reduction->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Workflow for Reductive Amination Synthesis.

Discussion: Pros & Cons
  • Advantages:

    • High Selectivity: The use of NaBH(OAc)₃ ensures that only the imine is reduced, minimizing side products like the corresponding diol from ketone reduction.

    • Control: The reaction is highly controlled, avoiding the polyalkylation that can occur with other methods.

    • Versatility: This is a very general and well-understood reaction, adaptable to a wide range of substrates.[6]

  • Disadvantages:

    • Atom Economy: The reaction has poor atom economy due to the use of a stoichiometric hydride reagent and the formation of borate and acetate salts as byproducts.

    • Cost & Waste: Sodium triacetoxyborohydride is relatively expensive, and the use of chlorinated solvents like DCE raises environmental and waste disposal concerns.

    • Multi-component: Requires three key components (amine, ketone, reductant), adding to operational complexity compared to a two-component reaction.

Route B: Synthesis via Epoxide Ring-Opening

The aminolysis of epoxides is a direct and powerful method for synthesizing β-amino alcohols. This reaction is often characterized by high atom economy, as all atoms from the amine and epoxide are incorporated into the final product.

Mechanism & Rationale

The reaction involves the nucleophilic attack of the amine's lone pair on one of the electrophilic carbons of the epoxide ring, causing the ring to open. For an unsymmetrical epoxide like propylene oxide, regioselectivity is a critical consideration.

  • Regioselectivity: Under neutral or base-catalyzed conditions, the reaction proceeds via an SN2 mechanism. The amine (nucleophile) will preferentially attack the less sterically hindered carbon atom.[9] In propylene oxide, this is the terminal methylene (C1) carbon. This attack leads to the desired 1-amino-2-propanol regioisomer. Lewis acid catalysis can sometimes alter this selectivity by coordinating to the epoxide oxygen, imparting more carbocation character to the more substituted carbon (C2), but for primary amines, attack at the less hindered site typically dominates even with mild acid catalysis.[10]

Experimental Protocol: Epoxide Ring-Opening

This protocol is a representative lab-scale procedure adapted from analogous epoxide aminolysis reactions.[11][12]

Materials:

  • 4-Chlorophenethylamine (MW: 155.62 g/mol )[4]

  • Propylene Oxide (MW: 58.08 g/mol )[13][14]

  • Methanol (MeOH)

  • Silica Gel for column chromatography

Safety Note: Propylene oxide is a highly volatile, flammable, and carcinogenic liquid with a low boiling point (35°C).[14][15] It must be handled with extreme caution in a well-ventilated chemical fume hood, using appropriate personal protective equipment. It can polymerize violently if contaminated or heated.[15][16]

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-chlorophenethylamine (7.78 g, 50.0 mmol, 1.0 equiv.).

  • Dissolve the amine in 50 mL of methanol.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add propylene oxide (5.23 mL, 4.35 g, 75.0 mmol, 1.5 equiv.) to the stirred solution. Caution: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess propylene oxide under reduced pressure. Caution: Ensure the rotary evaporator is in a fume hood and consider using a cold trap.

  • The resulting crude oil can be purified by flash column chromatography on silica gel (eluent: e.g., 5-10% methanol in DCM) to yield the pure product.

Data Summary: Epoxide Ring-Opening
ParameterValue / ObservationSource / Justification
Starting Materials 4-Chlorophenethylamine, Propylene OxideStandard Reagents
Key Reagents None (Solvent-mediated) or mild catalystReaction can proceed thermally or with catalysis.[10][17]
Solvent Methanol or EthanolProtic solvent facilitates ring opening.
Temperature Reflux (~65°C in MeOH)Provides thermal energy for the reaction.
Reaction Time 12 - 18 hoursTypical for uncatalyzed or solvent-mediated aminolysis.
Typical Yield 75 - 90%Based on typical yields for this reaction type.[12][17]
Purity >95% (after chromatography)Standard purification achieves high purity.
Workup/Purification Solvent evaporation, ChromatographySimpler workup than reductive amination.
Workflow & Logic Diagram: Epoxide Ring-Opening

G cluster_reagents Conditions cluster_process Process Amine 4-Chlorophenethylamine Attack SN2 Nucleophilic Attack Amine->Attack Epoxide Propylene Oxide Epoxide->Attack Solvent Methanol Reflux Solvent->Attack Workup Solvent Evaporation Attack->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Workflow for Epoxide Ring-Opening Synthesis.

Discussion: Pros & Cons
  • Advantages:

    • High Atom Economy: This is an addition reaction with no byproducts, making it an inherently "greener" route.

    • Simplicity: The reaction is a two-component system with a simpler procedure and workup compared to reductive amination.

    • Cost-Effective: Propylene oxide is an inexpensive, high-volume industrial chemical.

  • Disadvantages:

    • Safety Hazards: Propylene oxide is a major operational hazard due to its volatility, flammability, and carcinogenicity.[14][15][16] Stringent engineering controls are required for safe handling, especially on a large scale.

    • Regioselectivity Risk: While typically high, regioselectivity can be influenced by catalysts or reaction conditions, potentially leading to the formation of the undesired 2-amino-1-propanol isomer.

    • Potential for Side Reactions: The product, a secondary amine, can potentially react with another molecule of propylene oxide, leading to a di-alkylation byproduct. Using an excess of the epoxide helps drive the primary reaction to completion but may increase this risk if reaction times are overly extended.

Comparative Analysis

FeatureRoute A: Reductive AminationRoute B: Epoxide Ring-OpeningAnalysis
Yield Good to Excellent (70-85%)Excellent (75-90%)Route B often provides slightly higher yields due to its additive nature.
Purity High (>95%) after chromatographyHigh (>95%) after chromatographyBoth routes can produce high-purity material with standard purification.
Atom Economy PoorExcellentRoute B is superior, generating virtually no waste in the core reaction.
Safety ModerateHigh Hazard This is a key differentiator. Route A uses a flammable solvent and a hydride reagent. Route B uses a highly volatile and carcinogenic epoxide, requiring specialized handling.[16]
Cost Moderate to HighLow to ModeratePropylene oxide is cheaper than hydroxyacetone and NaBH(OAc)₃, making Route B more cost-effective on a raw materials basis.
Scalability Readily ScalableScalable with CautionBoth are scalable, but the safety and thermal management of epoxide reactions require significant engineering controls for large-scale production.
Simplicity ModerateHighRoute B has fewer reagents and a simpler workup, making it operationally less complex.

Conclusion and Recommendation

The choice between Reductive Amination and Epoxide Ring-Opening for the synthesis of this compound is a classic case of balancing elegance and efficiency against safety and practicality.

  • For laboratory-scale synthesis and rapid analog generation , where operational safety can be easily managed in a fume hood and cost is less of a concern, Route A (Reductive Amination) offers excellent control and predictability. It avoids the significant hazards associated with propylene oxide and is highly reliable.

  • For large-scale or industrial production , where cost, atom economy, and process simplicity are paramount, Route B (Epoxide Ring-Opening) is the more attractive option. Its superior atom economy and lower raw material cost are significant advantages. However, this recommendation comes with a critical caveat: the infrastructure and protocols must be in place to handle the high hazards of propylene oxide safely.

Ultimately, the optimal synthetic route is context-dependent. A research lab prioritizing safety and control would favor Reductive Amination, while a process chemistry department focused on green metrics and cost-of-goods would likely invest in the necessary engineering to safely implement the Epoxide Ring-Opening.

References

  • National Center for Biotechnology Information. (n.d.). Propylene Oxide. PubChem Compound Database. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Propylene oxide. Retrieved January 18, 2026, from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Propylene oxide. NIOSH Pocket Guide to Chemical Hazards. Retrieved January 18, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Propylene oxide - Hazardous Substance Fact Sheet. Retrieved January 18, 2026, from [Link]

  • Sciencemadness Wiki. (2020). Hydroxyacetone. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)ethylamine. PubChem Compound Database. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Hydroxyacetone. Retrieved January 18, 2026, from [Link]

  • DigitalCommons@EMU. (n.d.). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions | Request PDF. Retrieved January 18, 2026, from [Link]

  • TSI Journals. (n.d.). Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Retrieved January 18, 2026, from [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Retrieved January 18, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 18, 2026, from [Link]

  • TSI Journals. (n.d.). Propylene oxide ring opening with aniline:a combined experim | 4861. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2024). Metal-Free Ring-Opening Polymerization of Propylene Oxide: Synthesis and Characterization of Polyether in the Undergraduate Organic Chemistry Laboratory. Retrieved January 18, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved January 18, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection in the Synthesis of 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-((4-Chlorophenethyl)amino)propan-2-ol is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a secondary amine and a hydroxyl group, makes it a versatile building block. The efficient and high-yield synthesis of this molecule is a critical objective for researchers and professionals in drug development. The choice of catalyst is paramount in achieving this goal, directly influencing reaction efficiency, purity of the product, and overall process economy.

This guide provides an in-depth comparison of various catalytic systems applicable to the synthesis of this compound. We will explore the mechanistic underpinnings of different synthetic strategies and provide experimental insights to aid in catalyst selection and process optimization.

Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially viable routes are reductive amination and N-alkylation . The choice between these pathways often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

Diagram: Synthetic Pathways to this compound

G cluster_0 Reductive Amination cluster_1 N-Alkylation 4-Chlorophenylacetaldehyde 4-Chlorophenylacetaldehyde Imine_Intermediate Imine_Intermediate 4-Chlorophenylacetaldehyde->Imine_Intermediate + 1-Aminopropan-2-ol Target_Molecule 1-((4-Chlorophenethyl)amino) propan-2-ol Imine_Intermediate->Target_Molecule Reduction 1-Aminopropan-2-ol 1-Aminopropan-2-ol 1-Aminopropan-2-ol->Target_Molecule + 4-Chlorophenethyl Halide G A Reactants in DCM (Amine + Aldehyde) B Imine Formation (Stir at RT) A->B C Add STAB (Reduction) B->C D Quench (NaHCO3 aq.) C->D E Workup (Extraction & Drying) D->E F Purification (Chromatography) E->F G Final Product F->G

A Senior Application Scientist's Guide to Chiral Column Performance for the Separation of 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of chiral column performance for the enantiomeric separation of 1-((4-Chlorophenethyl)amino)propan-2-ol, a compound structurally related to the beta-blocker class of drugs. For compounds of this nature, possessing a secondary amine and a hydroxyl group adjacent to the stereocenter, achieving baseline resolution is critical for accurate enantiomeric purity assessment and pharmacological studies.[1][2] This document is designed for researchers, chromatographers, and drug development professionals, offering objective, data-driven insights and actionable protocols to streamline method development.

The Importance of Chiral Separation for Amino Alcohols

This compound possesses a single chiral center. In pharmaceutical applications, it is common for enantiomers of such molecules to exhibit significantly different pharmacological and toxicological profiles.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, robust and reliable analytical methods for separating and quantifying the individual enantiomers are mandated by regulatory agencies and are fundamental to drug safety and efficacy research. The direct separation of enantiomers using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) is the most prevalent and efficient approach.[3]

Understanding the Chiral Stationary Phases (CSPs)

The successful separation of this compound hinges on selecting a CSP that provides sufficient stereospecific interactions. The analyte's key structural features—a secondary amine, a hydroxyl group, and an aromatic ring—are the primary sites for interaction with the CSP. For this class of compounds, polysaccharide-based and macrocyclic antibiotic-based CSPs have demonstrated the most success.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs for their broad applicability and high success rates.[4][5] They consist of cellulose or amylose derivatives, most commonly phenylcarbamates, which are either physically coated or covalently immobilized onto a silica support.[6][7] The helical structure of the polysaccharide backbone creates chiral grooves where enantiomers can interact differently through a combination of hydrogen bonds, π-π interactions, and dipole-dipole interactions.[8]

    • Coated vs. Immobilized: Coated phases (e.g., Chiralpak® AD-H, Chiralcel® OD-H) have historically been the standard. However, immobilized phases (e.g., Lux® i-Amylose-1, Chiralpak® IA) offer a significant advantage in their compatibility with a much wider range of organic solvents, including THF, DCM, and ethyl acetate.[9][10] This expanded solvent choice can be crucial for improving solubility and unlocking unique selectivities that are not achievable with traditional normal phase eluents.[9]

  • Macrocyclic Antibiotic-Based CSPs: These phases, such as those based on teicoplanin or vancomycin (e.g., Chirobiotic® V), are particularly effective for separating molecules with ionizable groups like primary and secondary amines.[2][3] The chiral recognition mechanism involves multiple interactions, including ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic structure.[2] They are highly effective in polar ionic, polar organic, and reversed-phase modes.[2][11]

Experimental Design and Methodology

A systematic screening approach is the most efficient path to identifying the optimal chiral column and mobile phase combination.

Chiral Column Screening Workflow

The following workflow is recommended for a comprehensive and efficient screening process. It prioritizes a diverse set of CSPs and mobile phase conditions to maximize the probability of achieving a successful separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Column Selection cluster_2 Mobile Phase Screening cluster_3 Phase 2: Evaluation & Optimization Analyte This compound (in mobile phase compatible solvent) C1 Amylose-Based (e.g., Lux Amylose-1 / Chiralpak AD-H) Analyte->C1 Inject on C2 Cellulose-Based (e.g., Lux Cellulose-1 / Chiralcel OD-H) Analyte->C2 Inject on C3 Macrocyclic Antibiotic (e.g., Chirobiotic V) Analyte->C3 Inject on MP1 Normal Phase (NP) Hexane/IPA/DEA (e.g., 80/20/0.1) C1->MP1 MP2 Polar Organic (PO) ACN/MeOH/DEA (e.g., 50/50/0.1) C1->MP2 MP3 Reversed Phase (RP) ACN/H2O/Ammonium Bicarbonate C1->MP3 C2->MP1 C2->MP2 C2->MP3 C3->MP2 Typically PO/RP C3->MP3 Typically PO/RP Evaluate Evaluate Results (Resolution > 1.5? Peak Shape?) MP1->Evaluate MP2->Evaluate MP3->Evaluate Optimization Optimize Conditions (Adjust Modifier %, Additive, Temp.) Evaluate->Optimization If Rs < 1.5 or poor shape Final Validated Chiral Method Evaluate->Final If Rs > 1.5 Optimization->Final

Caption: A logical workflow for chiral column screening and method development.

Step-by-Step Experimental Protocol

This protocol provides a standardized starting point for the screening experiments. The rationale is to use generic gradient conditions to quickly determine if a column/mobile phase system shows any enantioselectivity.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1.0 mg/mL in methanol or ethanol.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase composition. The use of the mobile phase as the diluent is critical to prevent peak distortion.

  • HPLC System & Conditions:

    • System: HPLC or UHPLC system with UV detector.

    • Columns:

      • Lux® Amylose-1 (or Chiralpak® AD-H), 5 µm, 250 x 4.6 mm

      • Lux® Cellulose-1 (or Chiralcel® OD-H), 5 µm, 250 x 4.6 mm

      • Chirobiotic® V, 5 µm, 250 x 4.6 mm

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. The control of temperature is essential as it can significantly affect selectivity.

    • Detection: UV at 225 nm.

    • Injection Volume: 5 µL.

  • Mobile Phase Preparation & Screening:

    • Normal Phase (NP):

      • Mobile Phase A: Hexane with 0.1% Diethylamine (DEA)

      • Mobile Phase B: Isopropanol (IPA) with 0.1% DEA

      • Rationale: DEA is a basic additive used to improve the peak shape of amine-containing compounds by masking residual acidic silanols on the silica surface.

    • Polar Organic (PO):

      • Mobile Phase A: Acetonitrile (ACN) with 0.1% DEA

      • Mobile Phase B: Methanol (MeOH) with 0.1% DEA

    • Reversed Phase (RP):

      • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.0

      • Mobile Phase B: Acetonitrile (ACN)

      • Rationale: A volatile buffer system is chosen for compatibility with mass spectrometry if needed.

  • Execution:

    • Equilibrate each column with the starting mobile phase for at least 20 column volumes.

    • Perform a screening run for each column/mobile phase combination. A typical starting point is an isocratic mixture (e.g., 80:20 A:B for NP, 50:50 for PO, 60:40 for RP).

    • Analyze the resulting chromatograms for any signs of peak splitting or separation.

Comparative Performance of Chiral Columns

The following table summarizes illustrative performance data for the separation of a typical beta-blocker analog, representative of this compound, on different chiral columns. This data is synthesized from published results on structurally similar compounds to provide a realistic comparison.[2][12][13]

ColumnChiral Stationary Phase (CSP)Mobile Phase ModeMobile Phase CompositionResolution (Rₛ)Selectivity (α)
Lux Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane/Ethanol/DEA (85/15/0.1, v/v/v)3.851.52
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane/IPA/DEA (90/10/0.1, v/v/v)2.101.25
Chirobiotic V TeicoplaninPolar IonicMeOH/Acetic Acid/TEA (100/0.2/0.15, v/v/v)4.501.68
Lux i-Cellulose-5 Cellulose tris(3,5-dichlorophenylcarbamate)Polar OrganicACN/MeOH/DEA (50/50/0.1, v/v/v)2.901.41

DEA = Diethylamine; TEA = Triethylamine; IPA = Isopropanol; MeOH = Methanol; ACN = Acetonitrile

Analysis of Results
  • Polysaccharide-Based Columns (Normal Phase): Both amylose and cellulose-based CSPs are effective in normal phase mode, which is a common starting point for beta-blocker separations.[12] In this representative data, the Lux Amylose-1 (equivalent to Chiralpak AD) provides superior resolution and selectivity compared to its cellulose counterpart.[5][8] The choice of alcohol modifier is a critical parameter; ethanol often provides different selectivity compared to isopropanol and is worth investigating during optimization.[13]

  • Macrocyclic Antibiotic Column (Polar Ionic Mode): The Chirobiotic V column demonstrates excellent performance in a polar ionic mobile phase.[2] This mode is particularly powerful for amino alcohols, as the acidic and basic additives (acetic acid and triethylamine) modulate both the analyte and stationary phase charge states, enhancing the ionic interactions crucial for chiral recognition.[2][11] This column often provides the highest resolution for this class of compounds.

  • Immobilized Polysaccharide Column (Polar Organic Mode): The Lux i-Cellulose-5 (equivalent to Chiralpak IC) shows good separation in polar organic mode. The dichlorophenylcarbamate selector offers a different electronic environment compared to the dimethylphenylcarbamate on Lux Cellulose-1, leading to complementary selectivity.[9][14] The ability to use 100% organic mobile phases can be advantageous for analyte solubility and for interfacing with mass spectrometry.

Conclusion and Recommendations

For the successful chiral separation of this compound, a systematic screening of several distinct chiral stationary phases is paramount.

Starting Recommendations:

  • Primary Screening: Begin with a polysaccharide-based amylose column, such as Lux Amylose-1 or Chiralpak AD-H , under normal phase conditions (Hexane/Alcohol/DEA). This combination has a high probability of success for beta-blocker type structures.[5]

  • Alternative High-Resolution Option: Concurrently screen a macrocyclic antibiotic column like Chirobiotic V in polar ionic mode. This CSP often yields very high resolution and can be the optimal choice if baseline separation is challenging on polysaccharide phases.[2]

  • Broaden Selectivity with Immobilized Phases: Include an immobilized cellulose-based column, such as Lux i-Cellulose-5 or Chiralpak IC , in your screening. Its unique selector and compatibility with a wide range of solvents provide a powerful, complementary tool for method development.[4][10]

By following the structured workflow and leveraging the comparative insights provided, researchers can efficiently develop a robust, high-resolution method for the critical chiral separation of this compound.

References

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. MDPI. [Link]

  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PubMed Central (PMC). [Link]

  • Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Neliti. [Link]

  • Enantiomeric separation of six beta-adrenergic blockers on Chiralpak IB column and identification of chiral recognition mechanisms by molecular docking technique. PubMed. [Link]

  • Simultaneous Enantiomeric Separation of Multiple Beta Blockers Using UltraPerformance Convergence Chromatography. American Pharmaceutical Review. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central (PMC). [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central (PMC). [Link]

  • Lux Amylose-1 Chiral LC Columns. Phenomenex. [Link]

  • Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central (PMC). [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. [Link]

  • CHIRAL COLUMNS. Phenomenex. [Link]

  • Nonaqueous capillary electrophoresis chiral separations with quaternary ammonium beta-cyclodextrin. PubMed. [Link]

  • CHIRALPAK Immobilized Columns - HPLC. Daicel Chiral Technologies. [Link]

  • Lux Chiral Columns Brochure. Phenomenex. [Link]

  • Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. PubMed. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • Chiral LC Columns. Phenomenex. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative stability studies on 1-((4-Chlorophenethyl)amino)propan-2-ol, a substituted phenethylamine derivative. Given the limited publicly available stability data on this specific molecule, this document outlines a robust, scientifically-grounded approach to generating this critical information. The methodologies described herein are based on established principles of pharmaceutical stability testing, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the degradation pathways and shelf-life of this compound and its structural analogues.

Introduction: The Imperative for Stability Profiling

This compound belongs to the broad class of phenethylamines, compounds known for a wide range of pharmacological activities.[3][4] Structurally, it shares features with beta-blockers, a class of drugs used to manage cardiovascular conditions. The presence of a secondary amine, a hydroxyl group, and a chlorinated aromatic ring suggests potential susceptibility to specific degradation pathways, such as oxidation and photolysis.

Understanding a compound's intrinsic stability is a cornerstone of drug development. Forced degradation, or stress testing, is a critical process that helps to:

  • Identify likely degradation products.[1][5]

  • Elucidate chemical breakdown pathways.[5][6][7]

  • Establish the stability-indicating nature of analytical methods.[7][8][9]

  • Inform the development of stable formulations and appropriate storage conditions.[5]

This guide will detail the necessary steps to perform a comparative forced degradation study, providing the foundation for predicting the long-term stability of this compound.

Selection of Comparator Compounds

A comparative study necessitates the selection of relevant comparator compounds. The choice of these molecules should be based on structural similarity to this compound, allowing for meaningful insights into the effects of specific functional groups on stability.

Table 1: Proposed Comparator Compounds

Compound NameRationale for InclusionKey Structural Features
Propranolol A well-characterized beta-blocker with a naphthalene skeleton, known to be susceptible to photolytic and oxidative degradation.[10][11] Provides a baseline for a complex aromatic system.Naphthalene ring, secondary amine, propan-2-ol side chain.
Metoprolol Another widely used beta-blocker with a para-substituted benzene ring, similar to the target molecule. Its degradation pathways have been studied, offering valuable comparative data.[12][13][14][15]Phenyl ether, secondary amine, propan-2-ol side chain.
Phenethylamine The parent compound of the entire class.[3] Its stability profile will help to understand the influence of the substitutions present in the target molecule.Unsubstituted phenyl ring, primary amine.

Experimental Framework: Forced Degradation Protocol

The core of this stability assessment is a forced degradation study conducted according to ICH guidelines Q1A(R2) and Q1B.[1][16] The objective is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that degradation products are generated in sufficient quantities for detection and characterization without completely destroying the molecule.[1][9][16]

The overall experimental workflow is depicted below:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Data Interpretation prep Prepare 1 mg/mL solutions of each compound in appropriate solvent control Store control samples protected from light at -20°C prep->control acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT & 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation photo Photolysis (ICH Q1B light conditions) prep->photo thermal Thermal Stress (60°C, solid & solution) prep->thermal sampling Sample at multiple time points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze via Stability- Indicating HPLC-UV/MS neutralize->hplc compare Compare % degradation across compounds and conditions hplc->compare identify Identify major degradation products compare->identify pathway Propose degradation pathways identify->pathway

Caption: Overall workflow for the comparative forced degradation study.

Hydrolytic Degradation (Acidic and Basic)

Hydrolysis is a common degradation pathway for pharmaceuticals.[7][17]

Protocol:

  • Prepare a 1 mg/mL solution of each compound. If solubility in aqueous media is limited, a co-solvent like methanol or acetonitrile may be used, but its own stability under the test conditions must be considered.[18]

  • For acid hydrolysis, add the drug solution to 0.1 M hydrochloric acid.[5]

  • For base hydrolysis, add the drug solution to 0.1 M sodium hydroxide.[5]

  • Conduct initial studies at room temperature. If no significant degradation is observed, the study can be repeated at an elevated temperature (e.g., 50-70°C).[16][18]

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Prior to analysis, neutralize the samples with an equivalent amount of base or acid, respectively, to prevent damage to the analytical column.[19]

Oxidative Degradation

The secondary amine and the benzylic position of the phenethyl group are potential sites for oxidation.

Protocol:

  • Prepare a 1 mg/mL solution of each compound.

  • Add the drug solution to a solution of 3% hydrogen peroxide (H₂O₂).[16][18]

  • Conduct the study at room temperature, protected from light.

  • Withdraw samples at appropriate time intervals.

Photolytic Degradation

Aromatic compounds are often susceptible to degradation upon exposure to light.[16]

Protocol:

  • Expose solid and solution samples of each compound to a light source that conforms to ICH Q1B guidelines. This requires a combined exposure to cool white fluorescent and near-ultraviolet lamps.[16]

  • The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.[5][16]

  • Wrap control samples in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

  • Analyze the samples after the exposure period.

Thermal Degradation

This test evaluates the stability of the compounds at elevated temperatures.

Protocol:

  • Expose solid samples of each compound to a controlled temperature of 60-80°C.[16]

  • Prepare solutions of each compound and expose them to the same temperature conditions.

  • Analyze samples at predetermined time points.

Analytical Methodology: The Stability-Indicating Method

A crucial component of any stability study is the development and validation of a stability-indicating analytical method. This method must be able to separate the parent drug from all process-related impurities and degradation products.[7][20] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique.[21][22][23] Coupling with mass spectrometry (HPLC-MS) is highly recommended for the identification of degradation products.[15]

Table 2: Example HPLC Method Parameters

ParameterRecommended Starting ConditionsRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and is MS-compatible. A gradient elution (e.g., starting at 10% B, ramping to 90% B) will be necessary to elute all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 220 nm and 270 nmWavelengths chosen to detect both the phenethylamine backbone and the aromatic chromophores.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.

Data Interpretation and Presentation

The results of the forced degradation studies should be tabulated to allow for a clear comparison of the stability of this compound and the comparator compounds under each stress condition.

Table 3: Example Comparative Stability Data Summary

Stress ConditionTime% Degradation of this compound% Degradation of Propranolol% Degradation of Metoprolol% Degradation of Phenethylamine
0.1 M HCl (60°C) 24h[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
0.1 M NaOH (60°C) 24h[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
3% H₂O₂ (RT) 24h[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Photolysis (ICH) End[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Thermal (60°C, Sol) 24h[Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Based on the degradation profiles, potential degradation pathways can be proposed. For example, the side-chain oxidation seen in propranolol or the cleavage of ether bonds could be relevant mechanisms to investigate.[6][10] Studies on metoprolol have identified products resulting from O-demethylation and hydroxylation, which could serve as models for predicting the degradation of the target compound.[15]

G cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) Parent This compound N_Oxide N-Oxide Parent->N_Oxide Oxidation Dealkylation Dealkylation Product (4-Chlorophenethylamine) Parent->Dealkylation Oxidative Cleavage Dechlorination Dechlorination Product Parent->Dechlorination Photoreduction Ring_Hydroxylation Ring Hydroxylation Product Parent->Ring_Hydroxylation Photo-oxidation

Sources

A Comparative Economic Assessment of Synthetic Routes to 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a critical process where efficiency, cost-effectiveness, and scalability are paramount. 1-((4-Chlorophenethyl)amino)propan-2-ol is a key intermediate in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive economic and technical comparison of the two primary synthetic routes to this compound: Reductive Amination and Epoxide Ring-Opening . By examining the underlying chemistry, process parameters, and raw material costs, this document aims to equip researchers and process chemists with the insights needed to make informed decisions for their specific applications.

At a Glance: Comparing the Synthetic Pathways

MetricReductive AminationEpoxide Ring-Opening
Starting Materials 4-Chlorophenylacetone, 1-Amino-2-propanol4-Chlorophenethylamine, Propylene Oxide
Key Reagents Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)Lewis acid or base catalyst (optional)
Typical Yield 75-90%80-95%
Process Complexity One-pot or two-step process, requires a reducing agentGenerally a one-step process, can be highly regioselective
Raw Material Cost ModerateLower
Scalability Good, but management of reducing agents can be a concern at scaleExcellent, often performed in neat conditions or with minimal solvent
Green Chemistry Use of borohydrides can generate borate wasteCan be performed under solvent-free conditions, potentially higher atom economy

Route 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and generally good yields.[1] This method involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[2] For the synthesis of this compound, the most logical pathway involves the reaction of 4-chlorophenylacetone with 1-amino-2-propanol.

The Chemistry: A Step-by-Step Look

The reaction proceeds in two main stages, which can often be combined into a single "one-pot" procedure.[1]

  • Imine Formation: The primary amine of 1-amino-2-propanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorophenylacetone. This is followed by dehydration to form a Schiff base, or imine. This step is typically catalyzed by mild acid.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the imine C=N double bond to a C-N single bond, yielding the final secondary amine.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective reagent, particularly for reactions that are sensitive to pH changes.[3]

G A 4-Chlorophenylacetone C Imine Intermediate A->C + 1-Amino-2-propanol - H₂O B 1-Amino-2-propanol B->C D This compound C->D + NaBH₄

Caption: Reductive Amination Pathway.

Economic Assessment

The economic viability of this route is heavily influenced by the cost of the starting ketone and the reducing agent.

  • Starting Materials: 4-Chlorophenylacetone is a specialty chemical with a moderate cost. 1-Amino-2-propanol is a more common and relatively inexpensive building block.[4]

  • Reagents: Sodium borohydride is a cost-effective reducing agent, though its reactivity requires careful control of reaction conditions. Sodium triacetoxyborohydride is more expensive but offers greater selectivity and milder reaction conditions.

  • Process Considerations: The reaction can often be performed as a one-pot synthesis, which reduces processing time and equipment usage.[1] However, the use of borohydride reagents necessitates a quenching step and can lead to the formation of boron-containing waste streams, which may require special disposal procedures. Yields for reductive amination are typically in the range of 75-90%.[5][6]

Experimental Protocol: Reductive Amination
  • To a solution of 4-chlorophenylacetone (1.0 eq) in methanol, add 1-amino-2-propanol (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Route 2: Epoxide Ring-Opening

The ring-opening of epoxides with amines is a highly efficient and atom-economical method for the synthesis of β-amino alcohols.[7][8] This approach is often characterized by high regioselectivity and excellent yields. For the target molecule, this route would involve the reaction of 4-chlorophenethylamine with propylene oxide.

The Chemistry: A Direct Approach

This reaction involves the nucleophilic attack of the primary amine of 4-chlorophenethylamine on one of the electrophilic carbons of the propylene oxide ring. The regioselectivity of the attack (at the more or less substituted carbon) can be influenced by the reaction conditions and the presence of a catalyst. In the case of propylene oxide, the attack of the amine typically occurs at the less sterically hindered terminal carbon.

G A 4-Chlorophenethylamine C This compound A->C B Propylene Oxide B->C + 4-Chlorophenethylamine

Caption: Epoxide Ring-Opening Pathway.

Economic Assessment

This route is often more economically favorable due to the lower cost of the starting materials and simpler processing.

  • Starting Materials: 4-Chlorophenethylamine and propylene oxide are both readily available and relatively inexpensive bulk chemicals.[9][10]

  • Reagents: This reaction can often be carried out without a catalyst, although Lewis acids or bases can be used to accelerate the reaction and improve regioselectivity.[11] The absence of a reducing agent simplifies the process and reduces costs.

  • Process Considerations: The reaction is highly atom-economical as all atoms from the reactants are incorporated into the final product. It can often be run under solvent-free conditions or in a simple alcohol solvent, which is advantageous from both an economic and environmental perspective.[12][13] Yields for epoxide ring-opening reactions with amines are frequently high, often in the 80-95% range.[14][15]

Experimental Protocol: Epoxide Ring-Opening
  • In a sealed reaction vessel, combine 4-chlorophenethylamine (1.0 eq) and propylene oxide (1.5 eq).

  • If desired, a catalytic amount of a Lewis acid (e.g., LiClO₄) or a base can be added.

  • Heat the mixture to 60-80 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by crystallization.

Conclusion and Recommendations

Both reductive amination and epoxide ring-opening are viable synthetic routes to this compound. The choice between the two will largely depend on the specific priorities of the project.

  • For cost-driven, large-scale production, the epoxide ring-opening route is likely the more advantageous choice. The lower cost of starting materials, higher atom economy, and simpler process make it an attractive option for industrial applications.

  • For smaller-scale synthesis where flexibility and substrate availability are key, reductive amination remains a strong contender. While the raw material costs may be higher, the well-established nature of the reaction and the wide availability of various ketones and amines make it a versatile tool in a research and development setting.

Ultimately, the optimal synthesis method will be determined by a thorough process of optimization, considering not only the direct costs of raw materials but also factors such as process safety, waste disposal, and the desired purity of the final product.

References

  • Ahmad, M., et al. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications, 46(10), 837-868. Available at: [Link]

  • Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Applicable Chemistry, 6(2), 295-308. Available at: [Link]

  • Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as an activator under solvent-free conditions. Tetrahedron, 61(24), 5725-5734. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Wu, J., et al. (2007). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 9(11), 1238-1241. Available at: [Link]

  • Zhang, Y., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Polymers, 9(5), 163. Available at: [Link]

Sources

A Guide to Inter-Laboratory Cross-Validation of Analytical Results for 1-((4-Chlorophenethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for conducting a robust inter-laboratory cross-validation (or analytical method transfer) for the quantitative analysis of 1-((4-Chlorophenethyl)amino)propan-2-ol. It emphasizes the scientific rationale behind procedural choices, adherence to regulatory standards, and the establishment of a self-validating system to ensure data integrity and consistency across different testing sites.

Introduction: The Imperative of Analytical Consistency

In the landscape of pharmaceutical development, the ability to generate consistent and reliable analytical data across different laboratories is not merely a goal; it is a fundamental requirement. The transfer of analytical procedures between laboratories—a process often necessitated by outsourcing, site diversification, or movement from development to quality control (QC) environments—is a critical juncture that can introduce significant variability if not managed meticulously.[1][2] An unsuccessful transfer can lead to out-of-specification (OOS) results, project delays, and regulatory scrutiny.[2]

This guide uses this compound, an intermediate or impurity associated with compounds like Lorcaserin, as a practical example to illustrate the principles of a successful inter-laboratory cross-validation.[3][4] The objective is to demonstrate that a receiving laboratory can perform a specific analytical procedure, originated by a sending laboratory, and obtain comparable and accurate results. This process is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and harmonized by the International Council for Harmonisation (ICH).[5][6][7]

Phase I: Pre-Transfer Activities - Architecting a Successful Validation

The success of a cross-validation study is overwhelmingly determined by the rigor of the planning phase. Rushing into sample analysis without a meticulously planned framework is a common cause of failure.

Method Selection and Initial Validation

The sending unit (SU) must have a fully validated, robust analytical method in place before initiating a transfer. For a compound like this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and appropriate choice.[3][8]

The initial validation at the SU must be comprehensive, adhering to the principles outlined in ICH Q2(R1) and the recently revised Q2(R2).[9][10][11][12] This validation package should demonstrate the method's suitability for its intended purpose and must include data on:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[11]

  • Linearity: A minimum of five concentration levels should be used to establish the relationship between concentration and response.[13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been proven to have suitable precision, accuracy, and linearity.[5][13]

  • Accuracy: Assessed using a minimum of nine determinations over at least three concentration levels.

  • Precision: Evaluated at both repeatability (intra-assay) and intermediate precision (inter-assay, different days, analysts, etc.) levels.[13]

  • Detection Limit (DL) & Quantitation Limit (QL): Important for impurity analysis.

  • Robustness: Deliberate variations in method parameters (e.g., pH, mobile phase composition) to demonstrate the method's reliability during normal use.

The Cross-Validation Protocol

A formal protocol, pre-approved by both the sending unit (SU) and the receiving unit (RU), is the single most critical document in this process.[6][14] It serves as the blueprint for the entire study.

Key Protocol Elements:

  • Objective and Scope: Clearly state the purpose of the transfer and the specific analytical procedure being validated.

  • Roles and Responsibilities: Define the duties of the SU and RU, including who provides materials, who executes testing, and who writes the final report.[1][14]

  • Materials and Instruments: Specify all critical reagents, reference standards, and the required specifications for analytical instrumentation. While instruments need not be identical, their performance characteristics must be equivalent.

  • Experimental Design: Detail the number of samples, replicates, and concentration levels to be tested. A common design involves analyzing at least three batches of the material in triplicate at both sites.

  • Acceptance Criteria: These must be pre-defined, statistically justified, and based on the performance of the validated method.[6][14] They should not be arbitrary.

Parameter Example Acceptance Criteria Rationale
Assay (Mean Comparison) The mean result of the RU must be within ±2.0% of the SU mean.Based on historical method variability and product specification limits.
Impurity (Mean Comparison) For impurities >0.1%, the RU mean must be within ±20% (relative) of the SU mean.A wider range is acceptable for trace-level impurities.
Precision (Variability Comparison) The Relative Standard Deviation (RSD) for replicate preparations at the RU should not exceed 3.0%. An F-test should show no statistically significant difference in variance between labs (p > 0.05).Ensures the RU can achieve similar method precision as the SU.
Sample Preparation and Logistics

The SU is responsible for preparing a single, homogenous batch of samples to be divided between the laboratories. This eliminates sample heterogeneity as a potential source of variability. Samples should be blinded and randomized to prevent analytical bias.

Phase II: Execution and Data Analysis

Both laboratories must execute the protocol precisely as written. Any deviation, no matter how minor, must be documented, investigated, and justified.[14]

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation study.

G cluster_SU Sending Unit (SU) cluster_RU Receiving Unit (RU) cluster_Joint Joint Evaluation SU_Protocol Drafts & Finalizes Validation Protocol SU_Analysis Performs Analysis as per Protocol SU_Protocol->SU_Analysis RU_Protocol Reviews & Approves Validation Protocol SU_Protocol->RU_Protocol for approval SU_Samples Prepares & Ships Homogenous Samples RU_Samples Receives & Stores Samples SU_Samples->RU_Samples shipment SU_Data Generates SU Data Package SU_Analysis->SU_Data Compare Statistical Comparison of SU & RU Data SU_Data->Compare RU_Analysis Performs Analysis as per Protocol RU_Protocol->RU_Analysis RU_Data Generates RU Data Package RU_Analysis->RU_Data RU_Data->Compare Report Final Validation Report with Conclusion Compare->Report results evaluation

Caption: Inter-laboratory cross-validation workflow.

Statistical Evaluation: The Core of the Comparison

The comparison of results must be objective and statistically sound. Simply observing that results are "close" is insufficient.

Comparison of Means (Accuracy):

  • Student's t-test: A common method to determine if there is a statistically significant difference between the means of the two data sets. The null hypothesis (H₀) is that the means are equal. If the calculated p-value is greater than the significance level (typically α = 0.05), we conclude there is no significant difference.

Comparison of Variances (Precision):

  • F-test: This test is used to compare the variances of the two laboratories' data sets. It helps determine if one lab is significantly more or less precise than the other. A p-value > 0.05 typically indicates no significant difference in variances.

Robust Statistical Methods:

  • For inter-laboratory comparisons, robust statistical methods like the use of Z-scores can be advantageous, as they are less influenced by outliers.[15][16] A Z-score analysis can help identify systematic bias or random error at a specific laboratory.

Phase III: Reporting, Acceptance, and Troubleshooting

Data Presentation

All results should be summarized in clear, comparative tables.

Table 1: Comparison of Assay Results for this compound

Statistic Sending Unit (SU) Receiving Unit (RU) Acceptance Criterion Result
N (replicates) 9 9 - -
Mean Assay (%) 99.7 99.1 Mean RU within ±2.0% of SU Pass
Std. Deviation 0.45 0.51 - -
RSD (%) 0.45% 0.51% ≤ 3.0% Pass
Statistical Test p-value Criterion Result
t-test (means) 0.15 p > 0.05 Pass

| F-test (variances) | 0.68 | | p > 0.05 | Pass |

Decision Logic and Troubleshooting

The final decision on the success of the validation is made by comparing the results against the pre-defined acceptance criteria.

DecisionTree start Begin Evaluation q1 Are mean results statistically equivalent (e.g., t-test p > 0.05)? start->q1 q2 Are variances statistically equivalent (e.g., F-test p > 0.05)? q1->q2 Yes fail Validation Failed: Initiate Investigation q1->fail No q3 Do all results meet numerical acceptance criteria from protocol? q2->q3 Yes q2->fail No pass Validation Successful q3->pass Yes q3->fail No

Caption: Decision tree for acceptance of results.

If the validation fails, a formal investigation must be launched. Common root causes include:

  • Ambiguities in the analytical procedure description.[1]

  • Differences in analyst technique or interpretation.

  • Instrumental differences not accounted for (e.g., detector response, column temperature).

  • Errors in the preparation of standards or reagents.

Open and transparent communication between the SU and RU is paramount to resolving these issues.[1][14] The investigation may lead to revisions of the analytical method, further training for the RU analysts, or a repeat of the validation study.

Conclusion: A Foundation of Trustworthy Data

A successful inter-laboratory cross-validation is more than a regulatory checkbox; it is the establishment of a trusted partnership between laboratories. It ensures that analytical data, which forms the basis for critical decisions in drug development and manufacturing, is reliable, consistent, and independent of where the testing is performed. By investing in rigorous planning, clear communication, and objective statistical evaluation, organizations can build a self-validating system that upholds the highest standards of scientific integrity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods . Chinese Pharmaceutical Journal. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods . ResearchGate. [Link]

  • Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation . Compliance4alllearning.com. [Link]

  • Formats for AOAC Collaborative Study Manuscripts and Protocols . AOAC International. [Link]

  • Analytical Method Validation and Transfer According to the New FDA Guidance . Research and Markets. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods . PMC. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results . Diva-Portal.org. [Link]

  • STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS . Centro Nacional de Metrología. [Link]

  • Inter-laboratory proficiency testing . XLSTAT. [Link]

  • Analytical Method Transfer Best Practices . Contract Pharma. [Link]

  • Collaborative Study Guidelines . Journal of AOAC INTERNATIONAL. [Link]

  • Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis . Feed Industry HACCP and PCQI Training. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements . AOAC International. [Link]

  • Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control . IPQ.org. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). [Link]

  • Transfer of Analytical Procedures: Position Paper . APV Mainz. [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods . [Link]

  • Validation, Verification and Transfer of Analytical Methods (Understanding and Implementing Guidelines from FDA/EMA, USP and ICH) . Industry Events. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]

  • EMA publishes Document on the Validation of analytical Methods . gmp-compliance.org. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). [Link]

  • Annex 3 . World Health Organization (WHO). [Link]

  • 1-Amino-2-propanol Method number: Target concentration: Procedure . OSHA. [Link]

  • This compound . PubChemLite. [Link]

  • 847063-13-2 | Product Name : this compound . Pharmaffiliates. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-((4-Chlorophenethyl)amino)propan-2-ol: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide eschews a generic checklist in favor of a risk-based, first-principles approach to safety. By analyzing its constituent chemical moieties—a substituted phenethylamine, a secondary aminopropanol, and a halogenated aromatic ring—we can construct a robust personal protective equipment (PPE) protocol. This directive is grounded in the understanding that true laboratory safety is not about following a list, but about understanding the why behind each action.

Hazard Analysis: A Structurally-Informed Risk Assessment

In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from analogous structures. This conservative approach is fundamental to ensuring personnel safety.

  • Dermal and Ocular Corrosivity: The molecule contains an amino-propanol group. Structurally related compounds like 1-Amino-2-propanol are known to be corrosive, causing severe skin burns and eye damage.[3][4] Similarly, many phenethylamines are skin irritants or corrosives. Therefore, we must assume 1-((4-Chlorophenethyl)amino)propan-2-ol is, at minimum, a severe irritant and potentially corrosive to skin and eyes upon contact.

  • Inhalation and Ingestion Toxicity: While specific inhalation toxicity is unknown, handling procedures should always aim to minimize aerosol generation. General guidance for phenethylamine suggests using adequate ventilation to keep airborne concentrations low.[5][6] Ingestion is likely to be harmful.

  • Halogenated Compound: The presence of a chlorine atom on the phenyl ring classifies this as a halogenated organic compound. This has no bearing on its immediate toxicological risk but is of paramount importance for waste segregation and disposal.[7][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the task and the associated risk of exposure. We will delineate between routine handling under controlled conditions and managing an emergency spill.

Core PPE for Routine Operations

These guidelines apply to tasks such as weighing, dissolving, and performing reactions within a certified chemical fume hood.

PPE CategorySpecificationRationale
Hand Protection Double-gloved Nitrile Gloves (Powder-Free)Nitrile offers broad chemical resistance. Double-gloving provides a critical safety buffer against tears and minimizes contamination when removing the outer layer. Powder-free gloves prevent aerosolization of contaminants.[9]
Eye/Face Protection Chemical Splash GogglesProtects against splashes and stray droplets. Must be worn at all times in the laboratory.
Body Protection Flame-Resistant Laboratory CoatProvides a primary barrier against minor spills and splashes on the arms and torso.
Footwear Closed-toe, non-perforated shoesProtects feet from spills.
Enhanced PPE for Spills and High-Risk Tasks

For cleaning up spills outside of primary containment (fume hood) or for tasks with a high splash potential (e.g., large-scale transfers).

PPE CategorySpecificationRationale
Hand Protection Heavy-duty Nitrile or Neoprene GlovesThicker gloves provide longer breakthrough times and greater physical durability during cleanup.
Eye/Face Protection Chemical Splash Goggles and a Full-Face ShieldA face shield provides an essential secondary layer of protection for the entire face against significant splashes.[5][10]
Body Protection Chemically Resistant Apron or Gown (over lab coat)Provides an impermeable barrier to protect the torso and legs from saturation with the chemical.
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesRequired if a spill occurs outside a fume hood or if the substance is aerosolized. Surgical masks or N95 respirators offer no protection against chemical vapors.[5][9] A full respiratory protection program, including fit-testing, is an OSHA requirement.[6]

Operational and Disposal Plans

A protocol is only as effective as its execution. Proper donning, doffing, and disposal procedures are critical to prevent cross-contamination.

Step-by-Step PPE Workflow
  • Donning (Putting On):

    • Put on inner gloves.

    • Don laboratory coat.

    • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

    • Don eye protection.

  • Doffing (Taking Off): This sequence is designed to contain contamination.

    • Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them immediately in the designated waste container.

    • Remove lab coat, folding it inward on itself to contain any surface contamination.

    • Remove eye protection.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Waste Disposal: A Critical Consideration

As a halogenated organic compound, all waste streams containing this compound must be meticulously segregated.

  • Primary Chemical Waste: The compound itself, solutions, and reaction mixtures must be collected in a clearly labeled, sealed container designated "Halogenated Organic Waste".[7][8][11]

  • Contaminated Solids: Used gloves, weigh paper, absorbent pads from spills, and any other contaminated solid materials must be collected in a separate, sealed, and clearly labeled "Halogenated Contaminated Solid Waste" container.

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain.[7][12] Commingling with non-halogenated waste is prohibited as it significantly increases disposal costs and environmental burden.[11][12]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment & PPE Selection cluster_1 PPE Details A Assess Task: Handling this compound B Is the task... - Routine weighing/transfer? - Inside a fume hood? A->B C Routine Operation PPE B->C Yes D Is there a... - Spill outside containment? - High splash potential? B->D No F Proceed with Caution C->F Routine_PPE Routine Operation PPE - Double Nitrile Gloves - Lab Coat - Splash Goggles C->Routine_PPE D->C No (Re-evaluate task) E Enhanced PPE for High-Risk/Spill D->E Yes E->F Enhanced_PPE Enhanced PPE - Heavy-duty Gloves - Chem-Resistant Apron - Goggles + Face Shield - Respirator (as needed) E->Enhanced_PPE

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Temple University Campus Operations. Halogenated Solvents in Laboratories.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine, pa.
  • PubChem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). This compound | 847063-13-2. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH).
  • ChemicalBook. (2025, December 20). Amino-2-propanol - Safety Data Sheet.
  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 48281 - 2-PHENYLETHYLAMINE.
  • Sigma-Aldrich. (2012, January 20). Safety Data Sheet - (±)-1-Amino-2-propanol.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.